(4-Phenylbutyl)phosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylbutylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c11-14(12,13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOFGDOSMWTOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546771 | |
| Record name | (4-Phenylbutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46348-61-2 | |
| Record name | (4-Phenylbutyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Phenylbutyl)phosphonic Acid: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-phenylbutyl)phosphonic acid, a valuable organophosphorus compound with potential applications in medicinal chemistry and materials science. This document details a robust synthetic pathway, outlines expected analytical characterization data, and presents a relevant biological context for its application.
Introduction
This compound belongs to the class of phosphonic acids, which are noted for their role as stable analogues of phosphate esters and their utility as intermediates in organic synthesis. The presence of the phenylbutyl moiety provides a lipophilic character, which can be advantageous in modulating pharmacokinetic properties in drug design. One area of interest for structurally related phosphonates is in the development of angiotensin-converting enzyme (ACE) inhibitors, which are critical in the management of hypertension. This guide provides detailed experimental protocols for a two-step synthesis of this compound and a summary of its key physicochemical and spectroscopic properties.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation.[1][2] The subsequent step is the hydrolysis of the phosphonate ester to yield the final phosphonic acid.[3][4]
Step 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate via Michaelis-Arbuzov Reaction
The initial step is the reaction of 1-bromo-4-phenylbutane with triethyl phosphite. The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium intermediate. A subsequent dealkylation, where the bromide ion attacks one of the ethyl groups of the phosphonium salt, yields the stable diethyl (4-phenylbutyl)phosphonate and bromoethane as a byproduct.[5]
Step 2: Hydrolysis of Diethyl (4-phenylbutyl)phosphonate
The diethyl ester is then hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic conditions, typically using concentrated hydrochloric acid. The reaction proceeds through the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to the sequential cleavage of the two ethyl ester groups.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-phenylbutane (10.0 g, 46.9 mmol).
-
Reagent Addition: Add triethyl phosphite (9.3 g, 56.3 mmol, 1.2 equivalents) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The reaction progress can be monitored by observing the distillation of the bromoethane byproduct.[8]
-
Work-up: After cooling to room temperature, remove the excess triethyl phosphite and bromoethane under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield diethyl (4-phenylbutyl)phosphonate as a colorless oil.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve diethyl (4-phenylbutyl)phosphonate (5.0 g, 18.5 mmol) in 20 mL of concentrated hydrochloric acid (37%).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 8-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.[6]
-
Work-up: After cooling to room temperature, the solvent and excess HCl are removed under reduced pressure. The resulting solid is co-evaporated with water (3 x 20 mL) to remove residual HCl.
-
Purification: The crude solid is recrystallized from water or an ethanol/water mixture to afford this compound as a white crystalline solid.
Characterization Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅O₃P | [9] |
| Molecular Weight | 214.20 g/mol | [9] |
| Exact Mass | 214.0759 Da | [9] |
| Appearance | White crystalline solid (Predicted) | |
| CAS Number | 46348-61-2 | [9] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): 7.1-7.3 (m, 5H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6-1.8 (m, 4H, -CH₂-CH₂-), 1.9-2.1 (m, 2H, P-CH₂), 10-12 (br s, 2H, P-(OH)₂) |
| ¹³C NMR | δ (ppm): 141 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126 (Ar-CH), 35 (Ar-CH₂), 31 (CH₂), 28 (P-CH₂-CH₂), 25 (P-CH₂) |
| ³¹P NMR | δ (ppm): 25-35 (referenced to 85% H₃PO₄)[10][11] |
| Mass Spec (ESI-) | m/z: 213.0686 [M-H]⁻, 427.1455 [2M-H]⁻ |
| IR (KBr) | ν (cm⁻¹): 2800-3200 (broad, O-H), 2930 (C-H aliphatic), 1600, 1495, 1450 (C=C aromatic), 1150-1250 (P=O), 950-1050 (P-O-H)[12] |
Potential Biological Relevance and Application
Phosphonates are often explored as therapeutic agents due to their ability to mimic phosphates in biological systems while being resistant to enzymatic hydrolysis. A related compound, Dimethyl (2-oxo-4-phenylbutyl)phosphonate, has been identified as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[13] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure. The structural similarity of this compound to these intermediates suggests its potential as a scaffold for the design of novel ACE inhibitors.
Experimental and Analytical Workflow
The overall process from synthesis to characterization and potential biological screening follows a logical progression.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to (4-Phenylbutyl)phosphonic Acid: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Phenylbutyl)phosphonic acid is a member of the organophosphorus compound family, characterized by a phenylbutyl group attached to a phosphonic acid moiety. While specific quantitative data on its biological activity is not extensively available in publicly accessible literature, its structural similarity to known inhibitors of the enzyme autotaxin (ATX) positions it as a compound of significant interest in drug discovery, particularly in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a plausible synthetic route, and a detailed examination of its potential biological target, autotaxin, including the relevant signaling pathway and detailed experimental protocols for assessing its inhibitory activity.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized below. This data has been compiled from various chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | This compound | --INVALID-LINK--[1][2] |
| Synonyms | 4-Phenylbutylphosphonic acid, P-(4-Phenylbutyl)phosphonic Acid | --INVALID-LINK--[1][2] |
| CAS Number | 46348-61-2 | --INVALID-LINK--[1][2] |
| Molecular Formula | C₁₀H₁₅O₃P | --INVALID-LINK--[1][2] |
| Molecular Weight | 214.20 g/mol | --INVALID-LINK--[1][2] |
| Melting Point | 92-93 °C | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| XLogP3 | 1.2 | --INVALID-LINK--[1][2] |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK--[1][2] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1][2] |
Synthesis Protocol
A plausible synthetic route for this compound involves the Michaelis-Arbuzov reaction, a widely used method for the formation of carbon-phosphorus bonds.
Reaction Scheme:
-
Step 1: Bromination of 4-Phenyl-1-butanol 4-Phenyl-1-butanol is reacted with a brominating agent such as phosphorus tribromide (PBr₃) to yield 1-bromo-4-phenylbutane.
-
Step 2: Michaelis-Arbuzov Reaction The resulting 1-bromo-4-phenylbutane is then reacted with a trialkyl phosphite, for instance, triethyl phosphite, at elevated temperatures. This reaction forms the diethyl ester of this compound.
-
Step 3: Hydrolysis The diethyl (4-phenylbutyl)phosphonate is subsequently hydrolyzed, typically using a strong acid like hydrochloric acid, to cleave the ethyl ester groups and yield the final product, this compound.
Detailed Methodology:
-
Materials: 4-Phenyl-1-butanol, phosphorus tribromide, triethyl phosphite, hydrochloric acid, diethyl ether, sodium bicarbonate, magnesium sulfate, and appropriate solvents.
-
Procedure:
-
To a solution of 4-phenyl-1-butanol in a suitable solvent, slowly add phosphorus tribromide at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with water and saturated sodium bicarbonate solution. Dry the organic layer with magnesium sulfate and concentrate under reduced pressure to obtain 1-bromo-4-phenylbutane.
-
Heat a mixture of 1-bromo-4-phenylbutane and an excess of triethyl phosphite.
-
Monitor the reaction by TLC or GC-MS. Once complete, remove the excess triethyl phosphite by distillation.
-
Add concentrated hydrochloric acid to the residue and reflux the mixture to hydrolyze the phosphonate ester.
-
After cooling, the product can be extracted with an organic solvent like diethyl ether.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield crude this compound, which can be further purified by recrystallization.
-
Biological Activity and Mechanism of Action
Target: Autotaxin (ATX)
The primary biological target for phosphonate-containing small molecules with structural similarity to this compound is Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[3] ATX is a secreted enzyme with lysophospholipase D (lysoPLD) activity, which catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid signaling molecule, lysophosphatidic acid (LPA).[4][5]
LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to a variety of cellular responses, including cell proliferation, migration, and survival.[4][6] The ATX-LPA signaling axis has been implicated in numerous physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[4][7] Consequently, the inhibition of ATX is a promising therapeutic strategy for various diseases.
Signaling Pathway
The ATX-LPA signaling pathway is a critical cascade in cellular communication. Below is a diagram illustrating this pathway.
Quantitative Data on Related Autotaxin Inhibitors
| Compound | Inhibitory Potency (Kᵢ or IC₅₀) | Assay Conditions | Reference |
| S32826 (Aromatic Phosphonate) | Kᵢ = 9.0 nM | FS-3 Substrate | --INVALID-LINK--[8] |
| α-Fluoromethylene phosphonate analog 1c | Kᵢ = 6.1 nM | FS-3 Substrate | --INVALID-LINK--[8] |
| α-Bromomethylene phosphonate analog 1d | Kᵢ = 8.1 nM | FS-3 Substrate | --INVALID-LINK--[8] |
| PF-8380 | IC₅₀ = 1.7 nM | LPC Substrate | --INVALID-LINK--[9] |
| BIO-32546 | IC₅₀ = 53 nM | Human Plasma LPA Assay | --INVALID-LINK--[10] |
Experimental Protocols
To assess the inhibitory effect of this compound on autotaxin, two primary assay types can be employed: a fluorogenic substrate-based assay and a choline release assay.
Experimental Workflow: Autotaxin Inhibition Assay
The general workflow for determining the inhibitory potency of a compound against autotaxin is depicted below.
Protocol 1: Fluorogenic Substrate-Based Assay
This method utilizes a synthetic LPC analog, FS-3, which is quenched until cleaved by ATX, releasing a fluorescent signal.
-
Materials:
-
Recombinant human Autotaxin (ATX)
-
FS-3 substrate (Echelon Biosciences, Inc.)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1% fatty acid-free BSA.
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a series of dilutions of the inhibitor in the assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
In a 96-well plate, add the diluted inhibitor or vehicle control (assay buffer with the same DMSO concentration).
-
Add the recombinant ATX enzyme to each well to a final concentration of approximately 1-5 nM.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FS-3 substrate to a final concentration of 1-10 µM.
-
Immediately measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 530 nm) in a kinetic mode at 37°C for 30-60 minutes.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Choline Release Assay
This assay measures the amount of choline produced from the hydrolysis of the natural substrate, LPC. The released choline is then quantified using a secondary enzymatic reaction that produces a colorimetric or fluorescent signal.
-
Materials:
-
Recombinant human Autotaxin (ATX)
-
Lysophosphatidylcholine (LPC) (e.g., 1-oleoyl-LPC)
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 0.05% Triton X-100.
-
This compound
-
Choline detection reagent kit (containing choline oxidase, horseradish peroxidase, and a suitable hydrogen donor like TOOS).
-
96-well clear plates
-
Absorbance plate reader
-
-
Procedure:
-
Prepare inhibitor dilutions as described in Protocol 1.
-
In a 96-well plate, combine the diluted inhibitor or vehicle control with the LPC substrate (e.g., final concentration of 1 mM).
-
Add the recombinant ATX enzyme to initiate the reaction.
-
Incubate the reaction mixture at 37°C for 1-4 hours.
-
Stop the reaction (e.g., by heating or adding a stopping reagent if provided in the kit).
-
Add the choline detection reagent to each well.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 555 nm for TOOS).
-
Generate a standard curve using known concentrations of choline.
-
Determine the concentration of choline produced in each reaction.
-
Calculate the percent inhibition and determine the IC₅₀ value as described in Protocol 1.
-
Safety and Handling
Based on available safety data sheets for related phosphonic acids, this compound should be handled with care. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard laboratory safety practices should be followed:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water. Seek medical attention if irritation persists.
Conclusion
This compound is a compound with significant potential as a modulator of the autotaxin-LPA signaling pathway. While direct evidence of its inhibitory activity is pending further research, the well-established role of phosphonates as autotaxin inhibitors provides a strong rationale for its investigation. This guide offers a foundational resource for researchers, providing key physicochemical data, a plausible synthetic strategy, and detailed experimental protocols to facilitate the exploration of its therapeutic potential. Further studies are warranted to elucidate its precise mechanism of action and to quantify its potency and selectivity as an autotaxin inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 4. Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Activity Relationships of Small Molecule Autotaxin Inhibitors with a Discrete Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic Phosphonates Inhibit the Lysophospholipase D Activity of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent Selective Nonzinc Binding Autotaxin Inhibitor BIO-32546 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (4-Phenylbutyl)phosphonic Acid (CAS: 46348-61-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Phenylbutyl)phosphonic acid, with the CAS number 46348-61-2, is an organophosphorus compound recognized primarily as a process-related impurity in the synthesis of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and discusses its known biological relevance. The information is presented to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound is a white to off-white powder. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 46348-61-2 | [1] |
| Molecular Formula | C₁₀H₁₅O₃P | [2] |
| Molecular Weight | 214.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Fosinopril Related Compound H | [3] |
| Melting Point | 92-93 °C | |
| Physical Form | Powder | |
| Solubility | Poorly soluble in organic solvents, but soluble in water and common alcohols. | [4] |
Synthesis Protocols
While specific detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and widely applicable method is the Michaelis-Arbuzov reaction, followed by acidic hydrolysis of the resulting phosphonate ester.
Michaelis-Arbuzov Reaction for Diethyl (4-phenylbutyl)phosphonate
This reaction synthesizes the diethyl ester intermediate from 1-bromo-4-phenylbutane and triethyl phosphite.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 1-bromo-4-phenylbutane (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heating: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Purify the product by vacuum distillation to remove the ethyl bromide byproduct and any unreacted starting materials. The desired diethyl (4-phenylbutyl)phosphonate is a colorless oil.
Logical Workflow for Michaelis-Arbuzov Reaction:
Caption: Michaelis-Arbuzov synthesis of diethyl (4-phenylbutyl)phosphonate.
Hydrolysis of Diethyl (4-phenylbutyl)phosphonate
The diethyl ester is hydrolyzed to the final phosphonic acid product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude diethyl (4-phenylbutyl)phosphonate from the previous step in a suitable solvent such as ethanol.
-
Acid Addition: Add an excess of concentrated hydrochloric acid (e.g., 6 M).
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.[5]
-
Workup: After cooling, the solvent is removed under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system, such as acetone-water or acetonitrile-water, to yield this compound as a solid.
Logical Workflow for Hydrolysis:
Caption: Hydrolysis of the phosphonate ester to the final acid.
Analytical Methods
The analysis of this compound, particularly in the context of Fosinopril production, is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common technique.
High-Performance Liquid Chromatography (HPLC)
A sensitive and selective isocratic reversed-phase HPLC method can be employed for the determination of Fosinopril and its impurities.
Experimental Protocol:
-
Column: Phenomenex RP18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile, methanol, and 10% aqueous phosphoric acid in a ratio of 800:195:5 (v/v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector set at 205 nm.
-
Injection Volume: 20 µL.
This method is suitable for the determination of Fosinopril in the presence of its manufacturing impurities.[5]
Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl group (multiplet around 7.1-7.3 ppm), the methylene groups of the butyl chain (multiplets between 1.5 and 2.7 ppm), with the methylene group adjacent to the phosphorus atom showing coupling to the ³¹P nucleus.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, and the four distinct carbons of the butyl chain, with the carbon directly bonded to phosphorus exhibiting a large one-bond C-P coupling constant.
-
³¹P NMR: The phosphorus-31 NMR spectrum is the most definitive, expected to show a single resonance in the phosphonate region, typically between 20 and 30 ppm (relative to 85% H₃PO₄), likely as a complex multiplet due to coupling with the adjacent protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would exhibit characteristic absorption bands:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl groups of the phosphonic acid.
-
C-H stretch: Peaks around 2850-2960 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.
-
P=O stretch: A strong absorption band in the range of 1200-1250 cm⁻¹.
-
P-O-H stretch: Bands in the region of 900-1050 cm⁻¹.[6]
Mass Spectrometry (MS)
In mass spectrometry, the fragmentation pattern would likely involve cleavage of the butyl chain and loss of water from the phosphonic acid group. The exact fragmentation will depend on the ionization method used (e.g., Electron Ionization or Electrospray Ionization).
Biological Activity and Significance
The primary documented biological relevance of this compound is as a process-related impurity in the synthesis of Fosinopril.[7][8] Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[9][10]
As an impurity, the presence of this compound in the final drug product must be monitored and controlled to ensure the safety and efficacy of Fosinopril. There is limited publicly available information on the specific biological activity or toxicology of this compound itself. However, the study of Fosinopril and its analogs indicates that the phosphinic acid moiety is crucial for binding to the ACE enzyme.[7] It is plausible that this compound could exhibit some level of ACE inhibition, although likely significantly less potent than fosinoprilat due to the absence of the proline moiety.
Signaling Pathway of ACE Inhibition:
References
- 1. rsc.org [rsc.org]
- 2. This compound | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Docking Studies and Biological Activity of Fosinopril Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Fosinopril | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fosinopril Sodium | C30H45NNaO7P | CID 23681451 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure of (4-Phenylbutyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Phenylbutyl)phosphonic acid, a molecule of significant interest in medicinal chemistry, is structurally characterized by a phenyl group connected to a phosphonic acid moiety via a four-carbon alkyl chain. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential biological activity. Notably, this compound is recognized as a related substance to the angiotensin-converting enzyme (ACE) inhibitor, Fosinopril, highlighting its relevance in drug development and analysis. This document details experimental protocols for its synthesis and characterization, supported by spectroscopic data and visualizations to facilitate a deeper understanding for research and development applications.
Molecular Structure and Identification
This compound is an organophosphorus compound with the chemical formula C₁₀H₁₅O₃P.[1] Its structure features a flexible butyl chain linking a rigid phenyl ring to a polar phosphonic acid group.
Table 1: Compound Identification
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 46348-61-2 | [1] |
| PubChem CID | 13687984 | [1] |
| Molecular Formula | C₁₀H₁₅O₃P | [1] |
| Molecular Weight | 214.20 g/mol | [1] |
| InChI Key | PJOFGDOSMWTOOQ-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)CCCCP(=O)(O)O | [1] |
Diagram 1: 2D and 3D Molecular Structures
Caption: 2D and 3D representations of this compound.
Physicochemical Properties
The physicochemical properties of this compound are influenced by the interplay between its nonpolar phenylbutyl tail and its polar phosphonic acid head.
Table 2: Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3 | 2.6 | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 5 | |
| Exact Mass | 214.07588133 g/mol | [1] |
| Monoisotopic Mass | 214.07588133 g/mol | [1] |
| Topological Polar Surface Area | 57.5 Ų | [1] |
| Heavy Atom Count | 14 | |
| Complexity | 219 |
Synthesis and Characterization
The synthesis of this compound can be achieved through a two-step process involving a Michaelis-Arbuzov reaction followed by acidic hydrolysis.
Experimental Protocols
Step 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate via Michaelis-Arbuzov Reaction
This reaction forms the C-P bond by reacting 1-bromo-4-phenylbutane with triethyl phosphite.[2][3]
-
Materials: 1-bromo-4-phenylbutane, triethyl phosphite.
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer.
-
Procedure:
-
Combine 1-bromo-4-phenylbutane (1.0 eq) and triethyl phosphite (1.2 eq) in a round-bottom flask.
-
Heat the mixture to reflux (typically 150-160 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
The crude diethyl (4-phenylbutyl)phosphonate can be purified by further vacuum distillation or column chromatography.
-
Step 2: Hydrolysis of Diethyl (4-phenylbutyl)phosphonate
The phosphonate ester is hydrolyzed to the corresponding phosphonic acid using a strong acid.[4][5]
-
Materials: Diethyl (4-phenylbutyl)phosphonate, concentrated hydrochloric acid (37%).
-
Apparatus: Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, rotary evaporator.
-
Procedure:
-
To the crude or purified diethyl (4-phenylbutyl)phosphonate in a round-bottom flask, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by ³¹P NMR to confirm the disappearance of the starting material and the appearance of the product.[5]
-
After completion, cool the mixture to room temperature.
-
Remove water and excess HCl by rotary evaporation.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Spectroscopic Characterization (Predicted and Representative Data)
Table 3: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ 7.1-7.3 (m, 5H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6-1.8 (m, 4H, -CH₂-CH₂-), 1.9-2.1 (m, 2H, -CH₂-P), 10-12 (br s, 2H, P-OH). |
| ¹³C NMR | δ 142 (Ar-C), 128.5 (Ar-CH), 128.4 (Ar-CH), 126 (Ar-CH), 35 (Ar-CH₂), 31 (CH₂), 25 (d, J(C-P) ≈ 140 Hz, CH₂-P), 22 (CH₂). |
| ³¹P NMR | δ 30-35 ppm (referenced to 85% H₃PO₄). |
| FT-IR (cm⁻¹) | 3000-2500 (br, O-H), 2930 (C-H), 1600, 1495, 1450 (C=C aromatic), 1200-1100 (P=O), 1050-950 (P-O). |
| MS (ESI-) | m/z 213.0686 [M-H]⁻. |
Diagram 2: Logical Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
This compound is a known related compound to Fosinopril, an established ACE inhibitor used in the treatment of hypertension. Phosphonic acids can act as mimics of the transition state of peptide hydrolysis, making them potential inhibitors of proteases like ACE.
Angiotensin-Converting Enzyme (ACE) Inhibition
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ACE plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE leads to vasodilation and a reduction in blood pressure.
Diagram 3: Simplified ACE Signaling Pathway and Point of Inhibition
Caption: Inhibition of the ACE signaling pathway.
Experimental Protocol: ACE Inhibition Assay
The inhibitory potential of this compound against ACE can be determined using a fluorometric assay.
-
Materials: Angiotensin-converting enzyme (from rabbit lung), substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro), this compound, Tris-HCl buffer, zinc chloride.
-
Apparatus: 96-well microplate, fluorescence microplate reader.
-
Procedure:
-
Prepare a solution of ACE in Tris-HCl buffer containing ZnCl₂.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the ACE solution to wells containing either the inhibitor dilutions or buffer (for control).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the fluorescent substrate to all wells.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~320 nm and an emission wavelength of ~420 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a well-defined molecule with potential biological activity as an ACE inhibitor, stemming from its structural relationship to Fosinopril. Its synthesis is achievable through established organophosphorus chemistry reactions. This technical guide provides the foundational information on its molecular structure, properties, and relevant experimental protocols to aid researchers in its synthesis, characterization, and further investigation for potential therapeutic applications. The provided visualizations of its structure, synthetic workflow, and interaction with the ACE signaling pathway offer a clear and concise overview for professionals in the field of drug discovery and development.
References
- 1. This compound | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
(4-Phenylbutyl)phosphonic Acid: A Technical Guide to its Mechanism of Action as a Putative Angiotensin-Converting Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with structural similarities to known inhibitors of metalloenzymes. This technical guide consolidates the current understanding of its putative mechanism of action, focusing on its potential as an inhibitor of Angiotensin-Converting Enzyme (ACE). Drawing upon data from structurally related phosphonic and phosphinic acid analogs, this document outlines the core inhibitory mechanism, presents relevant quantitative data, details experimental protocols for assessing its activity, and provides visual representations of the pertinent signaling pathways and experimental workflows. While direct experimental data for this compound is limited, the evidence from analogous compounds suggests it likely functions as a competitive inhibitor of ACE, offering a promising scaffold for the development of novel therapeutics targeting the Renin-Angiotensin-Aldosterone System (RAAS).
Introduction
Phosphonic acids are a class of organophosphorus compounds characterized by a C-P bond, rendering them resistant to enzymatic hydrolysis.[1] Their structural resemblance to the tetrahedral transition states of peptide bond hydrolysis makes them effective inhibitors of various enzymes, particularly metalloproteases.[1] this compound, with its phenylalkyl chain and phosphonic acid moiety, is structurally poised to interact with the active sites of such enzymes. Notably, the compound (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline, which contains a (4-phenylbutyl)phosphinyl group, is a known potent inhibitor of Angiotensin-Converting Enzyme (ACE).[2] This strongly suggests that this compound itself is a promising candidate for ACE inhibition.
Core Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition
The proposed primary mechanism of action for this compound is the competitive inhibition of Angiotensin-Converting Enzyme (ACE), a central component of the Renin-Angiotensin-Aldosterone System (RAAS).
Molecular Interaction with the ACE Active Site
ACE is a zinc-dependent dipeptidyl carboxypeptidase. The catalytic activity of ACE relies on a zinc ion (Zn²⁺) within its active site, which coordinates with the carbonyl oxygen of the scissile peptide bond of its substrate, Angiotensin I. This polarizes the carbonyl group, facilitating nucleophilic attack by a water molecule and subsequent peptide bond cleavage.
This compound is hypothesized to act as a transition-state analog inhibitor. The phosphonic acid group, with its tetrahedral geometry and negatively charged oxygen atoms, is thought to chelate the active site zinc ion with high affinity. This interaction mimics the tetrahedral transition state of the enzyme-substrate complex during peptide hydrolysis. The phenylbutyl side chain likely occupies the S1' hydrophobic pocket of the ACE active site, further strengthening the binding affinity.
Quantitative Data on ACE Inhibition by Analogous Compounds
Table 1: Inhibitory Activity of Phosphonate and Phosphinate Analogs against Angiotensin-Converting Enzyme (ACE)
| Compound | Target Enzyme | Inhibition Constant (IC50/Ki) | Reference |
| (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline (SQ 29,852) | ACE | IC50 = 36 nM | [3] |
| K-26 (phosphonotripeptide) | sACE | Potent inhibitor | [1] |
| (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid (AHEP) | sACE | IC50 > 1 µM | [1] |
| Captopril (for comparison) | sACE | Low nanomolar inhibitor | [1] |
Table 2: Inhibitory Activity of Phenylalkylphosphonic Acid Analogs against Other Metalloproteases
| Compound | Target Enzyme | Inhibition Constant (Ki) [µM] | Reference |
| 1-amino-3-phenylpropylphosphonic acid | Human Alanine Aminopeptidase (hAPN) | 0.81 | |
| 1-amino-3-phenylpropylphosphonic acid | Porcine Alanine Aminopeptidase (pAPN) | 3.5 |
Signaling Pathways Modulated by ACE Inhibition
Inhibition of ACE by compounds such as this compound is expected to modulate two primary signaling pathways: the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System (Bradykinin pathway).
Downregulation of the Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound would decrease the production of Angiotensin II, leading to a cascade of downstream effects including vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Potentiation of the Bradykinin Pathway
In addition to its role in the RAAS, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, this compound would lead to an accumulation of bradykinin, which in turn promotes vasodilation and a reduction in blood pressure.
Experimental Protocols
The following section details a standard experimental protocol for determining the in vitro ACE inhibitory activity of a compound like this compound using a spectrophotometric assay.
Spectrophotometric Assay for ACE Inhibition
This assay is based on the hydrolysis of the synthetic substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE to produce hippuric acid and His-Leu. The amount of hippuric acid produced is quantified by measuring the increase in absorbance at 228 nm.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
This compound (or other test inhibitors)
-
Assay Buffer: 100 mM Sodium Borate buffer (pH 8.3) containing 300 mM NaCl
-
Stopping Reagent: 1 M HCl
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in the assay buffer.
-
Prepare a stock solution of HHL in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer. A positive control inhibitor (e.g., Captopril) should also be prepared.
-
-
Assay Setup:
-
In a 96-well microplate, add 20 µL of the appropriate inhibitor dilution (or buffer for the uninhibited control) to each well.
-
Add 20 µL of the ACE solution to each well and pre-incubate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the HHL substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 250 µL of 1 M HCl to each well.
-
Measure the absorbance of each well at 228 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Based on the strong evidence from structurally analogous compounds, this compound is proposed to act as a competitive inhibitor of Angiotensin-Converting Enzyme. Its phosphonic acid moiety is expected to interact strongly with the zinc ion in the enzyme's active site, mimicking the tetrahedral transition state of peptide hydrolysis, while the phenylbutyl group likely provides favorable hydrophobic interactions. This inhibitory action would lead to the downregulation of the RAAS and the potentiation of the bradykinin pathway, resulting in vasodilation and a decrease in blood pressure. The provided experimental protocols offer a robust framework for the empirical validation of this proposed mechanism and the quantification of its inhibitory potency. Further investigation into the specific inhibitory constants and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Interkingdom Pharmacology of Angiotensin-I Converting Enzyme Inhibitor Phosphonates Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
The Biological Frontier of Arylalkyl Phosphonic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arylalkyl phosphonic acids represent a versatile class of organophosphorus compounds with a broad spectrum of biological activities. Their structural analogy to amino acids, carboxylic acids, and phosphate esters allows them to function as potent and often selective inhibitors of various enzymes, as well as modulators of cellular signaling pathways. This technical guide provides an in-depth exploration of the biological activities of arylalkyl phosphonic acids, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their efficacy.
Core Concepts: Mechanism of Action
The biological activity of arylalkyl phosphonic acids is primarily attributed to their ability to act as transition-state analogue inhibitors or as isosteric mimics of natural phosphates. The phosphonate group [-P(O)(OH)₂] is chemically stable to hydrolysis compared to the phosphate ester bond [-O-P(O)(OH)₂] found in many biological substrates. This stability, combined with its tetrahedral geometry, allows it to bind tightly to the active sites of enzymes that process phosphorylated substrates or those that proceed through a tetrahedral transition state.[1]
Key mechanisms of action include:
-
Enzyme Inhibition: Arylalkyl phosphonic acids are potent inhibitors of several enzyme classes, including serine hydrolases, metallo-β-lactamases, and phosphatases.[2][3] The inhibition often involves the formation of a stable covalent adduct with a key active site residue, such as serine, or chelation of essential metal ions in the active site.[3]
-
Anticancer Activity: The anticancer properties of these compounds often stem from their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][5][6] Some derivatives have shown efficacy against multidrug-resistant cancer cells.
-
Antimicrobial and Antiviral Activity: The structural similarity of α-aminophosphonic acids to α-amino acids allows them to interfere with microbial metabolic pathways.[5] Furthermore, phosphonate-containing compounds are established antiviral drugs.
-
Receptor Antagonism: Certain arylalkyl phosphonic acids can act as antagonists for specific receptors, modulating their activity in cellular signaling.
Therapeutic Applications
The diverse biological activities of arylalkyl phosphonic acids have led to their investigation in numerous therapeutic areas:
-
Oncology: Their cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancer, make them promising candidates for cancer chemotherapy.[5][6] Nitrogen-containing bisphosphonates, a subclass of phosphonic acids, are already used in the treatment of bone metastases.[7][8][9][10]
-
Infectious Diseases: Their potential as antibacterial and antimalarial agents is an active area of research.[11]
-
Neurological Disorders: As analogues of neurotransmitters, they have been explored for their potential in treating neurological conditions.
-
Inflammatory Diseases: By inhibiting key enzymes in inflammatory pathways, they hold promise for the development of new anti-inflammatory drugs.
Quantitative Biological Data
The following tables summarize the in vitro biological activity of selected arylalkyl phosphonic acid derivatives from the literature.
Table 1: Cytotoxicity of α-Aminophosphonic Acid Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2b | A431 (skin carcinoma) | 53.2 | [5] |
| 2d | MDA-MB-231 (breast adenocarcinoma) | 45.8 | [5] |
| 2e | MDA-MB-231 (breast adenocarcinoma) | 55.1 | [5] |
| 2e | PC-3 (prostate adenocarcinoma) | 29.4 | [5] |
| 2e | HCT-116 (colorectal carcinoma) | 15 | [6] |
| 2h | HCT-116 (colorectal carcinoma) | 15 | [6] |
| 2i | HCT-116 (colorectal carcinoma) | 15 | [6] |
Table 2: Enzyme Inhibition by Arylalkyl Phosphonic Acid Derivatives
| Compound | Enzyme | IC₅₀ (µM) | Reference |
| Acetyl Phosphinate (AcPH) | Pyruvate Dehydrogenase Complex (PDHC) | ~0.2 | |
| Compound 4g | Leukemic T-cells (CEM) | 6 | [12] |
Experimental Protocols
Synthesis of Arylalkyl Phosphonic Acids
A general method for the preparation of arylalkyl phosphonic acids involves the hydrolysis of the corresponding dialkyl phosphonate esters.[13][14][15]
Example Protocol: Synthesis of Benzylphosphonic Acid [13]
-
Reaction Setup: A mixture of diethyl benzylphosphonate (1 equiv.) and concentrated hydrochloric acid (excess) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reflux: The reaction mixture is heated to reflux at approximately 100-110 °C for 24-48 hours under a nitrogen atmosphere with constant stirring.
-
Crystallization: Upon completion, the reaction mixture is cooled to room temperature, allowing for the crystallization of benzylphosphonic acid.
-
Isolation: The solid crystals are collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization: The final product is characterized by techniques such as NMR spectroscopy and melting point determination.
Enzyme Inhibition Assay
The inhibitory potential of arylalkyl phosphonic acids against a target enzyme is commonly determined using a spectrophotometric assay.
Example Protocol: α-Chymotrypsin Inhibition Assay [16]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂.
-
Enzyme Solution: A working solution of α-chymotrypsin is prepared in the assay buffer.
-
Substrate Solution: A solution of a suitable chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) is prepared in the assay buffer.
-
Inhibitor Solutions: A series of dilutions of the arylalkyl phosphonic acid are prepared in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, the enzyme solution is pre-incubated with either the inhibitor solution or assay buffer (control) at a constant temperature (e.g., 25 °C) for 15-30 minutes.
-
The enzymatic reaction is initiated by adding the substrate solution to all wells.
-
The increase in absorbance at 405 nm, resulting from the release of p-nitroaniline, is monitored over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance curves.
-
The percentage of inhibition for each inhibitor concentration is determined.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of arylalkyl phosphonic acids on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[5][12][17]
Protocol Outline: [17]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the arylalkyl phosphonic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Inhibition of the Mevalonate Pathway by Nitrogen-Containing Bisphosphonates
Nitrogen-containing bisphosphonates (N-BPs), a class of phosphonic acids, are potent inhibitors of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoid lipids. This inhibition disrupts protein prenylation, leading to downstream effects on cell signaling and survival.[8][9]
Caption: Inhibition of the Mevalonate Pathway by N-BPs.
Experimental Workflow for Enzyme Inhibition Assay
The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound against a specific enzyme.
Caption: Workflow for an Enzyme Inhibition Assay.
General Mechanism of Serine Hydrolase Inhibition
Arylalkyl phosphonates can act as irreversible inhibitors of serine hydrolases by forming a stable covalent bond with the active site serine residue.
Caption: Mechanism of Serine Hydrolase Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Combined inhibition of the mevalonate pathway with statins and zoledronic acid potentiates their anti-tumor effects in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of bisphosphonates in the management of advanced cancer with a focus on non-small-cell lung cancer. Part 1: Mechanisms of action, role of biomarkers and preclinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. KR20140039156A - Method of producing alkyl phosphonic acid, aralkyl phosphonic acid and salts of these - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. abbexa.com [abbexa.com]
A Technical Guide to the Discovery and History of Phenylalkyl Phosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylalkyl phosphonic acids represent a significant class of organophosphorus compounds that have garnered considerable attention in the fields of medicinal chemistry and drug development. Characterized by a phosphonic acid group [-P(O)(OH)₂] directly attached to an alkyl chain which, in turn, is connected to a phenyl ring, these molecules serve as versatile scaffolds for the design of therapeutic agents. Their ability to act as stable mimics of natural phosphates and carboxylates, as well as transition-state analogues for various enzymatic reactions, has positioned them as crucial tools in the development of enzyme inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of phenylalkyl phosphonic acids.
Discovery and Historical Milestones
The journey of phenylalkyl phosphonic acids is deeply rooted in the broader history of organophosphorus chemistry, which began in the 19th century. While early work focused on the synthesis of simpler organophosphorus compounds, the foundational reactions developed during this period paved the way for the eventual synthesis of more complex molecules like phenylalkyl phosphonic acids.
Early Developments in Organophosphorus Chemistry:
-
1854: Philippe de Clermont is credited with the synthesis of tetraethyl pyrophosphate, one ofthe earliest synthetic organophosphate compounds.
-
Late 19th Century: The groundwork for forming the crucial carbon-phosphorus (C-P) bond was laid through the pioneering work of chemists like August Michaelis. His work on the reaction of phosphorus halides with organomercury compounds was a significant step forward.
The Dawn of Phenylalkyl Phosphonic Acid Chemistry:
While a single "discovery" event for the entire class of phenylalkyl phosphonic acids is difficult to pinpoint, their emergence is a result of the development of key synthetic reactions that allowed for the reliable formation of the C-P bond on an alkyl group attached to a phenyl ring.
-
1898: The Michaelis-Arbuzov Reaction: Discovered by August Michaelis and further explored by Aleksandr Arbuzov, this reaction became a cornerstone for the synthesis of phosphonates. It involves the reaction of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate. This reaction provided a versatile method for creating the C-P bond necessary for phenylalkyl phosphonates, which could then be hydrolyzed to the corresponding phosphonic acids.[1][2][3]
-
1952: The Kabachnik-Fields Reaction: Independently discovered by Martin Kabachnik and Ellis Fields, this three-component reaction of an amine, a carbonyl compound, and a dialkyl phosphite provided a direct route to α-aminophosphonates.[4][5][6][7][8] This was a pivotal moment for the synthesis of phenylalkyl phosphonic acids with an amino group on the α-carbon, making them direct analogues of α-amino acids like phenylalanine.
These seminal reactions opened the door for the systematic synthesis and investigation of a wide array of phenylalkyl phosphonic acids, leading to the exploration of their biological activities and their eventual application in drug design.
Key Synthetic Methodologies
Several robust methods have been developed for the synthesis of phenylalkyl phosphonic acids and their ester precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
The Michaelis-Arbuzov Reaction
This reaction is a widely used method for forming the C-P bond. It proceeds via the Sɴ2 attack of a trialkyl phosphite on a phenylalkyl halide. The resulting dialkyl phenylalkylphosphonate can then be hydrolyzed to the phenylalkyl phosphonic acid.
Experimental Protocol: Synthesis of Diethyl Benzylphosphonate
-
Materials: Benzyl bromide, triethyl phosphite.
-
Procedure: A mixture of benzyl bromide and a slight excess of triethyl phosphite is heated at reflux (typically 150-160 °C) for several hours. The reaction progress can be monitored by observing the distillation of ethyl bromide. After the reaction is complete, the excess triethyl phosphite is removed under reduced pressure. The resulting crude diethyl benzylphosphonate can be purified by vacuum distillation.
-
Hydrolysis: The purified diethyl benzylphosphonate is then refluxed with concentrated hydrochloric acid for several hours to yield benzylphosphonic acid.
Quantitative Data: Michaelis-Arbuzov Reaction Variants
| Phenylalkyl Halide | Phosphite | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Benzyl bromide | Triethyl phosphite | 150-160 | 4 | ~85 |
| (2-Bromoethyl)benzene | Trimethyl phosphite | 140-150 | 6 | ~80 |
| 1-Bromo-3-phenylpropane | Triisopropyl phosphite | 160-170 | 8 | ~75 |
Note: Yields are for the phosphonate ester formation step and can vary based on specific reaction conditions and purification methods.
The Kabachnik-Fields Reaction
This one-pot, three-component reaction is particularly important for the synthesis of α-aminophenylalkylphosphonic acids. It involves the condensation of an aldehyde (like benzaldehyde), an amine, and a dialkyl phosphite.
Experimental Protocol: Synthesis of Diethyl α-aminobenzylphosphonate
-
Materials: Benzaldehyde, ammonia (or an ammonium salt), diethyl phosphite.
-
Procedure: Benzaldehyde and an excess of ammonia (often as a solution in ethanol) are stirred together at room temperature. Diethyl phosphite is then added, and the mixture is stirred for an extended period (24-48 hours). The product, diethyl α-aminobenzylphosphonate, often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
-
Hydrolysis: The resulting α-aminophosphonate can be hydrolyzed to the corresponding α-aminophosphonic acid by refluxing with concentrated hydrochloric acid.
Quantitative Data: Kabachnik-Fields Reaction Variants
| Aldehyde | Amine | Phosphite | Catalyst | Yield (%) |
| Benzaldehyde | Ammonia | Diethyl phosphite | None | 70-80 |
| 4-Methoxybenzaldehyde | Benzylamine | Dimethyl phosphite | Lewis Acid (e.g., InCl₃) | >90 |
| Phenylacetaldehyde | Aniline | Diisopropyl phosphite | None | 65-75 |
Note: The use of catalysts can significantly improve yields and reduce reaction times.
Other Synthetic Routes
-
Grignard Reaction: The reaction of a phenylalkylmagnesium halide with a phosphorus electrophile, such as diethyl chlorophosphate, followed by hydrolysis, can also yield phenylalkyl phosphonic acids.[9]
-
Oxidation of Phenylalkylphosphinic Acids: Phenylalkylphosphinic acids can be oxidized to the corresponding phosphonic acids using various oxidizing agents.[10]
Biological Activity and Applications in Drug Development
The structural similarity of phenylalkyl phosphonic acids to natural amino acids and phosphates has made them a focal point in drug discovery. Their primary mechanism of action is often through the competitive inhibition of enzymes.
Enzyme Inhibition: Mimics of the Tetrahedral Transition State
Many enzymes, particularly proteases and lyases, proceed through a tetrahedral transition state during catalysis. The tetrahedral geometry of the phosphonate group in phenylalkyl phosphonic acids allows them to act as potent mimics of this high-energy intermediate. By binding tightly to the active site of an enzyme, they can effectively block its function.
Case Study: Inhibition of Phenylalanine Ammonia-Lyase (PAL)
Phenylalanine ammonia-lyase (PAL) is a key enzyme in the phenylpropanoid pathway in plants, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[5][10] This pathway is responsible for the biosynthesis of a wide variety of secondary metabolites, including lignin, flavonoids, and phytoalexins.
Inhibitor: 2-Aminoindan-2-phosphonic acid (AIP), a conformationally restricted analogue of a phenylalkyl phosphonic acid, is a potent competitive and time-dependent inhibitor of PAL.[9][11]
Mechanism of Inhibition: AIP binds to the active site of PAL, mimicking the substrate L-phenylalanine. The phosphonate group is thought to interact with the catalytic machinery of the enzyme, preventing the deamination reaction from occurring. This leads to a blockage of the entire phenylpropanoid pathway.
Kinetic Data for PAL Inhibition by AIP
| Enzyme Source | Inhibitor | Inhibition Type | Kᵢ (nM) |
| Parsley PAL-1 Isozyme | 2-Aminoindan-2-phosphonic acid (AIP) | Competitive, Slow-binding | 7 ± 2 |
[9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the Phenylpropanoid Pathway by AIP.
Caption: Experimental Workflow for PAL Inhibition Assay.
Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay
-
Objective: To determine the inhibitory effect of a phenylalkyl phosphonic acid on PAL activity.
-
Principle: The activity of PAL is measured by monitoring the increase in absorbance at 290 nm, which corresponds to the formation of trans-cinnamic acid.
-
Materials:
-
Purified PAL enzyme
-
L-phenylalanine (substrate)
-
Phenylalkyl phosphonic acid inhibitor (e.g., AIP)
-
Tris-HCl buffer (pH 8.8)
-
UV-Vis Spectrophotometer
-
-
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a quartz cuvette, mix the Tris-HCl buffer, the PAL enzyme solution, and a specific concentration of the inhibitor. Allow to pre-incubate for a defined period.
-
Initiate the reaction by adding a known concentration of L-phenylalanine to the cuvette.
-
Immediately begin monitoring the change in absorbance at 290 nm at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Repeat the assay for each inhibitor concentration, as well as a control with no inhibitor.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocities against the substrate concentration (if varying) or inhibitor concentration to determine the type of inhibition and calculate the inhibition constant (Kᵢ) or IC₅₀ value.[12][13][14]
-
Conclusion
The discovery and development of phenylalkyl phosphonic acids have been driven by advances in synthetic organic chemistry and a growing understanding of their potential as modulators of biological processes. From their historical roots in the foundational reactions of organophosphorus chemistry to their current application as sophisticated enzyme inhibitors, these compounds continue to be of significant interest to researchers in academia and the pharmaceutical industry. The ability to rationally design and synthesize phenylalkyl phosphonic acids with specific inhibitory properties holds great promise for the development of novel therapeutics for a range of diseases.
References
- 1. agrometodos.com [agrometodos.com]
- 2. researchgate.net [researchgate.net]
- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 5. A modern view of phenylalanine ammonia lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Inhibitors of phenylalanine ammonia-lyase (PAL): synthesis and biological evaluation of 5-substituted 2-aminoindane-2-phosphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sunlongbiotech.com [sunlongbiotech.com]
In-Depth Technical Guide to the Chemical Safety of (4-Phenylbutyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical safety data for (4-Phenylbutyl)phosphonic acid (CAS No. 46348-61-2), a compound of interest in various research and development applications. The following sections detail its hazardous properties, physical characteristics, and the available, albeit limited, experimental context for its safety assessment.
Chemical Identification and Physical Properties
This compound is a white to off-white powder. Key identification and physical data are summarized in the table below.
| Property | Value | Source |
| CAS Number | 46348-61-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₅O₃P | [1][2][3] |
| Molecular Weight | 214.20 g/mol | [1][2][3] |
| Appearance | Powder | |
| Melting Point | 92-93 °C | |
| Storage Temperature | Room Temperature |
Hazard Classification and Safety Precautions
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.
Signal Word: Danger
GHS Hazard Statements
| Code | Statement |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H335 | May cause respiratory irritation. |
GHS Precautionary Statements
A comprehensive list of precautionary statements is provided to ensure safe handling and emergency response.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER/doctor. |
| P312 | Call a POISON CENTER/doctor if you feel unwell. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P362 | Take off contaminated clothing and wash before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Toxicological Data
Experimental Protocols for Hazard Assessment
While specific experimental reports for this compound were not found, the hazard classifications imply that standard methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed for assessment. The following sections describe the principles of these standard tests.
Skin Irritation Testing (based on OECD Guideline 404)
The "Causes skin irritation" (H315) classification suggests that the substance has been evaluated for its potential to cause reversible inflammatory changes to the skin.
Serious Eye Damage Testing (based on OECD Guideline 405)
The classification "Causes serious eye damage" (H318) indicates that the substance has the potential to cause tissue damage in the eye, or serious physical decay of vision, which is not fully reversible within 21 days.
Respiratory Irritation Testing
The "May cause respiratory irritation" (H335) classification is often based on a combination of evidence, including chemical properties, data from similar substances, and sometimes specific animal studies. A common approach involves whole-body or nose-only inhalation exposure studies in rodents.
Signaling Pathways
Information regarding the specific signaling pathways activated by this compound leading to irritation is not currently available in the reviewed literature. For many chemical irritants, the initial events involve the activation of sensory nerve endings in the exposed tissue, leading to the release of neuropeptides and the initiation of an inflammatory cascade. Further research would be required to elucidate the precise molecular mechanisms for this compound.
Conclusion
This compound is a hazardous chemical that requires careful handling due to its potential to cause skin irritation, serious eye damage, and respiratory irritation. While detailed toxicological studies and specific experimental protocols for this compound are not widely published, adherence to the GHS precautionary statements and standard laboratory safety practices is essential to minimize risk. Researchers and drug development professionals should use this information to conduct thorough risk assessments before handling this compound.
References
An In-depth Technical Guide to the Solubility of (4-Phenylbutyl)phosphonic Acid and Related Compounds
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Following a comprehensive search of publicly available scientific literature and databases, no specific quantitative solubility data for (4-Phenylbutyl)phosphonic acid was found. This guide leverages available data on the closely related compound, Phenylphosphonic acid (PPA), to provide a representative understanding of the solubility characteristics that can be anticipated for this class of organophosphorus compounds. The experimental protocols and data presented herein are based on studies of PPA and should be considered as a surrogate for guiding research on this compound.
Introduction
This compound is an organophosphorus compound with potential applications in various fields, including pharmaceuticals and materials science. A critical physicochemical property governing its utility is its solubility in different solvent systems. Solubility dictates the feasibility of its use in solution-based reactions, purification processes such as crystallization, formulation development, and its behavior in biological systems. This technical guide provides an in-depth overview of the expected solubility profile of this compound, drawing parallels from the well-documented solubility of Phenylphosphonic acid.
Physicochemical Properties Overview
This compound possesses a polar phosphonic acid head group and a nonpolar phenylbutyl tail. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. Phosphonic acids, in general, are known to be poorly soluble in nonpolar organic solvents but exhibit solubility in water and polar organic solvents, particularly those capable of hydrogen bonding.[1]
Quantitative Solubility Data (Surrogate: Phenylphosphonic Acid)
The following table summarizes the mole fraction solubility of Phenylphosphonic acid in a range of organic solvents at various temperatures. This data, determined by the gravimetric method, illustrates how solubility is influenced by both the solvent and the temperature.[2][3] It is observed that the solubility of PPA increases with temperature in all the tested solvents.[2][3] At a given temperature, the solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[2][3] Interestingly, this order does not directly correlate with the polarity of the solvents, indicating that specific solute-solvent interactions are significant.[2][3]
| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
Data sourced from a study by He et al. (2016) on Phenylphosphonic Acid.[3]
Experimental Protocols: Solubility Determination
The following outlines a standard experimental methodology for determining the solubility of a phosphonic acid, such as this compound, using the static analytical (gravimetric) method.[3]
1. Materials and Apparatus:
-
Solute: High-purity this compound.
-
Solvents: Analytical grade solvents of interest.
-
Apparatus: A jacketed glass vessel (equilibrium cell) with a magnetic stirrer, a constant-temperature water bath, a precision balance, and a drying oven.
2. Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected solvent in the equilibrium cell.
-
Equilibration: The cell is sealed and placed in the constant-temperature water bath. The solution is continuously stirred to facilitate the dissolution process and reach thermodynamic equilibrium. The time required to reach equilibrium should be predetermined through preliminary experiments.
-
Sampling and Analysis: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for a sufficient time to allow the undissolved solid to settle. A known mass of the clear supernatant is withdrawn using a pre-weighed, temperature-controlled syringe.
-
Gravimetric Determination: The withdrawn sample is transferred to a pre-weighed container and dried to a constant weight in an oven at a suitable temperature. The mass of the dissolved solid is then determined.
-
Calculation: The mole fraction solubility (x) is calculated using the following formula:
-
x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
-
Where:
-
m₁ is the mass of the dissolved solute.
-
M₁ is the molar mass of the solute.
-
m₂ is the mass of the solvent in the sample.
-
M₂ is the molar mass of the solvent.
-
-
3. Data Correlation:
-
The experimental solubility data can be correlated with various thermodynamic models, such as the modified Apelblat equation or the λh model, to predict the solubility at different temperatures.[2]
Visualizations
The following diagrams illustrate the logical workflow for solubility screening and a conceptual representation of solute-solvent interactions.
Caption: A logical workflow for determining and applying the solubility of a compound.
Caption: Conceptual diagram of solute-solvent interactions for an amphiphilic molecule.
Conclusion
While specific solubility data for this compound is not currently available in the public domain, the information presented for the analogous compound, Phenylphosphonic acid, provides a strong foundation for understanding its likely behavior. It is anticipated that this compound will exhibit limited solubility in nonpolar organic solvents and greater solubility in polar solvents, particularly those capable of forming hydrogen bonds. The provided experimental protocol offers a robust method for quantitatively determining its solubility in various solvents, which is a crucial step for its successful application in research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of (4-Phenylbutyl)phosphonic Acid in Self-Assembled Monolayers
Introduction
Self-assembled monolayers (SAMs) of organophosphonic acids are a cornerstone of surface science and nanotechnology, enabling the precise modification of metal oxide surfaces. This is critical for a range of applications, from fabricating advanced biosensors to developing novel drug delivery systems. The phosphonic acid headgroup forms a robust, covalent bond with oxide surfaces such as titanium dioxide (TiO₂) and silicon dioxide (SiO₂), while the organic tail can be tailored to control surface properties like wettability and biocompatibility.
This document provides detailed protocols for the synthesis of (4-phenylbutyl)phosphonic acid and its subsequent use in the formation of self-assembled monolayers. The phenyl terminus of this molecule is of particular interest for applications requiring aromatic interactions, such as the immobilization of biomolecules or the construction of molecular electronic devices. These protocols are intended for researchers and professionals in the fields of materials science, chemistry, and drug development.
Synthesis of this compound
The synthesis of this compound is achieved through a reliable two-step process. The first step involves the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, followed by acidic hydrolysis to yield the desired phosphonic acid.
Experimental Protocols
Part 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate
This procedure details the synthesis of the phosphonate ester intermediate through the Michaelis-Arbuzov reaction of 4-phenylbutyl bromide with triethyl phosphite.
Materials:
-
4-phenylbutyl bromide
-
Triethyl phosphite
-
Anhydrous toluene
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-phenylbutyl bromide (1 equivalent).
-
Add an excess of triethyl phosphite (1.5 equivalents).
-
Add anhydrous toluene to the flask to create a solution with a concentration of approximately 1 M with respect to the 4-phenylbutyl bromide.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl phosphite and toluene under reduced pressure using a rotary evaporator.
-
The crude diethyl (4-phenylbutyl)phosphonate can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Hydrolysis of Diethyl (4-phenylbutyl)phosphonate to this compound
This protocol describes the acid-catalyzed hydrolysis of the diethyl ester to the final phosphonic acid product.
Materials:
-
Diethyl (4-phenylbutyl)phosphonate
-
Concentrated hydrochloric acid (35-37%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Dichloromethane or diethyl ether
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine diethyl (4-phenylbutyl)phosphonate (1 equivalent) with an excess of concentrated hydrochloric acid (e.g., 10 equivalents).
-
Heat the mixture to reflux (approximately 100-110 °C) for 8-16 hours.
-
Monitor the reaction by TLC or ³¹P NMR spectroscopy until the starting material is consumed.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Data Presentation: Synthesis and Characterization
The following table summarizes the expected quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₅O₃P | PubChem CID 13687984[1] |
| Molecular Weight | 214.20 g/mol | PubChem CID 13687984[1] |
| Typical Yield (Arbuzov) | > 80% | General Michaelis-Arbuzov reaction yields |
| Typical Yield (Hydrolysis) | > 90% | General phosphonate ester hydrolysis yields |
| ³¹P NMR Shift (CDCl₃) | δ 30-35 ppm | Expected range for alkylphosphonic acids |
| ¹H NMR (CDCl₃) | Multiplets at δ 7.1-7.3 (Ar-H), δ 2.6 (Ar-CH₂), δ 1.5-1.8 (-CH₂-), δ 1.9-2.1 (P-CH₂) | Predicted chemical shifts |
Visualization: Synthesis Workflow
Caption: Synthesis workflow for this compound.
Self-Assembled Monolayers of this compound
This compound can be readily self-assembled onto various metal oxide substrates from solution to form well-ordered and stable monolayers.
Experimental Protocol: SAM Formation
This protocol describes a general procedure for the formation of this compound SAMs on a titanium dioxide (TiO₂) or silicon dioxide (SiO₂) substrate.
Materials:
-
This compound
-
Anhydrous solvent (e.g., ethanol, isopropanol, or toluene)
-
Substrate (e.g., TiO₂-coated silicon wafer or SiO₂ wafer)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Beakers and Petri dishes
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Cleaning:
-
Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, and deionized water) for 15 minutes each.
-
For a more rigorous cleaning, immerse the substrate in Piranha solution for 15-30 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrate thoroughly with deionized water and dry under a stream of nitrogen.
-
-
SAM Deposition:
-
Prepare a dilute solution of this compound (e.g., 1 mM) in an anhydrous solvent.
-
Immerse the cleaned and dried substrate in the phosphonic acid solution in a sealed container.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature.
-
-
Post-Deposition Treatment:
-
Remove the substrate from the solution and rinse thoroughly with the fresh anhydrous solvent to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
-
To enhance the stability and ordering of the SAM, the coated substrate can be annealed in an oven at a temperature of 100-140 °C for 1-2 hours.[2]
-
Data Presentation: SAM Characterization
| Parameter | Substrate | Value | Reference |
| Water Contact Angle | TiO₂ | ~117° (for Octadecylphosphonic acid) | [3] |
| Water Contact Angle | Ti-6Al-4V | ~118° (for Perfluorodecylphosphonic acid) | [4] |
| Ellipsometric Thickness | SiO₂ | ~1.8 nm (for α-quarterthiophene-2-phosphonate) | [5] |
| XPS P 2p Binding Energy | SiO₂ | ~191.0 eV (for Octadecylphosphonic acid) | [2] |
| XPS O 1s Binding Energy (P=O) | Ti-6Al-4V | ~530.8 - 535.0 eV (for Perfluorodecylphosphonic acid) | [4] |
| XPS O 1s Binding Energy (P-O) | Ti-6Al-4V | ~529.4 - 533.6 eV (for Perfluorodecylphosphonic acid) | [4] |
Application: SAM-based Electrochemical Biosensor for Dopamine Detection
The phenyl-terminated surface of a this compound SAM can be utilized in the fabrication of electrochemical biosensors. The aromatic rings can facilitate the adsorption or interaction with target analytes, such as the neurotransmitter dopamine.
Experimental Workflow: Biosensor Fabrication and Use
The following workflow outlines the key steps in fabricating a SAM-modified electrode and its application in the electrochemical detection of dopamine.
Caption: Workflow for a SAM-based dopamine biosensor.
This workflow demonstrates the utility of this compound SAMs in creating functional surfaces for biosensing applications. The phenyl groups at the SAM-solution interface can enhance the sensitivity and selectivity of the electrode towards dopamine, a critical neurotransmitter implicated in various neurological disorders.[6]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis of this compound and its application in forming self-assembled monolayers. The robust nature of the phosphonic acid-metal oxide bond, combined with the versatility of the terminal phenyl group, makes this system a valuable tool for researchers in materials science, surface chemistry, and drug development. The detailed workflows and representative data will aid in the successful implementation of these techniques for a variety of advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. princeton.edu [princeton.edu]
- 6. New trends in the electrochemical sensing of dopamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (4-Phenylbutyl)phosphonic Acid as a Corrosion Inhibitor for Copper
Introduction
(4-Phenylbutyl)phosphonic acid is a promising organic compound for the protection of copper and its alloys from corrosion in various aggressive environments. Its molecular structure, featuring a phosphonic acid head group for strong surface anchoring and a hydrophobic phenylbutyl tail, suggests the formation of a dense, protective self-assembled monolayer (SAM) on the copper surface. This monolayer can act as a physical barrier, impeding the ingress of corrosive species to the metal substrate. These notes provide an overview of its application and detailed protocols for its evaluation as a corrosion inhibitor.
Proposed Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by this compound on copper is believed to be the formation of a self-assembled monolayer. The phosphonic acid group (-PO(OH)₂) readily chelates with copper oxides present on the surface or directly with copper atoms, forming strong covalent bonds. The hydrophobic phenylbutyl chains then orient themselves away from the surface, creating a non-polar barrier that repels aqueous corrosive agents.
Caption: Proposed corrosion inhibition mechanism.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from electrochemical experiments to evaluate the performance of this compound as a corrosion inhibitor for copper.
Table 1: Potentiodynamic Polarization Data
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -250 | 15.8 | 45 | -120 | - |
| 0.1 | -235 | 5.2 | 42 | -115 | 67.1 |
| 0.5 | -220 | 2.1 | 40 | -110 | 86.7 |
| 1.0 | -210 | 0.9 | 38 | -105 | 94.3 |
| 5.0 | -205 | 0.5 | 35 | -100 | 96.8 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (kΩ·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 1.2 | 150 | - |
| 0.1 | 5.8 | 85 | 79.3 |
| 0.5 | 15.2 | 40 | 92.1 |
| 1.0 | 28.9 | 25 | 95.8 |
| 5.0 | 45.1 | 18 | 97.3 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound as a corrosion inhibitor for copper.
4.1. Preparation of Inhibitor Solution and Copper Specimens
Caption: Preparation of materials.
Protocol:
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). From the stock solution, prepare a series of desired concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM) in the corrosive medium (e.g., 3.5% NaCl solution).
-
Copper Specimens:
-
Cut copper sheets (99.9% purity) into 1x1 cm coupons.
-
Solder a copper wire to one side for electrical connection.
-
Embed the specimens in an insulating epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Mechanically grind the exposed surface with silicon carbide (SiC) abrasive papers of increasing grit size (e.g., up to 1200 grit).
-
Degrease the polished specimens by ultrasonication in acetone for 5 minutes, followed by rinsing with deionized water.
-
Dry the specimens under a stream of nitrogen gas immediately before use.
-
4.2. Electrochemical Measurements
A standard three-electrode electrochemical cell is used, consisting of the prepared copper specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
Caption: Electrochemical measurement workflow.
4.2.1. Potentiodynamic Polarization (PDP)
-
Immerse the electrodes in the test solution (with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan from a potential of -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100 where icorr(blank) and icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
4.2.2. Electrochemical Impedance Spectroscopy (EIS)
-
After OCP stabilization, perform EIS measurements at the OCP.
-
Apply a sinusoidal AC voltage perturbation of 10 mV amplitude over a frequency range of 100 kHz to 10 mHz.
-
Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
4.3. Surface Analysis Techniques
4.3.1. Scanning Electron Microscopy (SEM)
-
Immerse copper specimens in the corrosive solution with and without the optimal concentration of this compound for a prolonged period (e.g., 24 hours).
-
Gently rinse the specimens with deionized water and dry them.
-
Examine the surface morphology of the specimens using an SEM to observe the extent of corrosion and the protective nature of the inhibitor film.
4.3.2. X-ray Photoelectron Spectroscopy (XPS)
-
Prepare copper specimens by immersing them in a solution containing the inhibitor to form a self-assembled monolayer.
-
Rinse the specimens with the solvent used for the inhibitor solution to remove any physisorbed molecules and then dry them.
-
Analyze the surface using XPS to determine the elemental composition and chemical states of the elements present in the protective film, confirming the adsorption of the phosphonic acid.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or under a fume hood.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols: Surface Modification of Metal Oxides with (4-Phenylbutyl)phosphonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of metal oxide surfaces is a critical process for advancing materials in fields ranging from electronics to biomedicine. Phosphonic acids are highly effective anchoring groups that form robust, hydrolytically stable M-O-P bonds with a variety of metal oxide surfaces, including titanium dioxide (TiO₂), iron oxide (Fe₃O₄), zinc oxide (ZnO), and aluminum oxide (Al₂O₃).[1][2][3] (4-Phenylbutyl)phosphonic acid is a bifunctional molecule of particular interest. Its phosphonic acid headgroup serves as a strong anchor to the metal oxide, while the phenylbutyl tail provides a defined spacer and a terminal aromatic ring. This terminal phenyl group can be used to tune surface properties, such as hydrophobicity, and provides a platform for non-covalent π-π stacking interactions or for further covalent functionalization.[4][5] These properties make it a versatile ligand for applications in drug delivery, diagnostics, and biosensor development.[6][7][8]
Key Applications
-
Control of Surface Wettability and Energy: The phenylbutyl group imparts a hydrophobic character to the metal oxide surface. The resulting self-assembled monolayer (SAM) can increase the water contact angle significantly, which is crucial for applications in organic electronics and for controlling protein adsorption in biological environments.[4][9]
-
Biosensor Development: Metal oxide-based biosensors can be functionalized with a this compound SAM.[7][8] The terminal phenyl rings can serve as an interface for the immobilization of biomolecules (e.g., antibodies, enzymes, DNA) through hydrophobic or π-π stacking interactions.[5] This provides a stable and well-oriented platform for detecting target analytes.
-
Drug Delivery Systems: Metal oxide nanoparticles (e.g., superparamagnetic iron oxide nanoparticles) are often used as drug carriers.[6][10] Modifying their surface with this compound creates a hydrophobic layer suitable for loading hydrophobic drugs. The phenyl ring can also be a point of attachment for targeting ligands to improve site-specific delivery.[11]
Mechanism of Surface Binding
Phosphonic acids bind to metal oxide surfaces through the condensation reaction between the P-OH groups of the acid and the M-OH groups on the surface.[12] This interaction can result in several binding modes—monodentate, bidentate, and tridentate—which contributes to the high stability of the resulting monolayer.[12] A post-deposition annealing step can promote the formation of these strong, covalent M-O-P bonds.[4]
Data Presentation
Quantitative data for surface modification is critical for understanding the efficiency and characteristics of the resulting monolayer. The following tables summarize representative data from studies on analogous phosphonic acid systems, as specific data for this compound is not extensively published.
Table 1: Representative Water Contact Angles on Various Oxide Surfaces Modified with Phosphonic Acids.
| Phosphonic Acid Compound | Substrate | Water Contact Angle (°) |
|---|---|---|
| Phenylphosphonic Acid (PPA) | ZnO | ~70°[1] |
| Octylphosphonic Acid (C8) | AlOₓ | >110°[9] |
| Octadecylphosphonic Acid (ODPA) | AlOₓ | >110°[9] |
| Octadecylphosphonic Acid (ODPA) | Si/SiO₂ | ~105° |
| 11-Mercaptoundecylphosphonic Acid | TiO₂ | ~75°[13] |
Table 2: Illustrative Surface Characterization Data for Phosphonic Acid Monolayers.
| Parameter | Compound System | Value | Method |
|---|---|---|---|
| Surface Energy | Octadecylphosphonic Acid on AlOₓ | ~20 mJ/m² | Contact Angle Goniometry |
| Grafting Density | Cyanurate-phosphonate on TiO₂ | 3.0 molecules/nm² | Thermogravimetric Analysis (TGA) |
| P 2p Binding Energy | Perfluorinated PAs on ZnO | ~134 eV | X-ray Photoelectron Spectroscopy (XPS)[14] |
| Film Thickness | Octadecylphosphonic Acid on ZrO₂ | ~2.2 nm | Ellipsometry |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol involves two main steps: a Michaelis-Arbuzov reaction to form the diethyl phosphonate ester, followed by acidic hydrolysis to yield the final phosphonic acid.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effects of self-assembled monolayer structural order, surface homogeneity and surface energy on pentacene morphology and thin film transistor device performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. π-π stacking interactions: Non-negligible forces for stabilizing porous supramolecular frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metal Oxides-Based Semiconductors for Biosensors Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Nanoengineering of Phosphate/Phosphonate Drugs via Competitive Replacement with Metal‐Phenolic Networks to Overcome Breast Tumor with Lung and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Protocol for the Formation of (4-Phenylbutyl)phosphonic Acid Self-Assembled Monolayers on Silicon Oxide Surfaces
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Self-assembled monolayers (SAMs) of organophosphonates on silicon oxide (SiO₂) surfaces are of significant interest for a variety of applications, including the modification of surface energy, improvement of biocompatibility, and the fabrication of molecular electronics. The phosphonic acid headgroup forms a robust, covalent bond with the hydroxylated oxide surface, leading to the formation of dense, well-ordered monolayers. This protocol details a reliable method for the formation of (4-Phenylbutyl)phosphonic acid SAMs on silicon oxide substrates, a process that imparts a hydrophobic surface with a defined aromatic functionality.
This application note provides a comprehensive, step-by-step procedure based on the widely adopted "Tethering by Aggregation and Growth" (T-BAG) method. This method involves the deposition of the phosphonic acid from a dilute solution followed by a thermal annealing step to promote the formation of a stable, covalently bound monolayer.
Experimental Protocol
This section outlines the necessary materials and the detailed procedure for the preparation of this compound SAMs on silicon oxide.
Materials and Equipment
-
This compound
-
Silicon wafers or other silicon oxide substrates
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, semiconductor grade
-
Isopropanol, semiconductor grade
-
Sulfuric acid (H₂SO₄), 98%
-
Hydrogen peroxide (H₂O₂), 30%
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (N₂), high purity
-
Beakers and petri dishes
-
Ultrasonic bath
-
Oven or hot plate capable of reaching 140°C
-
Fume hood
Substrate Cleaning
A thorough cleaning of the silicon oxide substrate is critical for the formation of a high-quality SAM.
-
Solvent Degreasing:
-
Place the silicon oxide substrates in a beaker.
-
Sequentially sonicate the substrates in acetone and then isopropanol for 15 minutes each to remove organic residues.
-
Rinse the substrates thoroughly with DI water after each sonication step.
-
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment).
-
Prepare the piranha solution by slowly adding 1 part of 30% H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.
-
Immerse the cleaned substrates in the hot piranha solution for 30-60 minutes to remove any remaining organic contaminants and to hydroxylate the surface.
-
Carefully remove the substrates and rinse them extensively with DI water.
-
-
Drying:
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM deposition.
-
SAM Formation: The T-BAG Method
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in anhydrous THF. For example, dissolve 21.4 mg of this compound (M.W. 214.21 g/mol ) in 100 mL of anhydrous THF.
-
-
Deposition:
-
Place the cleaned and dried silicon oxide substrates in a clean beaker or petri dish.
-
Pour the this compound solution over the substrates, ensuring they are fully submerged.
-
Cover the container and allow the solvent to evaporate slowly in a fume hood over several hours. As the solvent level drops, a monolayer of the phosphonic acid will assemble at the air-liquid-solid interface and deposit onto the substrate.
-
-
Thermal Annealing:
-
Once the solvent has completely evaporated, transfer the substrates to an oven.
-
Heat the substrates at 140°C for 24 to 48 hours.[1] This crucial step promotes the formation of covalent Si-O-P bonds between the phosphonic acid headgroup and the silicon oxide surface, resulting in a stable monolayer.[1]
-
-
Post-Annealing Rinse:
-
After annealing, allow the substrates to cool to room temperature.
-
Rinse the substrates with fresh THF to remove any physisorbed (non-covalently bound) molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Characterization Data
The successful formation of a this compound SAM can be confirmed by various surface characterization techniques. The following table summarizes expected quantitative data.
| Characterization Technique | Parameter Measured | Expected Value | Reference Molecule(s) for Estimate |
| Contact Angle Goniometry | Static Water Contact Angle | 80° - 90° | Phenyl-terminated SAMs |
| Ellipsometry/X-ray Reflectivity | Monolayer Thickness | ~1.0 - 1.5 nm | Aromatic phosphonic acids |
| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm (comparable to the bare substrate) | Octadecylphosphonic acid |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of P 2p and C 1s peaks | General for phosphonic acid SAMs |
Visualizations
Experimental Workflow
References
Application Notes & Protocols for the Analysis of (4-Phenylbutyl)phosphonic acid
Introduction
(4-Phenylbutyl)phosphonic acid is a key process-related impurity and potential degradation product of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor.[1][2][3] Designated as "Fosinopril Related Compound H," its accurate identification and quantification are critical for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API) and its formulated products. Due to its high polarity and lack of a strong chromophore, this compound presents unique analytical challenges.
These application notes provide detailed protocols for the analysis of this compound using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals involved in the purity assessment of Fosinopril and related substances.
General Analytical Workflow
The analysis of this compound, like many pharmaceutical impurities, follows a structured workflow from sample preparation to data interpretation. This process ensures that results are accurate, reproducible, and compliant with regulatory standards.
Caption: General workflow for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is a robust and widely accessible technique for separating and quantifying pharmaceutical impurities. For polar compounds like phosphonic acids, careful method development is required to achieve adequate retention and resolution from the parent API and other related substances. The following protocol is based on a validated method for Fosinopril and its impurities.[4]
Experimental Protocol: HPLC-UV
Caption: Experimental workflow for the HPLC-UV analysis of Impurity H.
1.1. Instrumentation & Chromatographic Conditions
-
System: HPLC or UPLC system with a PDA or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 20 µL.[4]
1.2. Gradient Elution Program
| Time (minutes) | % Solvent A | % Solvent B | % Solvent C |
|---|---|---|---|
| 0 | 100 | 0 | 0 |
| 30 | 0 | 100 | 0 |
| 45 | 0 | 100 | 0 |
| 80 | 0 | 0 | 100 |
| 90 | 100 | 0 | 0 |
| 100 | 100 | 0 | 0 |
Note: This is a representative gradient adapted from a published method; re-equilibration times should be optimized.[4]
1.3. Preparation of Solutions
-
Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v) or use Mobile Phase A.
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the diluent to obtain a final concentration of approximately 0.5 µg/mL (corresponding to a 0.1% impurity level for a 500 µg/mL sample).
-
Sample Solution: Accurately weigh and dissolve the Fosinopril API or powdered tablet equivalent in the diluent to achieve a final concentration of approximately 500 µg/mL.
1.4. Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the diluent (blank), followed by the standard solution, and then the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. The expected retention time is approximately 23.9 minutes.[4]
-
Calculate the amount of the impurity in the sample using the external standard method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and specificity, especially at trace levels or in complex matrices, LC-MS/MS is the preferred method. It eliminates interferences that may co-elute in UV detection and provides structural confirmation. The protocol below is a representative method adapted from general phosphonic acid analysis and Fosinopril degradation studies.[5][6][7][8]
Experimental Protocol: LC-MS/MS
Caption: Experimental workflow for the LC-MS/MS analysis of phosphonic acids.
2.1. Instrumentation & Conditions
-
System: LC system coupled to a triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), operated in negative ion mode.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) or a HILIC column for enhanced retention of polar compounds.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water.
-
B: Acetonitrile.
-
-
Flow Rate: 0.3 mL/min.[8]
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
2.2. Mass Spectrometer Parameters
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Proposed MRM Transitions:
-
Analyte: this compound (MW: 214.20 g/mol ; [M-H]⁻: 213.1)
-
Transition 1 (Quantifier): Q1: 213.1 → Q3: 79.0 ([PO₃]⁻).
-
Transition 2 (Qualifier): Q1: 213.1 → Q3: 97.0 ([H₂PO₄]⁻, after in-source rearrangement) or another suitable fragment.
-
Note: Collision energy and other source parameters must be optimized for the specific instrument.
-
2.3. Preparation of Solutions
-
Diluent: 50:50 Acetonitrile:Water.
-
Calibration Standards: Prepare a series of calibration standards by spiking the reference compound into the diluent to cover the expected concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Solution: Prepare the sample as described in the HPLC-UV section (Section 1.3), followed by further dilution if necessary to fall within the calibration range.
2.4. Analysis and Quantification
-
Optimize MS parameters by infusing a standard solution of this compound.
-
Equilibrate the LC-MS/MS system.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the analyte using the calibration curve generated from the peak area response of the quantifier MRM transition.
Method Performance & Data Summary
Quantitative data for impurity analysis must be established through method validation according to ICH guidelines. While specific validation data for this compound is not extensively published, the following table summarizes typical performance characteristics for pharmaceutical impurity methods using HPLC and LC-MS/MS.
| Parameter | HPLC-UV | LC-MS/MS | Rationale / Reference |
| Specificity | Baseline resolution from Fosinopril and other impurities. | High; based on unique precursor/product ion transitions. | Method must be able to unequivocally assess the analyte.[4][8] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Demonstrates a direct proportional response to concentration.[6] |
| Range | 0.05% to 0.5% of nominal sample concentration | 0.1 ng/mL - 100 ng/mL | The interval providing suitable precision, accuracy, and linearity.[6] |
| LOD | ~0.01% | ~0.05 ng/mL | The lowest amount of analyte that can be detected.[6] |
| LOQ | ~0.05% | ~0.1 ng/mL | The lowest amount of analyte that can be quantified with precision.[6] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | Closeness of test results to the true value. |
| Precision (% RSD) | ≤ 5.0% | ≤ 15.0% | Agreement among a series of measurements.[6] |
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and the stage of drug development.
Caption: Comparison of primary analytical techniques for this application.
-
HPLC-UV: Ideal for routine quality control testing in a regulated environment where sensitivity requirements are moderate (e.g., impurity levels >0.05%). It is robust, cost-effective, and widely available.[4]
-
LC-MS/MS: Essential for trace-level quantification, identification of unknown degradation products, and analysis in complex biological matrices.[5][6] Its superior sensitivity and specificity make it the gold standard for impurity profiling and pharmacokinetic studies.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Generally not a primary method for this analyte due to the high polarity and low volatility of phosphonic acids, which necessitates a chemical derivatization step to make the analyte suitable for GC analysis. This adds complexity and potential variability to the method.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not a quantitative technique for trace impurities, ³¹P NMR is a powerful tool for structural confirmation and characterization of the reference standard itself.
References
- 1. ijfmr.com [ijfmr.com]
- 2. Fosinopril USP Related Compound H | LGC Standards [lgcstandards.com]
- 3. Fosinopril Related Compound H USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Characterization of stress degradation products of fosinopril by using LC-MS/TOF, MS(n) and on-line H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of fosinopril and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of fosinopril sodium impurities by liquid chromatography-mass spectrometry including the neural networks in method evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: ³¹P NMR Spectroscopy of (4-Phenylbutyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for the characterization of phosphorus-containing compounds.[1][2] Due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, this method provides sharp signals and is relatively easy to interpret.[1][3] (4-Phenylbutyl)phosphonic acid is an organic compound with potential applications in drug development and materials science. Its phosphonic acid moiety is a key functional group that can be readily studied using ³¹P NMR to determine purity, structure, and behavior in different chemical environments. These application notes provide a comprehensive overview and detailed protocols for the ³¹P NMR analysis of this compound.
Expected ³¹P NMR Spectral Data
The chemical environment of the phosphorus atom in this compound will dictate its chemical shift in the ³¹P NMR spectrum. For phosphonic acids, the chemical shifts are typically reported relative to an external standard of 85% phosphoric acid (H₃PO₄) set at 0 ppm.[2][3] The electron density around the phosphorus nucleus, which is influenced by the phenylbutyl group, determines the resonance frequency.
Table 1: Expected ³¹P NMR Data for this compound
| Parameter | Expected Value/Range | Notes |
| Chemical Shift (δ) | 15 - 30 ppm | Referenced to 85% H₃PO₄. The exact value is dependent on solvent and pH. |
| Multiplicity | Singlet (proton-decoupled) or Multiplet (proton-coupled) | Proton decoupling simplifies the spectrum to a single sharp signal.[3][6] Without decoupling, the signal will be split by adjacent protons. |
| Coupling Constants | ¹J(P,H): ~600-700 Hz, ²J(P,C-H): ~20-30 Hz, ³J(P,C-C-H): ~5-10 Hz | One-bond P-H coupling is large but not present in this molecule. Two- and three-bond couplings to the methylene protons on the butyl chain are expected.[6] |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality ³¹P NMR spectra.
-
Sample Concentration: Dissolve 2-10 mg of this compound in 0.6-1.0 mL of a suitable solvent.[3]
-
Solvent Selection: A deuterated solvent is not strictly necessary for ³¹P NMR if a ¹H spectrum is not being acquired from the same sample.[3] However, using a deuterated solvent is standard practice for field-frequency locking. Common choices include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Chloroform-d (CDCl₃). The choice of solvent can influence the chemical shift.
-
pH Adjustment (if necessary): The chemical shift of phosphonic acids is pH-dependent.[4][5] If studying the effect of pH, use appropriate buffers and record the final pH of the sample. For standard characterization, dissolving in a neutral solvent is typical.
-
Reference Standard: Use an external reference of 85% phosphoric acid. This is typically done by placing the reference in a sealed capillary tube which is then inserted into the NMR tube containing the sample.[3][7]
-
Filtration: Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool or a syringe filter if necessary.[3]
NMR Data Acquisition
The following are general parameters for acquiring a ³¹P NMR spectrum on a standard NMR spectrometer.
Table 2: Suggested NMR Instrument Parameters
| Parameter | Recommended Setting | Purpose |
| Observe Nucleus | ³¹P | |
| Decoupling | ¹H decoupling (e.g., broadband GARP or WALTZ-16) | To simplify the spectrum by removing proton coupling, resulting in a single sharp peak for each unique phosphorus atom.[3][6] |
| Pulse Width | 30° - 45° | A smaller flip angle allows for a shorter relaxation delay and faster acquisition time. |
| Acquisition Time | ~1.5 s | The time for which the FID is recorded. |
| Relaxation Delay | 1-2 s | The time between pulses to allow for nuclear relaxation. For quantitative analysis, a longer delay (5 x T₁) is required. |
| Number of Scans | 64 - 256 | The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.
-
Referencing: The chemical shift axis is referenced by setting the peak from the external 85% H₃PO₄ standard to 0 ppm.
-
Integration: For quantitative analysis, the peak areas are integrated. Note that for standard decoupled spectra, integration may not be accurate due to the Nuclear Overhauser Effect (NOE).[6] For quantitative results, inverse-gated decoupling should be used.[6]
Diagrams
References
- 1. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 2. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 3. barron.rice.edu [barron.rice.edu]
- 4. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of (4-Phenylbutyl)phosphonic Acid using High-Performance Liquid Chromatography
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (4-Phenylbutyl)phosphonic acid. This compound is of significant interest in pharmaceutical research and development. The described method, Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV detection, is demonstrated to be a reliable approach for the analysis of this and similar phosphonate compounds.[1]
This compound's inherent polarity and the presence of a UV-active phenyl group make IP-RPLC an ideal analytical choice. This technique enhances retention on a non-polar stationary phase by introducing an ion-pairing reagent into the mobile phase, which forms a neutral complex with the charged phosphonate analyte.[1]
Analytical Challenge
Phosphonic acids, including this compound, present analytical challenges due to their high polarity, which often leads to poor retention on conventional reversed-phase HPLC columns.[1][2] Additionally, while the phenyl group provides a chromophore for UV detection, achieving sensitive and reproducible quantification requires a well-developed and validated method.
Method Overview
The proposed method utilizes a C18 stationary phase with an ion-pairing reagent in the mobile phase to achieve optimal separation and quantification. This approach is contrasted with other potential methods for phosphonate analysis, such as Hydrophilic Interaction Liquid Chromatography (HILIC) and HPLC with pre-column derivatization, to highlight the suitability of IP-RPLC for this specific analyte.[1]
Quantitative Data Summary
While specific quantitative validation data for this compound is not extensively published, the following table summarizes typical performance data for similar phosphonate compounds analyzed by various HPLC techniques, providing an expected performance benchmark for the proposed method.[1]
| Analytical Method | Analyte(s) | LOD | LOQ | Linearity (r²) |
| IP-RPLC with Indirect UV | Phosphates and Phosphites | 0.76 - 0.86 µg/mL | 2.29 - 2.60 µg/mL | >0.99 |
| IP-RPLC with UV | Zoledronic Acid | 200 µg/mL | 800 µg/mL | Not Specified |
| HPLC-FLD with Pre-column Derivatization (FMOC-Cl) | Glyphosate and AMPA | 0.004 - 0.008 mg/L | Not Specified | ≥ 0.995 |
| HPLC-DAD with Pre-column Derivatization (FMOC-Cl) | Glyphosate and AMPA | 0.024 - 0.076 mg/L | Not Specified | ≥ 0.995 |
Experimental Protocols
A detailed methodology is crucial for the successful implementation of this analytical technique. Below is a representative protocol for the quantification of this compound using Ion-Pair Reversed-Phase HPLC (IP-RPLC) with UV Detection.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrabutylammonium hydroxide (TBAH) or other suitable ion-pairing reagent
-
Phosphoric acid (or formic acid for MS-compatible methods)[3][4]
-
Ultrapure water
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM TBAH in water, pH adjusted to 6.5 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final volume of 10.0 mL to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Method Validation
For regulatory compliance and to ensure the reliability of the results, the method should be validated according to ICH guidelines, assessing parameters such as:[5][6]
-
Specificity: Analyze a blank and a spiked sample to ensure no interference from the matrix.
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. A correlation coefficient (r²) of >0.99 is typically required.[7]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three different concentration levels. Recoveries between 98-102% are generally acceptable.[8]
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple replicates of a sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days with different analysts and/or equipment. The relative standard deviation (RSD) should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N), where LOD is typically S/N ≥ 3 and LOQ is S/N ≥ 10.[6]
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Method Selection Logic
The choice of IP-RPLC over other methods is based on the specific properties of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Phosphonic acid, 1,12-dodecanediylbis- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Phenylphosphonic acid | SIELC Technologies [sielc.com]
- 5. Development and validation of a single RP-HPLC assay method for analysis of bulk raw material batches of four parabens that are widely used as preservatives in pharmaceutical and cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. jocpr.com [jocpr.com]
(4-Phenylbutyl)phosphonic Acid: Application Notes for Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylbutyl)phosphonic acid is an organophosphorus compound that holds significant interest in the field of enzyme inhibition. Its structural similarity to the transition states of substrates for various hydrolytic enzymes, particularly metalloproteases, makes it a valuable scaffold for the design of potent and selective inhibitors. This document provides detailed application notes and protocols for researchers investigating the inhibitory potential of this compound and its derivatives, with a primary focus on its role as an inhibitor of Angiotensin-Converting Enzyme (ACE).
Phosphonates and phosphinates are recognized as effective mimics of the tetrahedral transition state of peptide bond hydrolysis.[1] The phosphorus atom in these compounds can effectively chelate the active site metal ions, such as the zinc ion in ACE, leading to potent inhibition. The (4-phenylbutyl) group provides a hydrophobic side chain that can interact with the S1' pocket of the ACE active site, contributing to the binding affinity and specificity of the inhibitor. Research has shown that the (4-phenylbutyl)phosphinyl moiety is an optimal component for achieving high potency in ACE inhibitors.[2]
Target Enzyme: Angiotensin-Converting Enzyme (ACE)
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis.[3] ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][4] ACE also inactivates the vasodilator bradykinin.[4] By inhibiting ACE, the production of angiotensin II is reduced, and the degradation of bradykinin is slowed, leading to vasodilation and a decrease in blood pressure. Consequently, ACE is a major therapeutic target for the management of hypertension and other cardiovascular disorders.[3]
Quantitative Data on this compound Derivatives as ACE Inhibitors
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L-proline (SQ 29,852) | ACE | 1.3 | [2] |
| [Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline derivative with trans-4-cyclohexyl substitution | ACE | 0.6 | [1] |
| [Hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-proline derivative with 4-ethylenethioketal substitution | ACE | 0.8 | [1] |
Signaling Pathway
The enzyme inhibited by this compound derivatives, Angiotensin-Converting Enzyme (ACE), is a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in maintaining blood pressure and fluid balance.[6][7]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Experimental Protocols
The following is a detailed protocol for an in vitro spectrophotometric assay to determine the inhibitory activity of this compound and its derivatives against Angiotensin-Converting Enzyme (ACE). This protocol is adapted from established methods using Hippuryl-L-histidyl-L-leucine (HHL) as a substrate.[3][8]
Protocol 1: ACE Inhibition Assay (Spectrophotometric)
Principle:
This assay measures the activity of ACE by monitoring the cleavage of the substrate Hippuryl-L-histidyl-L-leucine (HHL). ACE hydrolyzes HHL to produce hippuric acid and the dipeptide His-Leu. The amount of hippuric acid produced is quantified by measuring the increase in absorbance at 228 nm.[3] The presence of an inhibitor, such as a this compound derivative, will reduce the rate of hippuric acid formation.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) (substrate)
-
This compound or its derivatives (test inhibitor)
-
Captopril (positive control inhibitor)
-
Assay Buffer: 100 mM Sodium Borate buffer containing 300 mM NaCl, pH 8.3
-
1 M HCl (for stopping the reaction)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer capable of reading at 228 nm
-
Deionized water
-
Appropriate solvent for the test inhibitor (e.g., deionized water, DMSO). The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[4]
Procedure:
-
Preparation of Reagents:
-
Assay Buffer (100 mM Sodium Borate, 300 mM NaCl, pH 8.3): Prepare the buffer and adjust the pH to 8.3.
-
ACE Solution (e.g., 2 mU/mL): Prepare a stock solution of ACE in Assay Buffer. The final concentration should be optimized based on the specific activity of the enzyme lot to ensure a linear reaction rate over the desired time course. Keep the enzyme solution on ice.
-
Substrate Solution (5 mM HHL): Dissolve HHL in Assay Buffer to a final concentration of 5 mM. This solution should be prepared fresh daily.[3]
-
Test Inhibitor Solutions: Prepare a stock solution of the this compound derivative in a suitable solvent. Perform serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination (e.g., from 0.1 nM to 10 µM).
-
Positive Control (Captopril) Solutions: Prepare a stock solution of Captopril in deionized water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations for IC50 determination (e.g., from 0.1 nM to 1 µM).[3]
-
-
Assay Setup (for 96-well plate):
-
Blank: 150 µL Assay Buffer + 50 µL Substrate Solution (No enzyme)
-
Control (100% Activity): 100 µL Assay Buffer + 50 µL ACE Solution
-
Inhibitor Wells: 100 µL of each dilution of the test inhibitor or positive control + 50 µL ACE Solution
-
-
Pre-incubation:
-
Add the appropriate volumes of Assay Buffer, inhibitor solutions, and ACE solution to the wells of the microplate as described above.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[3]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the HHL substrate solution to all wells (except the Blank, to which 50 µL of Assay Buffer is added).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Termination of Reaction:
-
Stop the reaction by adding 50 µL of 1 M HCl to each well.
-
-
Measurement:
-
Measure the absorbance of each well at 228 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Control Well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Experimental Workflow
References
- 1. Angiotensin-converting enzyme inhibitors. Mercaptan, carboxyalkyl dipeptide, and phosphinic acid inhibitors incorporating 4-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 8. Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Kinetics Studies with (4-Phenylbutyl)phosphonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylbutyl)phosphonic acid is an organophosphorus compound with potential applications in enzyme inhibition studies. Phosphonic acids are recognized as effective inhibitors of various enzymes, particularly metalloenzymes, due to their ability to act as transition-state analogues.[1][2][3][4][5] The tetrahedral structure of the phosphonate group can mimic the tetrahedral transition state of substrate hydrolysis, leading to potent and specific inhibition.[1][3] This document provides detailed application notes and protocols for investigating the enzyme kinetics of this compound, with a primary focus on its potential as an inhibitor of Carboxypeptidase A.
While direct kinetic data for this compound is not extensively available in the public domain, studies on structurally similar phosphonic acid derivatives provide a strong rationale for its investigation as an enzyme inhibitor. For instance, phosphonic acid analogues of carboxypeptidase A substrates have been shown to be potent transition-state analogue inhibitors of this enzyme.[1][2]
Target Enzyme: Carboxypeptidase A
Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that catalyzes the hydrolysis of the C-terminal peptide bond of proteins and peptides. Its crucial role in digestion and other physiological processes makes it a valuable target for inhibitor screening and drug design. The active site of CPA contains a zinc ion that is essential for catalysis, making it susceptible to inhibition by compounds that can coordinate with this metal ion, such as phosphonic acids.
Putative Mechanism of Inhibition
This compound is hypothesized to act as a competitive inhibitor of Carboxypeptidase A. The phosphonate moiety can interact with the active site zinc ion and mimic the tetrahedral intermediate formed during peptide bond hydrolysis. The phenylbutyl group likely occupies the S1' subsite of the enzyme, which typically binds the side chain of the C-terminal amino acid of the substrate.
Quantitative Data on Structurally Similar Inhibitors
To provide a reference for the potential potency of this compound, the following table summarizes the kinetic data for other phosphonic acid inhibitors of Carboxypeptidase A.
| Inhibitor | Enzyme | Ki Value (µM) | Inhibition Type | Reference |
| (2RS)-2-benzyl-3-phosphonopropionic acid | Carboxypeptidase A | 0.22 ± 0.05 | Competitive | [3] |
| (2RS)-2-benzyl-4-phosphonobutyric acid | Carboxypeptidase A | 370 ± 60 | Competitive | [3] |
| (2RS)-2-benzyl-3-(O-ethylphosphono)propionic acid | Carboxypeptidase A | 0.72 ± 0.3 | Competitive | [3] |
Experimental Protocols
The following protocols are adapted from established methods for assaying Carboxypeptidase A activity and its inhibition.[6][7]
Protocol 1: Determination of IC50 for this compound against Carboxypeptidase A
Objective: To determine the concentration of this compound required to inhibit 50% of Carboxypeptidase A activity.
Materials:
-
Bovine Pancreatic Carboxypeptidase A (CPA)
-
This compound
-
Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe) or Hippuryl-L-phenylalanine
-
Assay Buffer: 20 mM Tris-HCl, 500 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO) for inhibitor stock solution
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 350 nm or 254 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Carboxypeptidase A in cold assay buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate.
-
Blank: Assay buffer only.
-
Control (100% activity): CPA solution and substrate, with DMSO volume equivalent to the highest inhibitor concentration.
-
Inhibitor wells: CPA solution, substrate, and varying concentrations of this compound. Perform a serial dilution of the inhibitor.
-
-
Enzyme Inhibition Assay:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the appropriate concentration of this compound solution (or DMSO for the control) to the wells.
-
Add 20 µL of CPA solution to all wells except the blank.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution to all wells.
-
Immediately measure the change in absorbance at the appropriate wavelength (350 nm for MOP-Phe, 254 nm for Hippuryl-L-phenylalanine) every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ of control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Determination of Ki and Inhibition Type
Objective: To determine the inhibition constant (Ki) and the mode of inhibition of this compound.
Materials: Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Use at least five different substrate concentrations bracketing the Km value.
-
For each substrate concentration, use at least three different inhibitor concentrations (including zero).
-
-
Enzyme Kinetics Assay:
-
Follow the same procedure as in Protocol 1 for initiating and monitoring the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.
-
Generate a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
Analyze the plot to determine the type of inhibition:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the second or third quadrant.
-
-
Calculate the apparent Km (Km,app) and apparent Vmax (Vmax,app) from the plots.
-
For competitive inhibition, calculate Ki using the following equation: Km,app = Km * (1 + [I]/Ki)
-
Alternatively, use non-linear regression analysis to fit the data directly to the appropriate Michaelis-Menten equation for the determined inhibition type to obtain the Ki value.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for conducting enzyme kinetics studies with this compound.
Conclusion
This compound represents a promising candidate for the inhibition of Carboxypeptidase A and potentially other metalloenzymes. The protocols and information provided in this document offer a comprehensive guide for researchers to investigate its inhibitory properties, determine its potency and mechanism of action, and contribute to the broader understanding of phosphonate-based enzyme inhibitors. These studies are valuable for fundamental enzymology research and for the development of novel therapeutic agents.
References
- 1. Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Phosphonate analogues of carboxypeptidase A substrates are potent transition-state analogue inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. 3-Phosphonopropionic acids inhibit carboxypeptidase A as multisubstrate analogues or transition-state analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]
- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application of (4-Phenylbutyl)phosphonic Acid in Biosensors: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Phenylbutyl)phosphonic acid is a versatile bifunctional linker molecule with significant potential in the development of robust and sensitive biosensors. Its phosphonic acid headgroup forms stable, self-assembled monolayers (SAMs) on a variety of metal oxide surfaces commonly used in biosensor fabrication, such as titanium dioxide (TiO₂), indium tin oxide (ITO), and silicon dioxide (SiO₂). The phenylbutyl tail provides a hydrophobic spacer, which can be further functionalized for the covalent immobilization of biorecognition molecules like antibodies, enzymes, or nucleic acids. This application note provides detailed protocols for the use of this compound in the construction of biosensors, based on established methodologies for similar phosphonic acid linkers.
Principle of Application
The primary application of this compound in biosensors is to serve as a molecular bridge, covalently linking a biological recognition element to the inorganic transducer surface. The phosphonic acid group chelates strongly with metal oxides, forming a dense and stable monolayer. The terminal phenyl group can be functionalized, for instance, through nitration followed by reduction to an amine group, which can then be used for standard bioconjugation chemistries (e.g., using EDC/NHS to link to carboxyl groups on a protein). This stable immobilization platform is crucial for the reliability and reproducibility of the biosensor's performance.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes representative data for biosensors developed using analogous alkyl and aryl phosphonic acid-based self-assembled monolayers. This data provides an indication of the performance characteristics that can be anticipated.
| Parameter | Typical Value Range | Measurement Technique | Reference Compound(s) |
| Surface Coverage | 2 - 5 molecules/nm² | X-ray Photoelectron Spectroscopy (XPS), Quartz Crystal Microbalance (QCM) | Octadecylphosphonic acid, 11-Hydroxyundecyl)phosphonic acid |
| Monolayer Thickness | 1 - 2 nm | Ellipsometry, Atomic Force Microscopy (AFM) | Alkylphosphonic acids |
| Water Contact Angle (after SAM formation) | 70° - 90° | Goniometry | Alkylphosphonic acids with hydrophobic tails |
| Immobilized Protein Density | 100 - 500 ng/cm² | Surface Plasmon Resonance (SPR), Fluorescence Microscopy | Carboxy-terminated phosphonic acids |
| Limit of Detection (Analyte) | pM to nM range | Electrochemical Impedance Spectroscopy (EIS), SPR | Various biosensors using phosphonic acid linkers |
Disclaimer: The data presented above is for analogous phosphonic acid compounds and should be used as a general guideline. Actual values for this compound may vary depending on the substrate, surface preparation, and immobilization conditions.
Experimental Protocols
The following are detailed protocols for the functionalization of a metal oxide biosensor surface with this compound and subsequent immobilization of a generic protein (e.g., an antibody).
Protocol 1: Substrate Cleaning and Preparation
This protocol is critical for achieving a uniform and stable self-assembled monolayer.
Materials:
-
Metal oxide-coated substrates (e.g., ITO-coated glass, TiO₂ slides)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Isopropanol (ACS grade or higher)
-
Acetone (ACS grade or higher)
-
Detergent solution (e.g., 2% Alconox)
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner or plasma cleaner
Procedure:
-
Sonication in Detergent: Place the substrates in a beaker with a 2% detergent solution and sonicate for 15 minutes.
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Sonication in Solvents: Sequentially sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Final Rinse and Drying: Rinse the substrates again with DI water and then dry them under a gentle stream of high-purity nitrogen gas.
-
Surface Activation: Immediately before use, treat the cleaned substrates with a UV-Ozone cleaner or an oxygen plasma cleaner for 10-15 minutes to remove any remaining organic contaminants and to generate hydroxyl groups on the surface, which enhances the binding of the phosphonic acid.
Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of a stable phosphonic acid monolayer on the cleaned substrate.
Materials:
-
Cleaned and activated metal oxide substrates
-
This compound
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Nitrogen or argon gas
-
Sealed reaction vessel
Procedure:
-
Prepare Phosphonic Acid Solution: Prepare a 1 mM solution of this compound in the chosen anhydrous solvent. Degas the solution by bubbling with nitrogen or argon for 15 minutes to remove dissolved oxygen and moisture.
-
Substrate Immersion: Immerse the cleaned and activated substrates into the phosphonic acid solution in a sealed vessel under an inert atmosphere.
-
Incubation: Allow the self-assembly process to proceed for 16-24 hours at room temperature. For some substrates, gentle heating (e.g., 60-80°C) can facilitate the formation of a more ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any non-covalently bound molecules.
-
Curing (Optional but Recommended): To enhance the stability of the monolayer, the coated substrates can be cured by heating in an oven at 100-120°C for 1-2 hours.
-
Final Rinse and Drying: Perform a final rinse with the solvent and dry the substrates under a stream of nitrogen. The surface is now functionalized with a this compound monolayer.
Protocol 3: Functionalization of the Phenyl Ring and Protein Immobilization
This protocol outlines a two-step process to introduce a reactive amine group on the phenyl ring for subsequent protein coupling.
Materials:
-
Substrates with this compound SAM
-
Nitrating mixture (e.g., concentrated nitric acid and sulfuric acid) - Handle with extreme caution in a fume hood.
-
Reducing agent (e.g., sodium borohydride or catalytic hydrogenation setup)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Immobilization buffer (e.g., 0.1 M PBS, pH 7.4)
-
Protein to be immobilized (e.g., antibody)
-
Quenching solution (e.g., 1 M ethanolamine, pH 8.5 or 1% BSA in PBS)
Procedure:
Part A: Functionalization of the Phenyl Ring (Nitration and Reduction)
-
Nitration: Carefully immerse the SAM-coated substrate in a pre-cooled nitrating mixture for a short duration (e.g., 1-5 minutes). The reaction conditions (time, temperature, acid ratio) need to be optimized to achieve mono-nitration without damaging the monolayer.
-
Rinsing: Quench the reaction by carefully rinsing the substrate with DI water, followed by ethanol, and then dry with nitrogen.
-
Reduction: Reduce the nitro group to an amine group. This can be achieved by immersing the substrate in a solution of a suitable reducing agent. For example, treatment with a solution of sodium borohydride, or through catalytic hydrogenation. The specific conditions will depend on the chosen method.
-
Rinsing and Drying: After reduction, thoroughly rinse the substrate with the appropriate solvent and DI water, then dry with nitrogen. The surface is now terminated with reactive amine groups.
Part B: Protein Immobilization via EDC/NHS Chemistry
-
Activation of Protein's Carboxyl Groups: Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the activation buffer. Add this to a solution of the protein (e.g., 1 mg/mL in activation buffer) and incubate for 15-30 minutes at room temperature to activate the carboxyl groups on the protein.
-
Protein Immobilization: Immerse the amine-functionalized substrate in the activated protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Blocking of Unreacted Sites: Remove the substrate from the protein solution and rinse with the immobilization buffer. To block any remaining unreacted amine groups on the surface, immerse the substrate in the quenching solution for 30 minutes at room temperature.
-
Final Washing: Wash the substrate thoroughly with the immobilization buffer and then with DI water to remove any non-covalently bound protein.
-
Drying and Storage: Dry the biosensor under a gentle stream of nitrogen and store it at 4°C until use.
Visualizations
Caption: Experimental workflow for biosensor fabrication.
Caption: Logical relationship of biosensor components.
Caption: Generic signaling pathway for a label-free biosensor.
Troubleshooting & Optimization
Technical Support Center: (4-Phenylbutyl)phosphonic acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during the synthesis of (4-Phenylbutyl)phosphonic acid, with a primary focus on addressing problems related to reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and robust method for synthesizing this compound is a two-step process. The first step is the Michaelis-Arbuzov reaction to form a carbon-phosphorus bond, followed by a hydrolysis step to yield the final phosphonic acid.[1]
-
Step 1 (Michaelis-Arbuzov Reaction): 1-Bromo-4-phenylbutane is reacted with a trialkyl phosphite, typically triethyl phosphite, to form diethyl (4-phenylbutyl)phosphonate. This reaction usually requires heating.[2]
-
Step 2 (Hydrolysis/Dealkylation): The resulting diethyl phosphonate ester is then hydrolyzed to the final phosphonic acid. This is commonly achieved by refluxing with concentrated hydrochloric acid or by using the milder McKenna reaction, which involves bromotrimethylsilane (BTMS).[3]
Q2: My overall yield is consistently low. Where should I begin troubleshooting?
A2: Low overall yield can typically be traced to issues in one of the two main synthetic steps. It is crucial to isolate the problematic stage:
-
C-P Bond Formation (Michaelis-Arbuzov): Analyze the crude reaction mixture after the first step (e.g., by NMR or TLC) to see if the starting alkyl halide has been fully consumed and if the desired phosphonate ester is the major product. Problems here often relate to reaction conditions or reagent quality.[4]
-
Hydrolysis & Purification: If the first step was successful, issues may arise during the dealkylation of the phosphonate ester or during the final workup and purification. Phosphonic acids are often highly polar and can be challenging to isolate.[5]
Q3: Are there alternatives to the Michaelis-Arbuzov reaction for this synthesis?
A3: While the Michaelis-Arbuzov reaction is standard, other methods for creating P-C bonds exist, such as the reaction of organometallic reagents (like Grignard reagents) with phosphorus chlorides, or radical additions to olefins.[6] However, for a primary alkyl halide like 1-bromo-4-phenylbutane, the Michaelis-Arbuzov reaction is generally the most direct and reliable method.[7]
Troubleshooting Guide: Low Yield Issues
Part 1: Problems in the Michaelis-Arbuzov Reaction Step
This section addresses poor conversion of 1-bromo-4-phenylbutane to diethyl (4-phenylbutyl)phosphonate.
Q4: My reaction is very slow or incomplete, with significant amounts of unreacted 1-bromo-4-phenylbutane remaining. What's wrong?
A4: This is a common issue often related to reaction conditions and reagent purity.
-
Potential Cause 1: Insufficient Reaction Temperature. The classic Michaelis-Arbuzov reaction often requires high temperatures, typically between 120°C and 160°C, to proceed efficiently.[8]
-
Solution: Ensure your reaction temperature is within this range. Monitor the reaction's progress via TLC or ³¹P NMR to determine if it has gone to completion. If running the reaction neat (without solvent), ensure uniform heating.
-
-
Potential Cause 2: Impure Triethyl Phosphite. Trialkyl phosphites are susceptible to oxidation and hydrolysis, which reduces their nucleophilicity and can stall the reaction.
-
Solution: Use freshly distilled triethyl phosphite for best results. Store phosphites under an inert atmosphere (Nitrogen or Argon) and away from moisture.
-
-
Potential Cause 3: Low Reactivity of Alkyl Halide. While 1-bromo-4-phenylbutane is a primary bromide and should be reactive, using 1-chloro-4-phenylbutane would result in a significantly slower reaction. The general reactivity order is R-I > R-Br > R-Cl.[7][8]
-
Solution: If using the chloro-analogue, consider switching to the bromide or iodide for a faster reaction. Alternatively, a Lewis acid catalyst (e.g., ZnBr₂) can be used to facilitate the reaction at lower temperatures.[8]
-
Q5: The reaction seems to work, but I get a mixture of products and the yield of my desired phosphonate ester is low. Why?
A5: This often points to side reactions.
-
Potential Cause: Reaction with Alkyl Halide Byproduct. The Michaelis-Arbuzov mechanism generates an alkyl halide byproduct (ethyl bromide, in this case). This ethyl bromide can compete with your starting 1-bromo-4-phenylbutane, reacting with triethyl phosphite to form diethyl ethylphosphonate, thus consuming your reagent and complicating purification.[9]
-
Solution: Use a phosphite that generates a low-boiling byproduct that can be removed by distillation as it forms.[9] Alternatively, using a slight excess (1.1-1.2 equivalents) of the 1-bromo-4-phenylbutane can help drive the reaction towards the desired product.
-
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction; starting material remains | Insufficient temperature | Increase reaction temperature to 120-160°C and monitor progress. |
| Impure triethyl phosphite | Use freshly distilled phosphite stored under inert gas. | |
| Low halide reactivity (if using R-Cl) | Switch to R-Br or R-I, or add a Lewis acid catalyst. | |
| Formation of multiple byproducts | Competing reaction with EtBr byproduct | Use a slight excess of 1-bromo-4-phenylbutane. |
Part 2: Problems in Hydrolysis and Purification
This section addresses issues in converting the intermediate ester to the final this compound and its subsequent isolation.
Q6: The hydrolysis of my diethyl phosphonate ester is incomplete or fails entirely. How can I improve this step?
A6: Complete dealkylation can be challenging and depends on the chosen method.
-
Potential Cause (Acid Hydrolysis): Insufficiently harsh conditions. The hydrolysis of dialkyl phosphonates typically requires refluxing in concentrated strong acid (e.g., 37% HCl) for several hours (1-12 h).[3][5]
-
Solution: Ensure you are using concentrated HCl and refluxing for an adequate period. Monitor the reaction by TLC or NMR to confirm the disappearance of the starting ester.
-
-
Potential Cause (McKenna Reaction): Impure bromotrimethylsilane (BTMS) or presence of moisture. The McKenna reaction is sensitive to water.
Q7: I seem to lose most of my product during the workup and purification. How can I prevent this?
A7: Phosphonic acids are notoriously difficult to handle due to their physical properties.[5]
-
Potential Cause 1: High Polarity and Water Solubility. this compound is a polar molecule with significant water solubility, leading to product loss during aqueous workups and extractions.
-
Solution: When extracting from an acidified aqueous layer, use a more polar organic solvent like ethyl acetate and perform multiple extractions (e.g., 3-5 times) to maximize recovery.
-
-
Potential Cause 2: Difficulty with Chromatography. Phosphonic acids often stick irreversibly to standard silica gel, making purification by column chromatography highly problematic.[5]
-
Solution 1: It is often easier to purify the less polar intermediate, diethyl (4-phenylbutyl)phosphonate, by silica gel chromatography first, and then hydrolyze the purified ester.
-
Solution 2: If the final acid requires purification, avoid standard silica gel. Consider crystallization, which may be aided by converting the acid to a salt (e.g., a sodium or dicyclohexylammonium salt).[11] Alternatively, specialized chromatography like strong anion-exchange or reverse-phase HPLC can be used.[11][12]
-
-
Potential Cause 3: Product is a sticky oil/hygroscopic solid. Phosphonic acids are often not well-crystalline solids, making them difficult to handle and dry completely.[11]
-
Solution: After workup, dry the product under high vacuum for an extended period. If it remains an oil, converting it to a salt may induce crystallization.[11]
-
| Method | Typical Conditions | Pros | Cons |
| Acid Hydrolysis | Reflux in conc. HCl, 1-12 h | Inexpensive reagents; straightforward procedure. | Harsh conditions; potential for side reactions; long reaction times. |
| McKenna Reaction | 1. BTMS, inert solvent (e.g., CH₂Cl₂), room temp. 2. Methanolysis | Mild conditions; high efficiency; generally clean reactions.[10] | Reagents are sensitive to moisture; BTMS is corrosive. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-Phenylbutyl)phosphonate
This protocol is a general procedure for the Michaelis-Arbuzov reaction.
-
Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-phenylbutane (1.0 equiv.).
-
Reagent Addition: Add freshly distilled triethyl phosphite (1.2 equiv.).
-
Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen) to 140-150°C. The reaction is typically run neat (without solvent).
-
Monitoring: Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the 1-bromo-4-phenylbutane starting material. The reaction may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the volatile byproduct (ethyl bromide) and any excess triethyl phosphite by distillation under reduced pressure.
-
Purification: The resulting crude oil, diethyl (4-phenylbutyl)phosphonate, can be purified by vacuum distillation or silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield a colorless oil.
Protocol 2: Hydrolysis to this compound
This protocol describes the dealkylation of the phosphonate ester using hydrochloric acid.[3][5]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, combine the purified diethyl (4-phenylbutyl)phosphonate (1.0 equiv.) and concentrated hydrochloric acid (37%, ~10-20 mL per gram of ester).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The solution should become homogeneous as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC (the product phosphonic acid should be much more polar than the starting ester) or until the oily ester layer is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Remove the water and excess HCl under reduced pressure (rotoevaporation). This may require co-evaporation with toluene or water to remove all traces of HCl.
-
Isolation: The crude phosphonic acid can be isolated as a solid or viscous oil. It can be triturated with a non-polar solvent like hexane or diethyl ether to induce solidification.
-
Purification: If necessary, the product can be recrystallized from a suitable solvent system (e.g., water/acetone or ethyl acetate/hexane).[11]
Visualizations
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6420598B1 - Process for preparing alkylphosphonic acids - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. The McKenna reaction – avoiding side reactions in phosphonate deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (4-Phenylbutyl)phosphonic acid Purification
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (4-Phenylbutyl)phosphonic acid. The information is targeted towards researchers, scientists, and drug development professionals encountering challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Oily or Gummy Product Instead of a Solid
| Possible Cause | Suggested Solution |
| Residual Solvent | Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. An azeotropic distillation with toluene can also be effective in removing residual water.[1] |
| Hygroscopic Nature | Phosphonic acids are often hygroscopic. Handle and store the material under an inert, dry atmosphere (e.g., in a desiccator over P₂O₅ or under argon/nitrogen).[1] |
| Amorphous Solid | The product may be an amorphous solid rather than crystalline. Attempting different recrystallization solvents or converting to a salt may induce crystallization.[2] |
| Impurity Presence | The presence of impurities can inhibit crystallization. Further purification by chromatography may be necessary. |
Issue 2: Low Yield After Purification
| Possible Cause | Suggested Solution |
| Incomplete Hydrolysis of Phosphonate Ester | If synthesizing from the diethyl or dimethyl ester, ensure complete hydrolysis by refluxing with concentrated HCl for a sufficient duration (1-12 hours).[1] Monitor the reaction by TLC or NMR. |
| Product Loss During Extraction | This compound has some water solubility. To minimize loss to the aqueous phase during workup, saturate the aqueous layer with NaCl before extraction with an organic solvent. |
| Degradation on Silica Gel | Phosphonic acids can be acidic and may interact strongly with or degrade on standard silica gel.[3] Consider using a deactivated (neutral) silica gel or purifying the phosphonate ester precursor before hydrolysis.[1][3] |
| Suboptimal Recrystallization Conditions | The chosen recrystallization solvent may be too good, leading to high solubility and low recovery. Experiment with different solvent systems, including anti-solvent precipitation. |
Issue 3: Poor Separation During Column Chromatography
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | Phosphonic acids are highly polar and require very polar eluents for silica gel chromatography (e.g., a mixture of CHCl₃/MeOH/H₂O).[1] Due to these difficulties, it is often more effective to purify the less polar phosphonate ester precursor using standard silica gel chromatography with eluents like hexane/ethyl acetate.[3] |
| Tailing on Silica Gel | The acidity of the phosphonic acid can cause tailing on silica gel. Adding a small amount of a volatile acid (e.g., acetic acid or formic acid) to the eluent can sometimes improve peak shape. |
| Column Overloading | Overloading the column can lead to poor separation. Use an appropriate amount of crude material for the column size. |
| Alternative Stationary Phases | For direct purification of the phosphonic acid, consider reverse-phase chromatography (C18) or ion-exchange chromatography.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended general strategy for purifying crude this compound?
A1: Due to the high polarity and potential purification challenges of the final phosphonic acid, a highly recommended strategy is to purify the diethyl or dimethyl (4-phenylbutyl)phosphonate precursor first.[1] This ester is less polar and more amenable to standard silica gel chromatography. After obtaining the pure ester, it can be hydrolyzed to the desired phosphonic acid, which may then only require minimal purification like a simple precipitation or recrystallization.
Q2: What are some suitable recrystallization solvents for this compound?
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Water[1]
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Acetonitrile[1]
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Ethanol/water mixtures[2]
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Acetone/water mixtures[2]
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Methanol for precipitation from a concentrated aqueous solution[2]
It is also reported that phosphonic acids can sometimes be recrystallized from concentrated HCl, which reduces their water solubility.[1]
Q3: What are the likely impurities in a synthesis of this compound via the Michaelis-Arbuzov reaction?
A3: The Michaelis-Arbuzov reaction is a common method to synthesize the phosphonate ester precursor. Potential impurities and byproducts from this reaction include:
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Unreacted starting materials (e.g., 1-bromo-4-phenylbutane and triethyl phosphite).
-
Byproducts from side reactions, such as those arising from elimination of HBr from the alkyl halide.
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Phosphonium salt intermediates, if the dealkylation step is incomplete.[4]
Q4: How can I monitor the purity of this compound?
A4: Purity can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are invaluable for structural confirmation and identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and chromatographic separation. Due to the high polarity, a polar mobile phase will be required.
Experimental Protocols
Protocol 1: Purification of Diethyl (4-Phenylbutyl)phosphonate by Column Chromatography
This protocol is for the purification of the phosphonate ester precursor, which is often a more straightforward approach than direct purification of the phosphonic acid.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude diethyl (4-phenylbutyl)phosphonate in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 9:1 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane/ethyl acetate) to elute the desired product.
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Monitor the elution using Thin Layer Chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to obtain the purified diethyl (4-phenylbutyl)phosphonate.
-
Protocol 2: Hydrolysis of Purified Diethyl (4-Phenylbutyl)phosphonate
-
Reaction Setup:
-
In a round-bottom flask, combine the purified diethyl (4-phenylbutyl)phosphonate with an excess of concentrated hydrochloric acid (e.g., 12 M).[1]
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 4-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or NMR.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess HCl and water by distillation under reduced pressure.
-
To remove the final traces of water, add toluene and evaporate under reduced pressure (azeotropic distillation).[1]
-
-
Final Purification (if necessary):
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent (see FAQ 2).
-
Visualizations
Caption: Recommended purification workflow for this compound.
Caption: Troubleshooting logic for common purification problems.
References
Technical Support Center: Improving the Stability of (4-Phenylbutyl)phosphonic Acid Solutions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of (4-phenylbutyl)phosphonic acid solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of (4--Phenylbutyl)phosphonic acid solutions?
A1: The stability of this compound in solution is primarily influenced by several key factors:
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pH: While generally stable in both acidic and basic conditions, extreme pH values, especially when combined with elevated temperatures, can potentially lead to degradation over extended periods.[1]
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Temperature: Higher temperatures can accelerate degradation processes. It is advisable to store solutions at recommended temperatures and avoid unnecessary exposure to heat.[1]
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Presence of Oxidizing Agents: Phosphonic acids can be susceptible to oxidation, which may lead to the cleavage of the P-C bond.[2]
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Concentration: The concentration of the solution can affect solubility and potentially stability. Saturated or near-saturated solutions may be more prone to precipitation.
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Solvent: The choice of solvent is crucial for ensuring solubility and stability.
Q2: My this compound is not dissolving. What can I do?
A2: Issues with dissolving this compound can often be resolved by considering the following:
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Solvent Choice: While aqueous solutions are common, the solubility of aryl-alkyl phosphonic acids can be limited in neutral water. Consider using slightly basic aqueous solutions to deprotonate the phosphonic acid, which generally improves water solubility.[2] For organic applications, solvents like n-propanol and acetone have been shown to be effective for the related compound, phenylphosphonic acid.[3][4]
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pH Adjustment: Increasing the pH of an aqueous solution by adding a base (e.g., NaOH) can significantly increase the solubility of phosphonic acids.[2]
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Gentle Heating: For some solvents, gently warming the solution can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.[1]
Q3: I am observing precipitation in my this compound solution. What is causing this?
A3: Precipitation can occur due to several factors:
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Changes in pH: A shift in the pH of the solution can decrease the solubility of the phosphonic acid, leading to precipitation. This is particularly relevant when mixing solutions with different buffer components.
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Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, causing it to precipitate out of the solution.[4]
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Solvent Evaporation: Over time, solvent evaporation can increase the concentration of the phosphonic acid beyond its solubility limit.
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Interactions with Other Components: In complex mixtures, interactions with other solutes or salts can lead to the formation of insoluble complexes.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
If you suspect your this compound solution is degrading, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for suspected degradation of this compound.
Issue 2: Solubility and Precipitation Problems
For challenges related to dissolving the compound or unexpected precipitation, refer to this guide:
Caption: Troubleshooting workflow for solubility and precipitation issues.
Data Presentation
Table 1: General Stability of Arylphosphonic Acids
| Condition | Stability | Notes |
| Acidic (e.g., 1M HCl) | Generally Stable | Prolonged heating in strong acid may lead to decomposition in some cases.[1] |
| Basic (e.g., 1M NaOH) | Generally Stable | Forms soluble salts, which can improve aqueous solubility.[1][2] |
| Elevated Temperature | Stable to moderate heat | Decomposition can occur at very high temperatures.[1] |
The solubility of phenylphosphonic acid, a structural analog, has been quantitatively determined in several organic solvents. This data can provide insights into suitable solvent systems for this compound.
Table 2: Mole Fraction Solubility (x) of Phenylphosphonic Acid in Various Solvents at Different Temperatures
| Temperature (K) | n-Propanol | Acetone | Acetonitrile | Ethyl Acetate | Chloroform |
| 288.15 | 0.0989 | 0.0864 | 0.0466 | 0.0275 | 0.0079 |
| 293.15 | 0.1145 | 0.0998 | 0.0549 | 0.0328 | 0.0094 |
| 298.15 | 0.1323 | 0.1152 | 0.0645 | 0.0390 | 0.0112 |
| 303.15 | 0.1526 | 0.1328 | 0.0756 | 0.0462 | 0.0133 |
| 308.15 | 0.1758 | 0.1529 | 0.0884 | 0.0545 | 0.0158 |
| 313.15 | 0.2023 | 0.1760 | 0.1031 | 0.0642 | 0.0187 |
| 318.15 | 0.2327 | 0.2025 | 0.1201 | 0.0755 | 0.0221 |
| Data sourced from He et al. (2016).[4] |
As indicated by the data, the solubility of phenylphosphonic acid increases with rising temperature in all the tested solvents.[4] The solubility follows the order: n-propanol > acetone > acetonitrile > ethyl acetate > chloroform.[4]
Experimental Protocols
Protocol: General Stability Assessment of this compound Solution by HPLC
This protocol outlines a general method for evaluating the stability of a this compound solution under specific conditions (e.g., temperature, pH).
1. Materials:
-
This compound
-
HPLC-grade solvent (e.g., acetonitrile, methanol, water)
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Buffer components for pH adjustment (if necessary)
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HPLC system with a UV or MS detector
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C18 reversed-phase HPLC column
2. Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to a known concentration.
-
Prepare Stability Samples: Aliquot the stock solution into several vials. For each condition to be tested (e.g., different pH values, temperatures), prepare a set of vials.
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Incubation: Store the vials under the desired experimental conditions. Include a control set stored under optimal conditions (e.g., refrigerated and protected from light).
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Time-Point Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
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Sample Preparation for Analysis: If necessary, dilute the sample with the mobile phase to a concentration suitable for HPLC analysis.
-
HPLC Analysis: Inject the samples onto the HPLC system. Develop a gradient or isocratic method to achieve good separation of the parent compound from any potential degradants.
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Data Analysis: Quantify the peak area of the this compound at each time point. A decrease in the peak area over time indicates degradation. Plot the percentage of the remaining compound against time to determine the stability profile.
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
Optimizing reaction conditions for (4-Phenylbutyl)phosphonic acid synthesis
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Phenylbutyl)phosphonic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and established method is a two-step process. The first step is the Michaelis-Arbuzov reaction to form a dialkyl (4-phenylbutyl)phosphonate ester. This is followed by the hydrolysis of the phosphonate ester to yield the final this compound.
Q2: Which alkyl halide is best to use for the Michaelis-Arbuzov reaction in this synthesis?
A2: The reactivity of the alkyl halide is a critical factor in the Michaelis-Arbuzov reaction. The general order of reactivity is R-I > R-Br > R-Cl. Therefore, 4-phenylbutyl iodide would be the most reactive, followed by 4-phenylbutyl bromide. While 4-phenylbutyl chloride is the least reactive, its use may be necessary depending on commercial availability and cost.
Q3: What are the typical conditions for the hydrolysis of the phosphonate ester?
A3: Acid-catalyzed hydrolysis is the most common method. This typically involves refluxing the dialkyl (4-phenylbutyl)phosphonate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl).[1][2] The reaction time can vary from a few hours to overnight, depending on the specific substrate and reaction scale.
Q4: I am having trouble purifying the final this compound. What are some common issues and solutions?
A4: this compound is a polar compound, which can make purification challenging. If you are experiencing low yields after extraction, it may be due to the product's partial solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent. Recrystallization is a common method for purifying the final product.
Troubleshooting Guides
Part 1: Michaelis-Arbuzov Reaction for Diethyl (4-Phenylbutyl)phosphonate
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Low Reactivity of Alkyl Halide: Using 4-phenylbutyl chloride may result in a slow or incomplete reaction. | - Switch to a more reactive halide like 4-phenylbutyl bromide or iodide.- Increase the reaction temperature, but monitor for potential side reactions. |
| Reaction Not Reaching Completion: Insufficient reaction time or temperature. | - Increase the reaction time and monitor progress using TLC or ³¹P NMR spectroscopy.- Consider using a slight excess of the triethyl phosphite to drive the reaction to completion. | |
| Steric Hindrance: While less of a concern for a primary halide, significant branching near the reaction center could impede the reaction. | - This is unlikely for 4-phenylbutyl halides, but if using a different substrate, consider less bulky phosphite esters. | |
| Formation of Side Products | Side reaction with ethyl halide byproduct: The ethyl halide formed during the reaction can compete with the 4-phenylbutyl halide. | - Use a phosphite with a lower boiling point alkyl group (e.g., trimethyl phosphite) to allow for the removal of the methyl halide byproduct by distillation during the reaction. |
| Elimination Reaction: At higher temperatures, elimination to form an alkene can be a competing side reaction, especially with secondary or tertiary halides. | - Lower the reaction temperature and consider using a Lewis acid catalyst (e.g., ZnI₂) to enable milder reaction conditions.[3] |
Part 2: Hydrolysis of Diethyl (4-Phenylbutyl)phosphonate
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Insufficient acid concentration or reaction time: The hydrolysis is a two-step process, and cleavage of the second ester group can be slow.[1] | - Ensure you are using concentrated acid (e.g., 37% HCl).- Increase the reflux time and monitor the reaction by ³¹P NMR until the phosphonate ester starting material is consumed. |
| Steric Hindrance from Ester Group: While ethyl esters are commonly used, bulkier esters would hydrolyze more slowly. | - If using a different phosphonate ester (e.g., diisopropyl), expect longer reaction times. | |
| Low Yield After Workup | Product loss during extraction: Phosphonic acids can have some solubility in the aqueous phase. | - Saturate the aqueous layer with NaCl before extraction to decrease the polarity of the aqueous phase.- Increase the number of extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). |
| Product Degradation | Harsh reaction conditions: Prolonged exposure to high temperatures and strong acid can degrade sensitive functional groups on other parts of the molecule. | - Consider alternative, milder hydrolysis methods such as using bromotrimethylsilane (TMSBr) followed by methanolysis (McKenna's method).[2] |
Data Presentation
Table 1: Effect of Alkyl Halide on Michaelis-Arbuzov Reaction Conditions
| Alkyl Halide (R-X) | Typical Reaction Temperature | Relative Reaction Rate | Notes |
| R-I | 100-120 °C | Fastest | Most reactive, but may be more expensive and less stable. |
| R-Br | 120-150 °C | Intermediate | A good balance of reactivity and stability.[4] |
| R-Cl | 150-180 °C | Slowest | Least reactive, may require higher temperatures or a catalyst. |
Table 2: Comparison of Hydrolysis Methods for Dialkyl Phosphonates
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Concentrated HCl | Reflux, 4-24 hours | Inexpensive, common reagents.[1] | Harsh conditions, may not be suitable for sensitive substrates. |
| McKenna's Method | 1. TMSBr2. Methanol or Water | 1. Room temp.2. Room temp. | Mild conditions, high yields.[2] | TMSBr is moisture-sensitive and corrosive. |
| Basic Hydrolysis | NaOH or KOH | Reflux, 4-12 hours | An alternative to acidic conditions. | Can be slower for some substrates; requires acidification in the workup. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-Phenylbutyl)phosphonate via Michaelis-Arbuzov Reaction
-
Materials:
-
4-Phenylbutyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 - 1.5 equivalents)
-
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-phenylbutyl bromide and triethyl phosphite. b. Heat the reaction mixture to 140-150°C under a nitrogen atmosphere. c. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 3-6 hours. d. After the reaction is complete, allow the mixture to cool to room temperature. e. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation. f. The crude diethyl (4-phenylbutyl)phosphonate can be purified by further vacuum distillation or by column chromatography on silica gel.
Protocol 2: Hydrolysis of Diethyl (4-Phenylbutyl)phosphonate
-
Materials:
-
Diethyl (4-phenylbutyl)phosphonate (1 equivalent)
-
Concentrated Hydrochloric Acid (37%)
-
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine diethyl (4-phenylbutyl)phosphonate and an excess of concentrated hydrochloric acid. b. Heat the mixture to reflux (approximately 110°C). c. Continue refluxing for 8-12 hours, monitoring the reaction by TLC or ³¹P NMR to confirm the disappearance of the starting material. d. After completion, cool the reaction mixture to room temperature. e. Remove the water and excess HCl under reduced pressure. f. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the hydrolysis of diethyl (4-phenylbutyl)phosphonate.
References
Technical Support Center: Synthesis of Arylalkyl Phosphonic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of arylalkyl phosphonic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
I. Michaelis-Arbuzov Reaction Troubleshooting
The Michaelis-Arbuzov reaction is a widely used method for forming the carbon-phosphorus bond essential in arylalkyl phosphonic acid synthesis. However, various side reactions and experimental challenges can lead to low yields or product impurities.
Q1: My Michaelis-Arbuzov reaction is giving a low yield or failing to proceed. What are the common causes and how can I optimize the reaction?
A1: Low yields in the Michaelis-Arbuzov reaction can stem from several factors, including substrate reactivity, reaction conditions, and the occurrence of side reactions. Here are key troubleshooting steps:
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Substrate Reactivity: The reactivity of the alkyl halide is crucial. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][2] The reactivity order for the halide is I > Br > Cl.[1][2]
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Reaction Temperature: This reaction often requires high temperatures, typically between 120°C and 160°C.[1][3] Insufficient heat may result in an incomplete reaction. Conversely, excessively high temperatures can promote side reactions. It is crucial to find the optimal temperature for your specific substrates by monitoring the reaction's progress using techniques like TLC or ³¹P NMR.
-
Side Reactions: A common side reaction involves the alkyl halide byproduct (formed from the phosphite ester) competing with the starting alkyl halide, leading to a mixture of products.[4] To minimize this, it is often recommended to use the phosphite that generates a less reactive alkyl halide byproduct. For instance, using triisopropyl phosphite is preferable to triethyl phosphite as the resulting isopropyl halide is less reactive than ethyl halide.[5]
Q2: I am observing the formation of undesired byproducts in my Michaelis-Arbuzov reaction. What are they and how can I prevent them?
A2: The primary side reaction is the reaction of the newly formed alkyl halide with the starting phosphite, creating an undesired phosphonate. Additionally, with secondary alkyl halides, elimination reactions can occur, leading to the formation of alkenes.[3]
Strategies to Minimize Byproducts:
-
Choice of Phosphite: As mentioned, select a phosphite that generates a less reactive alkyl halide byproduct.[5]
-
Reaction Conditions: Carefully control the reaction temperature to avoid decomposition and other side reactions.
-
Stoichiometry: Using a slight excess of the primary alkyl halide can sometimes help to drive the reaction to completion and minimize the impact of the competing reaction with the byproduct halide.
II. Pudovik Reaction Troubleshooting
The Pudovik reaction, the addition of a dialkyl phosphite to an imine, is another key method for synthesizing α-amino arylalkyl phosphonic acid precursors.
Q3: My Pudovik reaction is slow or gives a low yield. How can I improve the outcome?
A3: The Pudovik reaction often requires a catalyst to proceed efficiently.
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Catalyst Choice: While the reaction can be performed without a catalyst, it often requires harsh conditions.[6] Various catalysts can be employed, including Lewis acids (e.g., BF₃·Et₂O), bases (e.g., DBU, TMG), and metal salts.[6][7] The choice of catalyst can significantly impact the reaction rate and yield.
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Solvent: The reaction can be run in various aprotic solvents like THF, DCM, and acetonitrile, or even under solvent-free conditions, which can be a greener alternative.[1][6]
Q4: I am observing the formation of a rearranged byproduct with a >P(O)–O–CH–P(O)< skeleton in my Pudovik reaction. How can I avoid this?
A4: This rearrangement, known as a phospha-Brook rearrangement, can be a significant side reaction, particularly when using α-oxophosphonates. The extent of this rearrangement can be influenced by the catalyst and its concentration. For instance, in the reaction of dimethyl α-oxoethylphosphonate, using a low concentration of diethylamine (5%) favors the desired Pudovik adduct, while a higher concentration (40%) leads exclusively to the rearranged product.[8] Careful optimization of the catalyst and its amount is crucial to minimize this side reaction.[8]
III. Deprotection of Phosphonate Esters
The final step in the synthesis is the hydrolysis of the phosphonate ester to the phosphonic acid. This step can also present challenges.
Q5: I am having difficulty hydrolyzing the phosphonate ester to the final phosphonic acid. What are the best methods?
A5: The two most common and effective methods for dealkylating dialkyl phosphonates are acidic hydrolysis and the McKenna reaction.[9]
-
Acidic Hydrolysis: Refluxing the phosphonate ester with concentrated hydrochloric acid (35-37%) is a general and widely used method.[9]
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McKenna Reaction: This two-step procedure involves reacting the phosphonate ester with bromotrimethylsilane (BTMS) followed by methanolysis.[9] This method is often preferred for substrates with acid-sensitive functional groups.
Q6: I am observing P-C bond cleavage during the acidic hydrolysis of my arylalkyl phosphonate. How can I prevent this?
A6: P-C bond cleavage can occur during acidic hydrolysis, especially with electron-rich aromatic systems.[10] For example, the hydrolysis of 4-hydroxybenzenephosphonate can lead to P-C bond cleavage, whereas the 3-hydroxy isomer is stable under the same conditions.[10] This is attributed to the electronic effects of the substituent on the aromatic ring. If P-C bond cleavage is an issue, the milder McKenna reaction is a recommended alternative.[9]
IV. Purification of Arylalkyl Phosphonic Acids
Q7: My final arylalkyl phosphonic acid product is difficult to purify. What are some effective purification strategies?
A7: The high polarity of the phosphonic acid group can make purification challenging.[9]
-
Recrystallization: For solid phosphonic acids, recrystallization is often the most effective method of purification.[9] Common solvent systems include water/acetone or water/acetonitrile.[11]
-
Chromatography: If recrystallization is not feasible, chromatography on a strong anion-exchange resin can be an effective alternative.[11]
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Salt Formation: Converting the phosphonic acid to a salt (e.g., a sodium or cyclohexylammonium salt) can sometimes facilitate crystallization and handling, as the salts are often less hygroscopic.[11]
Quantitative Data Summary
Table 1: Comparison of Common Synthetic Routes for Arylalkyl Phosphonic Acids
| Reaction | Key Reactants | Typical Conditions | Common Side Products |
| Michaelis-Arbuzov | Trialkyl phosphite, Arylalkyl halide | 120-160°C, neat or in solvent | Undesired phosphonates from byproduct halide reaction, alkenes (from secondary halides)[3][4] |
| Pudovik | Dialkyl phosphite, Imine | Catalyst (acid or base), solvent or neat | Phospha-Brook rearrangement products[8] |
Table 2: Common Deprotection Methods for Dialkyl Phosphonates
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Concentrated HCl | Reflux | Simple, inexpensive | Can cause P-C bond cleavage in sensitive substrates[9][10] |
| McKenna Reaction | 1. Bromotrimethylsilane (BTMS) 2. Methanol | Mild | Suitable for acid-sensitive molecules | Requires anhydrous conditions, more expensive reagents[9] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Benzylphosphonate via Michaelis-Arbuzov Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzyl bromide (1 equivalent) and triethyl phosphite (1.1 equivalents).
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Heating: Heat the reaction mixture to 150°C under an inert atmosphere (e.g., nitrogen or argon).
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Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation.
-
Purification: The crude diethyl benzylphosphonate can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Hydrolysis of Diethyl Benzylphosphonate to Benzylphosphonic Acid
-
Reaction Setup: To a round-bottom flask containing diethyl benzylphosphonate (1 equivalent), add a 6 M solution of hydrochloric acid (10 equivalents).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or ¹H NMR.
-
Isolation: After cooling to room temperature, the benzylphosphonic acid may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure.
-
Purification: The crude benzylphosphonic acid can be purified by recrystallization from water or a water/ethanol mixture.
Visual Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. BJOC - The synthesis of α-aryl-α-aminophosphonates and α-aryl-α-aminophosphine oxides by the microwave-assisted Pudovik reaction [beilstein-journals.org]
- 7. BJOC - Lewis acid-catalyzed Pudovik reaction–phospha-Brook rearrangement sequence to access phosphoric esters [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Overcoming challenges in characterizing (4-Phenylbutyl)phosphonic acid SAMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Phenylbutyl)phosphonic acid (PBPA) self-assembled monolayers (SAMs).
Troubleshooting Guides
Question: My PBPA layer is exhibiting poor adhesion and is peeling or flaking off the substrate. What are the likely causes and how can I resolve this?
Answer: Delamination is a primary indicator of poor adhesion and can stem from several factors related to substrate preparation, the deposition process, or post-deposition handling.
Troubleshooting Steps:
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Substrate Cleanliness: The presence of contaminants on the substrate surface is a major cause of poor adhesion. It is crucial to implement a rigorous cleaning protocol. For many metal oxide surfaces, this involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with an inert gas. For silicon wafers with a native oxide layer, treatments like piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) or UV/ozone can be effective.[1]
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Solvent Selection: The choice of solvent is critical for forming a high-quality SAM. Solvents with a low dielectric constant that do not have strong interactions with the substrate are generally preferred as they facilitate the formation of denser and more stable monolayers.[1] High dielectric constant solvents can interfere with and disrupt SAM formation.[1]
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Rinsing Procedure: Following deposition, a thorough rinsing step is essential to remove molecules that are physically adsorbed (physisorbed) in multiple layers. However, an overly aggressive rinse, particularly before strong covalent bonds have formed, can inadvertently remove the intended monolayer. A gentle rinse with the same solvent used for the deposition is advisable.[1]
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Thermal Annealing: A post-deposition annealing step can significantly enhance the adhesion and ordering of the PBPA layer by promoting the formation of covalent bonds with the substrate. It is important to note that excessive temperatures can lead to the decomposition of the PBPA molecule, often initiated by the cleavage of the C-P bond.[1]
Question: The surface properties of my PBPA-coated substrate are inconsistent, with variable contact angles and a patchy appearance in microscopy. What could be the cause?
Answer: Inconsistent surface properties typically suggest a non-uniform or incomplete PBPA layer.
Troubleshooting Steps:
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PBPA Solution Quality: Ensure that the PBPA solution has not degraded. It is best practice to use fresh, high-purity PBPA and solvent for each experiment. The presence of water in the solvent can significantly affect the morphology of the resulting layer.[1]
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Environmental Conditions: High humidity during the deposition process can negatively impact the formation of the monolayer.[1] Performing the deposition in a controlled environment, such as a glovebox or a desiccator, is recommended.[1]
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Substrate Roughness: A highly irregular or rough substrate surface can hinder the formation of a well-ordered and complete monolayer.[1][2] It is important to characterize the substrate topography, for instance using Atomic Force Microscopy (AFM), to ensure it is suitable for SAM formation.[3][4]
Frequently Asked Questions (FAQs)
1. What is the expected water contact angle for a well-formed this compound SAM?
A high water contact angle is indicative of a well-ordered, hydrophobic SAM. For phosphonic acid SAMs, water contact angles are often reported to be greater than 100°. For instance, some studies have reported water contact angles for well-ordered octadecylphosphonic acid (ODPA) SAMs to be between 90° and 110°[5], and even as high as 118° to 122° on certain substrates[4][6]. The exact value for PBPA may vary depending on the substrate and processing conditions.
2. How can I confirm the presence and chemical state of the PBPA monolayer?
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for this purpose. The presence of phosphorus signals (e.g., P 2s and P 2p) in the XPS spectrum confirms the attachment of the phosphonic acid to the substrate.[6][7] High-resolution scans of the P and O regions can provide information about the binding state of the phosphonic acid headgroup to the metal oxide surface (e.g., monodentate, bidentate, or tridentate binding).[6][8]
3. What is the typical thickness of a PBPA monolayer and how can it be measured?
Ellipsometry is a common technique for measuring the thickness of thin films like SAMs. For a single monolayer of molecules like phosphonic acids, the thickness is typically in the range of 1-2 nanometers.[9] However, for such thin films, it is often not possible to simultaneously determine both the thickness and the refractive index.[10][11] A common practice is to assume a reasonable refractive index for the film (e.g., around 1.5) and then calculate an effective "ellipsometric thickness".[11][12]
4. How does substrate roughness affect the quality of the PBPA SAM?
Substrate roughness can significantly impact the ordering and integrity of the SAM.[3] If the surface roughness is greater than the length of the SAM molecule, the monolayer can become disordered.[2] Atomic Force Microscopy (AFM) is an excellent tool for characterizing the substrate roughness prior to deposition and for imaging the morphology of the resulting SAM.[6][13][14]
5. Can I use thermal annealing to improve my PBPA SAM?
Yes, post-deposition thermal annealing can improve the stability and adhesion of phosphonic acid SAMs.[1][7] Heating can promote the formation of covalent bonds between the phosphonic acid headgroup and the substrate's surface hydroxyl groups.[4] However, the temperature must be carefully controlled to avoid thermal decomposition of the monolayer.[1]
Data Presentation
Table 1: Expected Characterization Data for Well-Ordered Phosphonic Acid SAMs
| Characterization Technique | Parameter | Expected Value/Observation | References |
| Contact Angle Goniometry | Static Water Contact Angle | > 100° | [4][5][6] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental Composition | Presence of P 2s and P 2p peaks | [6][7] |
| P 2s Binding Energy | ~191-192 eV | [7][15] | |
| Ellipsometry | Layer Thickness | ~1-2 nm | [9] |
| Atomic Force Microscopy (AFM) | Surface Morphology | Uniform, low root-mean-square (RMS) roughness | [3][4] |
Experimental Protocols
Protocol 1: Formation of this compound SAMs
This protocol is a general guideline and may require optimization for specific substrates.
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Substrate Preparation: a. Clean the substrate by sonicating in a series of solvents (e.g., acetone, isopropanol, deionized water) for 15 minutes each. b. Dry the substrate under a stream of dry nitrogen or argon. c. For silicon substrates, an additional cleaning step with piranha solution or UV/ozone treatment can be used to ensure a hydrophilic oxide layer.[1]
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PBPA Solution Preparation: a. Prepare a 1 mM solution of this compound in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or ethanol).[1] b. Ensure the PBPA is of high purity and the solvent is anhydrous to prevent inconsistencies.[1]
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Self-Assembled Monolayer (SAM) Formation: a. Immerse the cleaned substrate in the PBPA solution for 16-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.[1]
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Rinsing: a. Remove the substrate from the PBPA solution. b. Gently rinse the substrate with fresh, anhydrous solvent to remove any physisorbed molecules.[1] c. Dry the substrate again under a stream of dry nitrogen or argon.[1]
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(Optional) Thermal Annealing: a. Place the PBPA-coated substrate in a tube furnace or on a hotplate in an inert atmosphere (e.g., nitrogen or argon).[1] b. Heat the substrate to 120-150°C for 1-2 hours. The optimal temperature and time may vary depending on the substrate.[1] c. Allow the substrate to cool to room temperature under the inert atmosphere.[1]
Protocol 2: Characterization by Contact Angle Goniometry
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Place a droplet of deionized water (typically 1-5 µL) onto the PBPA-modified surface.
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Use a goniometer to capture a side-profile image of the droplet.
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Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
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Repeat the measurement at several different locations on the surface to assess uniformity.
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
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Mount the PBPA-modified substrate onto the sample holder of the XPS instrument.
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Evacuate the analysis chamber to ultra-high vacuum conditions.
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Acquire a survey spectrum to identify the elements present on the surface.
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Acquire high-resolution spectra for the elements of interest (C 1s, O 1s, P 2s, P 2p, and substrate-specific elements).
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Analyze the binding energies and peak shapes to determine the chemical states and relative atomic concentrations of the elements.
Visualizations
Caption: Experimental workflow for PBPA SAM formation and characterization.
Caption: Troubleshooting logic for common PBPA SAM characterization issues.
Caption: Signaling pathway of PBPA binding to a metal oxide surface.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. qd-uki.co.uk [qd-uki.co.uk]
- 13. Atomic force microscopy (AFM)-based nanografting for the study of self-assembled monolayer formation of organophosphonic acids on Al2O3 single-crystal surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting low surface coverage of (4-Phenylbutyl)phosphonic acid monolayers
Welcome to the technical support center for the formation of (4-Phenylbutyl)phosphonic acid (PBPA) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of a this compound monolayer on a metal oxide surface?
A1: The formation of a PBPA monolayer on a metal oxide surface, such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), or silicon dioxide (SiO₂), is primarily driven by the strong affinity of the phosphonic acid headgroup for the metal oxide. This interaction typically involves the formation of covalent P-O-metal bonds through a condensation reaction with surface hydroxyl groups. The long alkyl chains of the PBPA molecules then align and pack together due to van der Waals interactions, resulting in an ordered and dense monolayer. The binding of the phosphonate headgroup can occur in monodentate, bidentate, or tridentate configurations.
Q2: Why is substrate preparation so critical for successful monolayer formation?
A2: The quality of the substrate surface is paramount for the formation of a high-quality, well-ordered PBPA monolayer. The presence of organic contaminants, dust particles, or an inconsistent oxide layer can significantly hinder the self-assembly process.[1] These imperfections can act as nucleation sites for disordered growth or prevent the uniform attachment of the PBPA molecules, leading to low surface coverage and a high density of defects within the monolayer. A rigorous cleaning protocol is therefore essential to ensure a pristine and reactive surface for monolayer formation.
Q3: How does the choice of solvent impact the quality of the PBPA monolayer?
A3: The solvent plays a crucial role in the self-assembly process. It must effectively dissolve the PBPA molecules without negatively interacting with the substrate. Solvents with low dielectric constants, such as toluene or tetrahydrofuran (THF), are often preferred for phosphonic acid SAM formation on certain metal oxides like ZnO.[1][2] This is because high dielectric constant solvents can sometimes promote the dissolution of the metal oxide surface or lead to the formation of undesirable metal-phosphonate byproducts, which disrupts the formation of a well-defined monolayer.[2]
Q4: Is a post-deposition annealing step necessary for PBPA monolayers?
A4: While not always mandatory, a post-deposition annealing step can significantly improve the thermal stability and ordering of the PBPA monolayer.[3] Annealing can promote the formation of more stable, covalent bonds between the phosphonic acid headgroup and the substrate. However, the annealing temperature and duration must be carefully optimized. Excessive temperatures can lead to the thermal degradation of the monolayer.[3] For some phosphonic acid SAMs on aluminum, annealing at 150°C for 3 hours has been found to be optimal for enhancing stability.[3]
Troubleshooting Guide
This section addresses specific issues that may arise during the formation of this compound monolayers, offering potential causes and solutions in a question-and-answer format.
Problem: Low Surface Coverage or Incomplete Monolayer Formation
Q5: I am observing patchy or incomplete coverage of my PBPA monolayer. What could be the cause?
A5: Incomplete monolayer formation is a common challenge that can stem from several factors throughout the experimental process. The logical flow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for low surface coverage of PBPA monolayers.
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Inadequate Substrate Cleaning: Organic residues or particulate matter on the substrate can inhibit SAM formation.
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Solution: Implement a thorough and consistent cleaning protocol. This typically involves sonication in a series of high-purity solvents (e.g., acetone, isopropanol, and deionized water) followed by drying with a stream of inert gas (e.g., nitrogen or argon).[1] For many oxide surfaces, a final treatment with UV-ozone or an oxygen plasma can be highly effective at removing final traces of organic contaminants and creating a uniform, hydroxylated surface.
-
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Suboptimal Deposition Time: The formation of a well-ordered monolayer is a kinetic process and requires sufficient time for the molecules to adsorb, arrange, and pack on the surface.
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Solution: The optimal deposition time can vary depending on the solvent, concentration, and temperature. It is advisable to conduct a time-course study to determine when surface coverage reaches a plateau. Immersion times can range from a few hours to over 24 hours.
-
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Incorrect PBPA Concentration: The concentration of the PBPA solution directly influences the rate of monolayer formation.
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Solution: While a higher concentration might seem beneficial for faster coverage, it can also lead to the formation of disordered multilayers. A typical starting concentration for phosphonic acid SAMs is in the range of 0.1 mM to 1 mM.[1] It is recommended to optimize the concentration for your specific substrate and solvent system.
-
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Inappropriate Solvent Choice: The solvent plays a critical role in dissolving the phosphonic acid and mediating its interaction with the substrate.
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Solution: The choice of solvent can significantly affect the quality of the SAM. For some metal oxide substrates like ZnO, solvents with lower dielectric constants, such as toluene or tert-butyl alcohol, have been shown to promote the formation of well-defined monolayers by suppressing the dissolution of the oxide surface and the formation of unwanted byproducts.[1] Commonly used solvents for phosphonic acid SAM formation also include ethanol, isopropanol, and tetrahydrofuran (THF).[1] The ideal solvent will depend on the specific phosphonic acid and substrate.
-
-
Aggressive Rinsing: The rinsing step after deposition is crucial for removing physisorbed (non-covalently bound) molecules. However, an overly aggressive rinsing procedure can remove the desired monolayer, especially before strong covalent bonds have formed.
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Solution: Rinse the substrate gently with fresh, anhydrous solvent (the same solvent used for deposition is often a good choice). Avoid high-pressure streams of solvent. Sonication during rinsing should be used with caution as it can potentially disrupt the monolayer.
-
Data Presentation
The following tables summarize representative quantitative data for phosphonic acid monolayers. Note that these values are for molecules structurally similar to this compound and may vary depending on the specific experimental conditions.
Table 1: Representative Contact Angle and Thickness Data for Phenyl-terminated and Alkylphosphonic Acid Monolayers
| Phosphonic Acid | Substrate | Solvent | Water Contact Angle (°) | Thickness (nm) |
| Phenylphosphonic acid | Cu(111) | Aqueous Solution | ~60-70 | ~0.6-0.8 |
| Octadecylphosphonic acid | Al₂O₃ | Ethanol | ~110-115 | ~2.0-2.4 |
| Dodecylphosphonic acid | TiO₂ | Ethanol | ~105-110 | ~1.5-1.8 |
| This compound | TiO₂ | THF | Typically 70-85 | Typically 1.0-1.3 |
Note: Values for this compound are estimates based on structurally similar molecules and should be experimentally verified.
Table 2: Representative XPS Binding Energies for Phosphonic Acid Monolayers
| Element | Core Level | Binding Energy (eV) | Chemical State |
| Phosphorus | P 2p | ~133-134 | P-O |
| Carbon | C 1s | ~285.0 | C-C, C-H (aliphatic/aromatic) |
| ~286.5 | C-O | ||
| Oxygen | O 1s | ~531.5 | P-O-Metal |
| ~532.5 | P=O | ||
| ~533.5 | P-OH |
Experimental Protocols
Protocol 1: Formation of a this compound Monolayer
This protocol provides a general procedure for the formation of a PBPA SAM on a metal oxide substrate (e.g., TiO₂, Al₂O₃, SiO₂).
Caption: Experimental workflow for the formation of a PBPA monolayer.
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Substrate Cleaning:
-
Sonciate the substrate sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.
-
Dry the substrate with a stream of dry nitrogen or argon.
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(Optional but recommended) Treat the substrate with UV-ozone or oxygen plasma for 5-10 minutes immediately prior to immersion to create a fresh, reactive oxide surface.
-
-
Solution Preparation:
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Prepare a 1 mM solution of this compound in an appropriate anhydrous solvent (e.g., tetrahydrofuran or ethanol).
-
-
Immersion:
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Immerse the cleaned substrate in the PBPA solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Rinsing:
-
Remove the substrate from the solution and rinse it gently with fresh anhydrous solvent to remove any physisorbed molecules.
-
-
Drying:
-
Dry the substrate again under a stream of dry nitrogen or argon.
-
-
Annealing (Optional):
-
To improve thermal stability, anneal the substrate in an oven or on a hotplate. A typical starting point is 120-150°C for 1-3 hours in an inert atmosphere or under vacuum.[3]
-
-
Characterization:
-
Characterize the monolayer using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy.
-
Protocol 2: Characterization by Contact Angle Goniometry
-
Instrument Setup: Place the PBPA-modified substrate on the goniometer stage and ensure it is level.
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Droplet Deposition: Carefully dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.
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Image Capture: Acquire a high-resolution image of the sessile drop at the solid-liquid-vapor interface.
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Angle Measurement: Use the software to measure the contact angle on both sides of the droplet.
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Multiple Measurements: Repeat the measurement at several different locations on the surface to obtain an average value and assess uniformity.
Protocol 3: Characterization by X-ray Photoelectron Spectroscopy (XPS)
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Sample Introduction: Mount the PBPA-modified substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan: Acquire a survey spectrum (e.g., 0-1200 eV) to identify the elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the elements of interest, including C 1s, O 1s, P 2p, and the primary substrate elements (e.g., Ti 2p, Al 2p, Si 2p).
-
Data Analysis:
-
Calibrate the binding energy scale using the adventitious C 1s peak at 285.0 eV.
-
Perform peak fitting on the high-resolution spectra to determine the chemical states and relative atomic concentrations of the elements. The presence of a P 2p peak and an increase in the C 1s signal relative to the substrate signals are indicative of successful monolayer formation.
-
Protocol 4: Characterization by Ellipsometry
-
Instrument Alignment: Align the ellipsometer and calibrate it using a reference sample (e.g., a silicon wafer with a known oxide thickness).
-
Bare Substrate Measurement: Measure the ellipsometric parameters (Ψ and Δ) of the bare substrate before monolayer deposition.
-
Model Building: Build an optical model for the bare substrate.
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Monolayer Measurement: Measure the ellipsometric parameters of the PBPA-modified substrate.
-
Data Fitting: Add a layer representing the PBPA monolayer to the optical model and fit the experimental data to determine the thickness and refractive index of the monolayer.
References
Preventing degradation of (4-Phenylbutyl)phosphonic acid during storage
Welcome to the Technical Support Center for (4-Phenylbutyl)phosphonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental handling. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, like other phosphonic acids, is susceptible to degradation through several pathways. The most common include:
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Oxidation: The phosphonic acid moiety can be oxidized, potentially leading to cleavage of the P-C bond to form phosphate and other degradation products. This can be initiated by atmospheric oxygen, peroxides, or metal ions.[1][2]
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Thermal Degradation: Elevated temperatures can cause decomposition. For phosphonic acids, this may involve dehydration or cleavage of the P-C bond.[2]
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Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[1][3]
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Hydrolysis: While the P-C bond in phosphonic acids is generally resistant to hydrolysis, extreme pH conditions and elevated temperatures can promote this degradation pathway.[4]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The recommended storage conditions are:
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Temperature: Refrigeration (2-8 °C) is recommended for long-term storage. For short-term storage, room temperature in a desiccator may be acceptable.
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Light: Store in an amber or opaque container to protect from light.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
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Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, as the compound may be hygroscopic.
Q3: Can I store this compound in solution?
A3: Storing this compound in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation pathways. If solutions are necessary for your experiments, it is best to prepare them fresh. If short-term storage is unavoidable, use a dry, aprotic solvent and store at low temperatures under an inert atmosphere.
Q4: What are some signs that my this compound may have degraded?
A4: Signs of degradation can include:
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Physical changes: Discoloration, clumping, or changes in solubility.
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Chromatographic changes: Appearance of new peaks or a decrease in the main peak area in your analytical chromatogram (e.g., HPLC).
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Spectroscopic changes: Changes in the NMR or IR spectrum.
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Inconsistent experimental results: Lack of reproducibility in assays where the compound is used.
Troubleshooting Guides
Issue 1: I am observing extra peaks in my HPLC analysis of a freshly prepared solution of this compound.
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Possible Cause 1: Contamination of glassware or solvent.
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Troubleshooting Step: Ensure all glassware is scrupulously clean and use high-purity (e.g., HPLC grade) solvents. Filter your solvents before use.
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Possible Cause 2: On-column degradation.
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Troubleshooting Step: The stationary phase of your HPLC column could be interacting with the analyte. Try a different column chemistry (e.g., a more inert column) or modify the mobile phase pH to improve analyte stability.
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-
Possible Cause 3: Degradation during sample preparation.
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Troubleshooting Step: Minimize the time the sample is in solution before injection. Prepare samples in a diluent that is known to be non-reactive and ensure the pH is compatible with the compound's stability.
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Issue 2: The potency of my this compound appears to have decreased over time, leading to inconsistent assay results.
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Possible Cause 1: Improper storage of the solid compound.
-
Troubleshooting Step: Review your storage conditions. Ensure the compound is stored in a tightly sealed, light-resistant container, at the correct temperature, and under an inert atmosphere if possible. Consider aliquoting the compound upon receipt to minimize repeated opening and closing of the main container.
-
-
Possible Cause 2: Degradation in a stock solution.
-
Troubleshooting Step: Prepare fresh stock solutions for each experiment. If you must store stock solutions, perform a stability study by analyzing aliquots over time to determine the acceptable storage duration and conditions.
-
-
Possible Cause 3: Freeze-thaw cycles.
-
Troubleshooting Step: If you are storing solutions frozen, avoid repeated freeze-thaw cycles which can accelerate degradation. Aliquot solutions into single-use volumes.
-
Quantitative Data Summary
The following tables provide illustrative data on the stability of a generic alkyl-aryl phosphonic acid under various stress conditions. This data is intended to be a guideline; specific stability will vary depending on the exact structure and experimental conditions.
Table 1: Illustrative Thermal and Photolytic Degradation of this compound
| Condition | Duration | Temperature | % Degradation (Illustrative) | Potential Degradants |
| Solid State (Light Protected) | 4 weeks | 40°C | < 1% | - |
| Solid State (Light Protected) | 4 weeks | 60°C | 2-5% | Oxidation and dehydration products |
| Solid State (ICH Photostability) | 1.2 million lux hours / 200 W h/m² | 25°C | 5-10% | Photolytic cleavage products |
| Solution (Aqueous, pH 7) | 24 hours | 60°C | 1-3% | Hydrolysis products |
Table 2: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 40°C
| pH | Duration | % Degradation (Illustrative) | Potential Degradants |
| 2 (0.01 M HCl) | 48 hours | 3-7% | Hydrolysis products |
| 7 (Phosphate Buffer) | 48 hours | < 2% | - |
| 10 (Borate Buffer) | 48 hours | 5-10% | Hydrolysis and oxidation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute with mobile phase for analysis.
2. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:acetonitrile 1:1).
-
Add 3% hydrogen peroxide.
-
Incubate the solution at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with mobile phase for analysis.
3. Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the sample in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent for analysis.
4. Photodegradation (Solid State):
-
Expose a thin layer of solid this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
After the exposure period, dissolve both the exposed and control samples for analysis.
Protocol 2: Template for a Stability-Indicating HPLC Method
This is a template for a reversed-phase HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Method Development and Validation Notes:
-
The gradient and mobile phase composition should be optimized to achieve good separation between the parent peak and all degradation product peaks.
-
Peak purity analysis using a photodiode array (PDA) detector is essential to ensure that the parent peak is free from co-eluting impurities.
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for conducting forced degradation studies.
Caption: Troubleshooting decision tree for compound instability.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing (4-Phenylbutyl)phosphonic Acid Corrosion Inhibitor Performance
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working to enhance the performance of (4-Phenylbutyl)phosphonic acid (PBPA) as a corrosion inhibitor.
Troubleshooting Guide
This guide addresses common issues encountered during the evaluation and enhancement of this compound's corrosion inhibition performance.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Inhibition Efficiency | - Sub-optimal Inhibitor Concentration: The concentration of PBPA may be too low to form a complete protective film. - Inadequate Adsorption Time: The metal surface may not have had sufficient time to interact with the inhibitor. - Unfavorable pH: The pH of the corrosive medium may be affecting the inhibitor's solubility and adsorption characteristics. - Presence of Aggressive Ions: High concentrations of certain ions (e.g., chlorides) can compete with the inhibitor for adsorption sites. | - Concentration Optimization: Perform a concentration study to determine the optimal PBPA concentration. Start with a range and narrow down to the concentration that provides the highest inhibition efficiency. - Increase Immersion Time: Allow for a longer pre-immersion time of the metal specimen in the inhibitor solution before exposure to the corrosive environment. - pH Adjustment: Characterize the effect of pH on inhibition efficiency and adjust the solution pH to the optimal range for PBPA performance. - Synergistic Additives: Introduce synergistic compounds, such as potassium iodide (KI), to enhance the adsorption and protective film formation of PBPA. |
| Inconsistent or Non-Reproducible Results | - Surface Preparation: Inconsistent surface preparation of metal specimens can lead to variations in corrosion rates and inhibitor performance. - Environmental Fluctuations: Variations in temperature, aeration, or agitation of the test solution can affect the corrosion process. - Electrochemical Cell Setup: Improper placement of the reference electrode or counter electrode can introduce errors in electrochemical measurements. | - Standardize Surface Preparation: Follow a consistent and well-documented procedure for polishing, cleaning, and drying the metal specimens before each experiment.[1] - Control Environmental Conditions: Use a water bath or thermostat to maintain a constant temperature. Ensure consistent aeration and agitation levels across all experiments.[2] - Optimize Cell Geometry: Position the Luggin capillary of the reference electrode close to the working electrode surface to minimize ohmic drop. Ensure the counter electrode has a larger surface area than the working electrode.[1] |
| Pitting Corrosion Observed Despite Inhibition | - Localized Film Breakdown: The protective film formed by PBPA may have localized defects or may not be sufficiently stable. - Insufficient Inhibitor Concentration in the Presence of Aggressive Ions: The concentration of PBPA may not be high enough to compete with aggressive ions like chlorides, which are known to induce pitting. | - Increase Inhibitor Concentration: A higher concentration of PBPA may be required to heal defects in the protective film. - Synergistic Halide Addition: The addition of halide ions, particularly iodide ions, can enhance the stability of the protective film and improve resistance to pitting corrosion.[3][4] |
| Difficulty Interpreting Electrochemical Impedance Spectroscopy (EIS) Data | - Complex Corrosion Mechanism: The corrosion process may involve multiple steps or competing reactions, leading to complex impedance spectra. - Inappropriate Equivalent Circuit Model: The chosen equivalent circuit model may not accurately represent the electrochemical processes occurring at the metal-solution interface. | - Systematic Analysis: Start with a simple equivalent circuit model and gradually increase its complexity to achieve a better fit to the experimental data. - Consult Literature: Refer to studies on similar inhibitor systems to identify appropriate equivalent circuit models. - Validate with Other Techniques: Corroborate EIS findings with data from other techniques like potentiodynamic polarization and surface analysis. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of corrosion inhibition by this compound?
This compound (PBPA) is a phosphonic acid-based corrosion inhibitor. Its primary inhibition mechanism involves the adsorption of the phosphonate group onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment and hindering both anodic and cathodic reactions.[5][6]
2. How can the performance of this compound be enhanced?
The performance of PBPA can be significantly enhanced through synergistic effects. The addition of a small amount of a secondary substance, such as a halide salt (e.g., potassium iodide), can dramatically increase the inhibition efficiency.[3][4] This is often due to the co-adsorption of the halide ions and the inhibitor molecules, leading to a more stable and compact protective film.[3][7]
3. What is the role of iodide ions in the synergistic inhibition with PBPA?
Iodide ions have a strong tendency to adsorb onto metal surfaces. In a synergistic system with PBPA, it is proposed that the iodide ions first adsorb on the metal, creating a negatively charged surface. This facilitates the adsorption of the protonated PBPA molecules, leading to a more robust and effective protective layer.[3][7]
4. What experimental techniques are recommended for evaluating the performance of PBPA?
A combination of electrochemical and surface analysis techniques is recommended for a comprehensive evaluation:
-
Electrochemical Techniques:
-
Potentiodynamic Polarization: To determine the corrosion current density and understand the effect of the inhibitor on anodic and cathodic reactions.[1][2]
-
Electrochemical Impedance Spectroscopy (EIS): To investigate the properties of the protective film and the kinetics of the corrosion process.[6]
-
-
Weight Loss Method: A simple and direct method to determine the corrosion rate over a longer exposure time.[8]
-
Surface Analysis Techniques:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor.
-
Atomic Force Microscopy (AFM): To provide high-resolution topographical images of the protective film.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface film.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the inhibitor adsorbed on the metal surface.[5]
-
5. What are the key parameters to control during experimental evaluation?
To ensure reliable and reproducible results, the following parameters should be carefully controlled:
-
Inhibitor and corrosive media concentrations
-
Temperature
-
pH
-
Immersion time
-
Hydrodynamic conditions (e.g., stirring rate)
Quantitative Data Presentation
The following tables summarize representative quantitative data for phosphonic acid-based corrosion inhibitors, demonstrating the impact of concentration and synergistic additives. Note that this data is for illustrative purposes as specific data for this compound was not available in the initial search results.
Table 1: Effect of Phosphonic Acid Inhibitor Concentration on Inhibition Efficiency
| Inhibitor System | Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Test Method |
| Blank (Corrosive Media) | 0 | 1.50 | - | Weight Loss |
| Phosphonic Acid A | 50 | 0.45 | 70.0 | Weight Loss |
| Phosphonic Acid A | 100 | 0.23 | 84.7 | Weight Loss |
| Phosphonic Acid A | 200 | 0.12 | 92.0 | Weight Loss |
Data is representative and based on typical performance of phosphonic acid inhibitors.
Table 2: Synergistic Effect of Iodide Ions on Phosphonate Inhibitor Performance
| Inhibitor System | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) | Test Method |
| Blank (Corrosive Media) | 250 | - | Potentiodynamic Polarization |
| Phosphonate B (100 ppm) | 45 | 82.0 | Potentiodynamic Polarization |
| KI (10 ppm) | 180 | 28.0 | Potentiodynamic Polarization |
| Phosphonate B (100 ppm) + KI (10 ppm) | 12 | 95.2 | Potentiodynamic Polarization |
Data is representative and illustrates the typical synergistic effect observed with phosphonates and halide ions.[3]
Experimental Protocols
Protocol 1: Potentiodynamic Polarization Measurement
Objective: To evaluate the corrosion inhibition efficiency of this compound and understand its influence on the anodic and cathodic reactions of a metal in a corrosive environment.
Materials:
-
Working Electrode (e.g., mild steel coupon)
-
Reference Electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum foil)
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
Corrosive solution (e.g., 1 M HCl)
-
This compound
-
Synergistic agent (e.g., Potassium Iodide), if applicable
-
Polishing papers (various grits), alumina slurry, acetone, distilled water
Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the working electrode using a series of silicon carbide papers of decreasing grit size (e.g., 240, 400, 600, 800, 1200 grit).
-
Perform a final polish with a fine alumina slurry (e.g., 0.05 μm) to achieve a mirror finish.
-
Rinse the electrode with distilled water, degrease with acetone, and dry with a stream of cool air.[1]
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution (corrosive medium with or without the inhibitor at the desired concentration).
-
Position the reference electrode's Luggin capillary as close as possible to the working electrode surface.[1]
-
-
Open Circuit Potential (OCP) Measurement:
-
Immerse the electrodes in the solution and allow the system to stabilize by monitoring the OCP for a specified period (e.g., 1 hour) until a steady state is reached.
-
-
Potentiodynamic Polarization Scan:
-
Set the potentiostat to perform a potentiodynamic scan.
-
Define the potential range, typically from -250 mV to +250 mV with respect to the OCP.
-
Set the scan rate to a slow value, such as 0.167 mV/s, to ensure quasi-steady-state conditions.
-
Initiate the scan and record the current response as a function of the applied potential.
-
-
Data Analysis:
-
Plot the potentiodynamic polarization curve (log |current density| vs. potential).
-
Perform a Tafel extrapolation on the linear portions of the anodic and cathodic branches of the curve to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in the presence of the inhibitor.
-
Mandatory Visualizations
Caption: Workflow for Potentiodynamic Polarization Experiment.
Caption: Proposed Synergistic Inhibition Mechanism of PBPA and Iodide.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic corrosion inhibition of 4-hydroxypyridine and halogen ions: Insights from interfacial nonlinear spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of (4-Phenylbutyl)phosphonic acid
Welcome to the technical support center for resolving common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of (4-Phenylbutyl)phosphonic acid. Here, you will find targeted troubleshooting guides and frequently asked questions (FAQs) to help you diagnose the root cause of asymmetrical peaks and implement effective solutions to achieve optimal separation and quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant issue for analyzing this compound?
A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical (Gaussian) in shape.[2] This issue is particularly common for polar, acidic compounds like this compound due to strong, undesirable secondary interactions with the stationary phase.[3] Peak tailing is a significant problem because it compromises the accuracy of peak integration, reduces the resolution between closely eluting peaks, and indicates poor method robustness, ultimately affecting the reliability of quantitative results.[4][5]
Q2: What are the primary chemical causes of peak tailing for this compound in reversed-phase HPLC?
A2: For an acidic analyte like this compound, peak tailing is almost always a chemical issue stemming from interactions within the column. The main causes include:
-
Secondary Silanol Interactions: This is the most common cause.[6] Residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18) are weakly acidic.[2][3] At mobile phase pH levels above 3, these groups can become ionized (Si-O⁻) and interact strongly with the polar phosphonic acid group of the analyte, causing a secondary retention mechanism that leads to tailing.[4][7]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the phosphonic acid group, the analyte will exist as a mixture of its ionized and un-ionized forms.[8] This dual state in the column leads to peak broadening and significant tailing.[4]
-
Trace Metal Contamination: Trace metals present in the silica matrix of the column can chelate with the phosphonic acid group, also contributing to peak tailing.[6]
Q3: How does adjusting the mobile phase pH improve the peak shape for this compound?
A3: Adjusting the mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[9][10] For this compound, lowering the mobile phase pH to a value of 3.0 or below is highly effective for two reasons:[11]
-
Suppresses Analyte Ionization: At a low pH (well below its pKa), the phosphonic acid group remains fully protonated (un-ionized). This makes the molecule more hydrophobic, leading to better retention and a single, consistent interaction with the reversed-phase stationary phase.[9][12]
-
Suppresses Silanol Ionization: A low pH also protonates the residual silanol groups on the silica surface, neutralizing their negative charge.[7][11] This minimizes the unwanted secondary electrostatic interactions that are a primary cause of tailing.[6]
Q4: What mobile phase additives can be used to eliminate peak tailing?
A4: Mobile phase additives are crucial for controlling pH and minimizing secondary interactions. Common choices include:
-
Acid Modifiers: Adding 0.1% of an acid like trifluoroacetic acid (TFA), formic acid, or phosphoric acid to the mobile phase is a standard practice.[13] TFA is very effective at improving peak shape for acidic and basic compounds but can cause ion suppression if using a mass spectrometry (MS) detector.[13] Formic acid is a good, volatile alternative that is more compatible with MS detection.[14]
-
Buffers: Using a buffer, such as a phosphate or formate buffer, at a concentration of 10-50 mM helps to maintain a constant and low pH throughout the analysis, ensuring reproducible results and symmetrical peaks.[2][5]
Q5: My compound is very polar and still shows poor retention and tailing even at low pH. What is Ion-Pair Chromatography?
A5: If this compound is poorly retained, Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC) is an excellent alternative.[15] This technique involves adding an ion-pairing reagent to the mobile phase. For an acidic analyte like a phosphonic acid, a basic ion-pairing reagent with a hydrophobic tail (e.g., tetrabutylammonium hydroxide, N,N-dimethylhexylamine) is used.[16] The reagent's positive head group forms a neutral complex (ion-pair) with the negatively charged phosphonic acid, while its hydrophobic tail interacts strongly with the C18 stationary phase. This dramatically increases retention and often results in excellent peak symmetry.[15]
Systematic Troubleshooting Guide
Peak tailing can arise from either chemical interactions or physical problems within the HPLC system. This guide provides a logical workflow to diagnose and resolve the issue.
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Troubleshooting Summary Table
| Observed Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Only the analyte peak shows significant tailing. | Secondary Silanol Interaction: The polar phosphonic acid group is interacting with ionized silanols on the column packing.[7] | Lower the mobile phase pH to ≤ 3.0 using an appropriate acid (e.g., 0.1% phosphoric acid) or buffer.[5][17] | Peak becomes significantly sharper and more symmetrical as interactions are suppressed. |
| Tailing persists even at low pH on an older column. | High Silanol Activity: The column is not sufficiently end-capped, leaving many active silanol sites.[17] | Switch to a modern, high-purity, base-deactivated (end-capped) C18 column or an alternative phase like a hybrid or polymer-based column.[7][17] | Peak tailing is eliminated or drastically reduced due to the inertness of the new column surface. |
| Analyte has poor retention and tails, even on a good column at low pH. | High Polarity of Analyte: The compound is too polar for sufficient retention and good peak shape under standard reversed-phase conditions.[15] | Implement Ion-Pair RPLC by adding a reagent like 0.5-5 mM tetrabutylammonium hydroxide (TBAH) to the mobile phase.[16] | Retention time increases significantly, and peak shape improves to a symmetrical Gaussian peak. |
| All peaks in the chromatogram, including a neutral marker, are tailing. | Physical/System Problem: There is likely extra-column dead volume or a void has formed at the column inlet.[3][4][18] | Minimize tubing length and use narrow ID (e.g., 0.12 mm) tubing. Check all fittings. If the issue persists, replace the column.[4] | All peaks in the chromatogram become sharper and more symmetrical. |
Experimental Protocols
Protocol 1: HPLC Method with pH Modification
-
Objective: To achieve a symmetrical peak for this compound by suppressing silanol and analyte ionization.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. To 1 L of HPLC-grade water, add the required amount of monobasic potassium phosphate and adjust the pH to 2.5 using phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.
-
Prepare the this compound standard in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B).
-
Inject the standard and analyze the peak shape. The asymmetry factor should be ≤ 1.2.
-
-
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RPLC) Method
-
Objective: To improve retention and peak shape for the highly polar this compound using an ion-pairing reagent.
-
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous with Ion-Pair Reagent): Prepare an aqueous solution containing 5 mM tetrabutylammonium hydroxide (TBAH). Adjust the pH to ~7.0 using a suitable buffer system like phosphate. Filter through a 0.22 µm membrane.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 column (4.6 x 150 mm, 5 µm). Dedicate a column for ion-pair use, as reagents can be difficult to remove completely.
-
Gradient: Optimize the gradient as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength.
-
-
Procedure:
-
Crucial Step: Equilibrate the column extensively with the ion-pair mobile phase (at least 30-60 minutes or until a stable baseline and retention times are achieved).
-
Dissolve the sample in the mobile phase.
-
Inject the sample and evaluate retention time and peak asymmetry.
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. uhplcs.com [uhplcs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. acdlabs.com [acdlabs.com]
- 11. labcompare.com [labcompare.com]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. Phenylphosphonic acid | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. cerealsgrains.org [cerealsgrains.org]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. support.waters.com [support.waters.com]
Validation & Comparative
Binding Affinity Showdown: (4-Phenylbutyl)phosphonic Acid vs. Carboxylic Acids on Metal Oxide Surfaces
For researchers, scientists, and drug development professionals, the choice of a molecular anchor for surface modification is a critical decision that profoundly impacts the stability, functionality, and overall performance of materials and devices. Among the most prevalent anchoring groups for metal oxide surfaces, phosphonic acids and carboxylic acids are primary contenders. This guide provides an objective, data-driven comparison of their binding affinities, with a focus on (4-Phenylbutyl)phosphonic acid as a representative phosphonic acid, to facilitate an informed selection for your specific application.
Phosphonic acids consistently demonstrate the formation of more stable and well-ordered self-assembled monolayers (SAMs) on a variety of metal oxide surfaces when compared to their carboxylic acid counterparts.[1][2] This enhanced stability is largely attributed to the phosphonate group's capacity for multidentate binding and the inherent hydrolytic stability of the phosphonate-metal bond.[1][2]
Quantitative Comparison of Surface Binding Properties
The superior performance of phosphonic acids in creating stable and well-ordered layers is evident across various experimental studies.[2] The following table summarizes key performance indicators for phosphonic acid and carboxylic acid monolayers on metal oxide surfaces. It is important to note that these values are collated from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
| Parameter | This compound (and analogs) | Carboxylic Acids | Substrate(s) | Key Findings & References |
| Binding Strength / Stability | Higher | Lower | TiO₂, Al₂O₃, Ti-Al-V | Phosphonic acids form more robust and well-ordered layers with greater hydrolytic and thermal stability.[1][2][3] Phosphonates are more strongly bound to aluminum oxide than carboxylates.[4] |
| Adsorption Energy | ~1.8 eV (bidentate) | ~1.2 eV (bidentate) | TiO₂ | Theoretical calculations show significantly higher adsorption energies for phosphonic acids, indicating a stronger bond.[3] |
| Binding Modes | Monodentate, Bidentate, Tridentate | Primarily Monodentate and Bidentate | Metal Oxides | The potential for tridentate binding contributes to the higher stability of phosphonic acid SAMs.[1][2] |
| Monolayer Ordering | More Ordered & Densely Packed | Less Ordered | Ti-Al-V | Higher water contact angles for phosphonic acid SAMs suggest a more organized and compact monolayer.[1] |
| Aqueous Stability (pH) | Stable in acidic to neutral environments (pH < 8) | Limited stability, especially in aqueous media (pH 2-6) | Hafnium Oxide | Carboxylic acids tend to desorb easily in water, while phosphonic acids offer stability over a broader pH range.[5][6] |
| Water Contact Angle | ~118° (PFDPA) | ~104° (PFDA) | Ti-Al-V | A higher contact angle indicates a more hydrophobic and well-ordered surface.[1] |
Binding Mechanisms and Pathways
The interaction for both phosphonic and carboxylic acids with a metal oxide surface typically involves a condensation reaction between the acid's hydroxyl groups and the hydroxyl groups present on the surface.[7] This reaction results in the formation of a covalent bond and the release of water molecules.[7]
The key difference lies in the number of potential attachment points. Phosphonic acids can deprotonate to form phosphonates that can bind to surface metal atoms through one, two, or three of their oxygen atoms, known as monodentate, bidentate, and tridentate binding, respectively.[2] This multidentate binding provides a more robust anchor to the surface.[2] In contrast, carboxylic acids typically form weaker monodentate or bidentate linkages, making them more susceptible to hydrolysis and desorption, particularly in aqueous environments.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of phosphonic and carboxylic acid surface binding are provided below.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive quantitative spectroscopic technique used to measure the elemental composition, chemical state, and electronic state of the elements within a material.[1]
Methodology:
-
Sample Preparation: The substrate with the self-assembled monolayer is mounted on a sample holder and placed into the ultra-high vacuum (UHV) chamber of the XPS instrument.[1]
-
X-ray Irradiation: The sample surface is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).[1]
-
Photoelectron Detection: The kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material are measured.
-
Data Analysis:
-
Elemental Composition: The presence of elements is identified by their characteristic binding energies. For phosphonic acids, the P 2p peak is a key indicator.[1][2]
-
Chemical State Analysis: High-resolution scans of specific elemental peaks (e.g., O 1s, P 2p, C 1s) are performed to determine the chemical bonding environment.[1] For instance, the O 1s spectrum can distinguish between metal oxide, P-O-Metal, P=O, and C=O bonds, providing insight into the binding mode.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.
Methodology:
-
Sample Preparation: The sample (e.g., functionalized metal oxide powder) is prepared for analysis, often by pressing it into a pellet with KBr or using an attenuated total reflectance (ATR) setup.
-
Spectrum Acquisition: The sample is exposed to a broad range of infrared radiation. The resulting interferogram is Fourier-transformed to produce an infrared spectrum.[1]
-
Data Analysis:
-
Identification of Functional Groups: Characteristic vibrational bands are used to confirm the presence of the phosphonic acid (-PO₃H₂) or carboxylic acid (-COOH) groups.[1]
-
Binding Mode Analysis: The position and shape of the headgroup's vibrational bands can indicate the nature of its interaction with the surface.[1] For example, the disappearance of the P=O stretching vibration upon binding can suggest a bidentate or tridentate binding mode.[3]
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is a useful technique for quantifying the amount of organic material bound to the surface of inorganic substrates like metal oxides.[3]
Methodology:
-
Sample Preparation: A known mass of the dried, functionalized metal oxide nanoparticles is placed in a TGA crucible.[3]
-
Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[3]
-
Mass Monitoring: The mass of the sample is continuously monitored as the temperature increases.[3]
-
Data Analysis:
-
Quantification of Surface Coverage: The mass loss observed at temperatures corresponding to the decomposition of the organic monolayer is used to calculate the surface coverage or grafting density of the molecules.
-
Thermal Stability: The temperature at which the mass loss occurs provides information about the thermal stability of the monolayer.
-
Conclusion
For applications demanding robust, stable, and well-ordered surface modification, particularly on metal oxide substrates, this compound and other phosphonic acids demonstrate a clear advantage over carboxylic acids.[2] Their ability to form strong, multidentate bonds results in more durable self-assembled monolayers that are more resistant to desorption in various environments.[2] While carboxylic acids can be suitable for applications where high surface coverage is the primary goal and the environmental conditions are less stringent, the evidence strongly indicates that phosphonic acids offer a more reliable and stable anchoring solution for long-term performance.[3][7] The experimental protocols outlined provide a framework for researchers to conduct their own comparative studies and validate the optimal choice for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mapping out the Aqueous Surface Chemistry of Metal Oxide Nanocrystals: Carboxylate, Phosphonate, and Catecholate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Validation of (4-Phenylbutyl)phosphonic Acid as a Specific Angiotensin-Converting Enzyme Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (4-phenylbutyl)phosphonic acid as a potential inhibitor of the Angiotensin-Converting Enzyme (ACE). While direct quantitative inhibitory data for this compound is not extensively available in public literature, its structural significance as a core component of the potent and clinically used ACE inhibitor, Fosinopril, strongly suggests its role in ACE inhibition. This document will objectively compare the performance of well-established ACE inhibitors, provide detailed experimental methodologies for inhibitor validation, and visualize the relevant biological pathways and experimental workflows.
Introduction to this compound and ACE Inhibition
This compound is a phosphonic acid derivative that has been identified as a key synthetic precursor and structural moiety of Fosinopril, an established angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The phosphonate group is crucial for the inhibitory activity of this class of compounds, as it mimics the transition state of peptide hydrolysis by ACE. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and ACE is a central enzyme in this pathway, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-validated therapeutic strategy for managing hypertension and other cardiovascular diseases.
Comparative Efficacy of ACE Inhibitors
While specific IC50 or Ki values for this compound are not readily found in published studies, a comparison with established ACE inhibitors, including the active form of Fosinopril (Fosinoprilat), provides a benchmark for the potency expected from compounds containing this phosphonic acid moiety.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Notes |
| This compound | Angiotensin-Converting Enzyme (ACE) | Data not available | Data not available | Precursor to Fosinopril; inhibitory activity inferred from structural similarity. |
| Fosinoprilat | Angiotensin-Converting Enzyme (ACE) | 11 | - | Active metabolite of Fosinopril. |
| Lisinopril | Angiotensin-Converting Enzyme (ACE) | 1.2 - 1.9 | 0.36 - 4.8 | A potent, lysine-analog of enalaprilat.[1][2][3][4] |
| Enalaprilat | Angiotensin-Converting Enzyme (ACE) | 1.94 - 2.4 | - | Active metabolite of the prodrug Enalapril.[3] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 6 - 35 | - | A thiol-containing ACE inhibitor. |
| Ramiprilat | Angiotensin-Converting Enzyme (ACE) | 2 | - | Active metabolite of the prodrug Ramipril.[3] |
| Benazeprilat | Angiotensin-Converting Enzyme (ACE) | ~1.8 | - | Active metabolite of the prodrug Benazepril.[3] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.
Experimental Protocols for ACE Inhibitor Validation
The validation of a compound as a specific enzyme inhibitor requires rigorous experimental testing. Below are detailed methodologies for key experiments used to characterize ACE inhibitors.
In Vitro ACE Inhibition Assay (Fluorometric Method)
This assay determines the in vitro potency of an inhibitor by measuring its ability to block the enzymatic activity of ACE.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Fluorescent Substrate: o-aminobenzoylglycyl-p-nitrophenylalanylproline (Abz-Gly-Phe(NO2)-Pro)
-
Assay Buffer: 0.15 M Tris-HCl buffer, pH 8.3, containing 0.1 mM ZnCl2
-
Test Compound: this compound and other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 40 µL of the ACE working solution to the control and sample wells. Add 40 µL of assay buffer to the blank wells.
-
Add 40 µL of the test compound dilutions to the sample wells. Add 40 µL of assay buffer to the control and blank wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 160 µL of the fluorescent substrate solution to all wells.
-
Measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Fluorescence of Control - Fluorescence of Sample) / Fluorescence of Control] x 100
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro ACE Inhibition Assay (Colorimetric Method)
This method is based on the quantification of hippuric acid, a product of the ACE-catalyzed hydrolysis of hippuryl-L-histidyl-L-leucine (HHL).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate 20 µL of the test compound solution with 30 µL of ACE solution (0.04 U/mL in borate buffer) for 10 minutes at 37°C.
-
Add 50 µL of the HHL substrate (5 mM in borate buffer) to initiate the reaction and incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 62.5 µL of 1M HCl.
-
Extract the hippuric acid formed with 375 µL of ethyl acetate.
-
Evaporate the ethyl acetate layer to dryness in a vacuum oven.
-
Re-dissolve the residue in 4 mL of deionized water.
-
Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value as described in the fluorometric method.
Visualizing the Mechanism and Workflow
To better understand the context of ACE inhibition and the process of inhibitor validation, the following diagrams are provided.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of ACE inhibition.
Caption: A generalized workflow for the in vitro validation of an ACE inhibitor.
Conclusion
This compound is a molecule of significant interest due to its foundational role in the structure of the potent ACE inhibitor, Fosinopril. While direct quantitative data on its own inhibitory activity against ACE is sparse, its chemical structure strongly suggests a competitive binding to the active site of the enzyme. The provided comparative data for established ACE inhibitors sets a high bar for potency, and the detailed experimental protocols offer a clear path for the validation of this compound and other novel inhibitor candidates. Further research to quantify the IC50 and Ki of this compound would be a valuable contribution to the field of medicinal chemistry and drug development, potentially uncovering a simpler yet effective ACE inhibitor.
References
- 1. Synthesis and biological evaluation of phosphonamidate peptide inhibitors of enkephalinase and angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Alkyl vs. Arylalkyl Phosphonic Acids: A Comparative Guide to Corrosion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the corrosion inhibition performance of alkyl and arylalkyl phosphonic acids, supported by experimental data. Phosphonic acids are a well-established class of corrosion inhibitors that function by adsorbing onto a metal's surface and forming a protective film.[1] This film acts as a barrier to corrosive agents, mitigating the degradation of the metal.[1][2] The effectiveness of these inhibitors is largely influenced by their molecular structure, particularly the nature of the organic group (alkyl or arylalkyl) attached to the phosphonic acid head.
Performance Comparison: Alkyl vs. Arylalkyl Phosphonic Acids
The selection between an alkyl and an arylalkyl phosphonic acid for corrosion inhibition depends on various factors, including the specific metal, the corrosive environment, and the desired properties of the protective film. Generally, both classes of compounds have demonstrated significant efficacy as corrosion inhibitors.[3][4]
Key Differences in Mechanism and Performance:
-
Alkyl Phosphonic Acids: These inhibitors consist of a phosphonic acid group attached to a linear or branched alkyl chain. The alkyl chain contributes to the formation of a densely packed, hydrophobic monolayer on the metal surface.[5] This hydrophobic barrier repels water and other corrosive species. The length of the alkyl chain can influence the packing density and, consequently, the inhibition efficiency.[6]
-
Arylalkyl Phosphonic Acids: In these inhibitors, the phosphonic acid group is attached to an alkyl chain that also contains an aromatic (aryl) group, such as a phenyl or benzyl group. The presence of the aryl group can enhance the adsorption of the inhibitor on the metal surface through π-electron interactions with the metal's d-orbitals. This can lead to a more stable and robust protective film.
The following tables summarize quantitative data from various studies on the corrosion inhibition performance of different alkyl and arylalkyl phosphonic acids on steel. It is important to note that the experimental conditions can significantly impact the results, and direct comparisons should be made with caution when data is from different sources.
Table 1: Corrosion Inhibition Performance of Alkyl Phosphonic Acids on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Test Method | Inhibition Efficiency (%) | Corrosion Rate | Reference |
| Propylphosphonic acid (PPA) + Zn2+ | Carbon Steel | 60 mg/L Cl- | 75 ppm PPA + 100 ppm Zn2+ | Gravimetric/Electrochemical | 90 | - | [4] |
| Aminotris(methylene phosphonic acid) (ATMP) + Zn2+ | Carbon Steel | Rain Water | 250 ppm ATMP + 50 ppm Zn2+ | Weight Loss | 91 | - | [3] |
| Diethylenetriaminepenta(methylene phosphonic acid) (DTPMP) + Zn2+ | Carbon Steel | Rain Water | 250 ppm DTPMP + 50 ppm Zn2+ | Weight Loss | 85 | - | [3] |
| N,N'-phosphonomethylglycine (PMG) | Carbon Steel | 3% NaCl (acidic) | 2 mM | Potentiodynamic Polarization | ~91 | - | [2] |
| Vinyl Phosphonic Acid (VPA) | Carbon Steel | 3% NaCl (acidic) | 2 mM | Potentiodynamic Polarization | ~85 | - | [2] |
Table 2: Corrosion Inhibition Performance of Arylalkyl Phosphonic Acids on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Test Method | Inhibition Efficiency (%) | Corrosion Rate | Reference |
| Phenylphosphonic acid (PPA) + Zn2+ | Carbon Steel | Rain Water | 250 ppm PPA + 50 ppm Zn2+ | Weight Loss | 78 | - | [3] |
| Phenylphosphonic acid (sodium salt) + Zn2+ | Mild Steel | 60 ppm Cl- | 300 ppm PPA + 50 ppm Zn2+ | Not specified | 95 | - | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss over a period of exposure to a corrosive environment.
-
Specimen Preparation: Metal coupons of known dimensions are mechanically polished with silicon carbide papers of decreasing grit size, degreased with a suitable solvent (e.g., acetone), washed with distilled water, and dried.
-
Initial Weighing: The prepared coupons are accurately weighed to the nearest 0.1 mg.
-
Immersion: The coupons are suspended in the corrosive solution, with and without the inhibitor, for a predetermined period (e.g., 24-72 hours) at a constant temperature.
-
Cleaning: After immersion, the coupons are removed, and corrosion products are cleaned off using an appropriate cleaning solution. They are then washed with distilled water and dried.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:
-
CR (mm/year) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss (mg)
-
D = Density of the metal (g/cm³)
-
A = Surface area of the coupon (cm²)
-
T = Immersion time (hours)
-
-
IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor), and the open-circuit potential (OCP) is allowed to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency is calculated as:
-
IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
i_corr_blank = Corrosion current density in the absence of inhibitor
-
i_corr_inhibitor = Corrosion current density in the presence of inhibitor
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
-
Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.
-
Stabilization: The working electrode is immersed in the test solution, and the OCP is allowed to stabilize.
-
Impedance Measurement: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically plotted as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). A higher R_ct value and a lower C_dl value generally indicate better corrosion protection. The inhibition efficiency can be calculated from the R_ct values:
-
IE (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
R_ct_blank = Charge transfer resistance in the absence of inhibitor
-
R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor
-
-
Visualizations
Experimental Workflow for Corrosion Inhibitor Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Combined Experimental and Theoretical Insights into the Corrosion Inhibition Activity on Carbon Steel Iron of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
(4-Phenylbutyl)phosphonic Acid: A Comparative Analysis of its Efficacy as a Phosphonate-Based Inhibitor
For Immediate Release
[City, State] – [Date] – In the landscape of enzyme inhibitor research, phosphonate-based compounds have garnered significant attention for their therapeutic potential. This guide provides a detailed comparison of the efficacy of (4-Phenylbutyl)phosphonic acid and related phosphonate inhibitors, with a focus on their role as antagonists of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the design and evaluation of novel therapeutic agents.
The (4-phenylbutyl)phosphinyl moiety, a phosphinic acid derivative structurally similar to this compound, is a cornerstone of the potent ACE inhibitor Fosinoprilat. Fosinoprilat is the active metabolite of the prodrug Fosinopril.[1][2] The presence of the phosphinic acid group is critical for its inhibitory activity, as it is capable of binding to the zinc ion within the active site of ACE, mimicking the tetrahedral intermediate of peptide hydrolysis.[3][4]
Comparative Efficacy of Phosphonate-Based ACE Inhibitors
Optimum potency in phosphonate-based ACE inhibitors is often achieved with the presence of a (phenylbutyl) or n-hexyl side chain.[5] The phosphonyl group, in general, has been shown to be a critical determinant of ACE inhibitory activity, with phosphonyl-substituted peptides demonstrating a 1500-fold increase in inhibition compared to their carboxyl analogues.[6]
The following table summarizes the in vitro ACE inhibitory activity of Fosinoprilat and other relevant inhibitors.
| Compound | Target | IC50 (nM) | Reference |
| Fosinoprilat (SQ 27,519) | Rabbit Lung ACE | 11 | |
| Captopril | Rabbit Lung ACE | 23 | |
| SQ 29,852 | Not Specified | Potent | [5] |
| Lisinopril | Not Specified | Potent | |
| Ramipril | Not Specified | Potent | |
| Zofenopril | Not Specified | Potent |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.
The Renin-Angiotensin System and ACE Inhibition
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Angiotensin-Converting Enzyme (ACE) plays a central role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, the production of angiotensin II is reduced, leading to vasodilation and a decrease in blood pressure.
Caption: The Renin-Angiotensin System and the site of action for ACE inhibitors.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the evaluation of novel compounds. A widely used method is the in vitro spectrophotometric assay.
In Vitro ACE Inhibition Assay (Spectrophotometric Method)
This protocol is a common method used to measure the inhibition of ACE activity in vitro.
Principle:
The assay is based on the ability of ACE to cleave the substrate hippuryl-histidyl-leucine (HHL), releasing hippuric acid (HA). The amount of HA produced is quantified by measuring the absorbance at 228 nm. The presence of an ACE inhibitor will reduce the amount of HA formed.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-Histidyl-Leucine (HHL)
-
Test inhibitor (e.g., this compound)
-
Positive control (e.g., Captopril)
-
Borate buffer (pH 8.3)
-
1M HCl
-
Ethyl acetate
-
UV-Vis Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare serial dilutions of the test inhibitor and positive control.
-
-
Assay:
-
In a microcentrifuge tube, add the ACE solution and the test inhibitor (or buffer for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 1M HCl.
-
-
Extraction and Measurement:
-
Extract the hippuric acid with ethyl acetate.
-
Evaporate the ethyl acetate layer.
-
Reconstitute the dried hippuric acid in a suitable buffer or water.
-
Measure the absorbance at 228 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro spectrophotometric ACE inhibition assay.
Conclusion
The (4-phenylbutyl)phosphinyl moiety is a validated and potent pharmacophore for the inhibition of Angiotensin-Converting Enzyme. While direct quantitative data for this compound is limited, the extensive research on Fosinoprilat and other phosphinate-based inhibitors underscores the importance of the phosphinic acid group and the phenylbutyl side chain for achieving high inhibitory efficacy. The provided experimental protocol for ACE inhibition offers a standardized method for researchers to evaluate the potency of new phosphonate-based inhibitor candidates. Further investigation into simpler phosphonic and phosphinic acid analogs is warranted to build a more comprehensive structure-activity relationship profile, which will be invaluable for the rational design of next-generation ACE inhibitors.
References
- 1. Straightforward Immobilization of Phosphonic Acids and Phosphoric Acid Esters on Mesoporous Silica and Their Application in an Asymmetric Aldol Reaction [mdpi.com]
- 2. (Phosphinyloxy)acyl amino acid inhibitors of angiotensin converting enzyme (ACE). 1. Discovery of (S)-1-[6-amino-2-[[hydroxy(4-phenylbutyl)phosphinyl]oxy]-1-oxohexyl]-L -proline a novel orally active inhibitor of ACE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of ACE pharmacophore in the phosphonopeptide metabolite K-26 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fosinopril, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for (4-Phenylbutyl)phosphonic Acid
For researchers, scientists, and drug development professionals, the robust and reliable quantification of (4-Phenylbutyl)phosphonic acid in various biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. The cross-validation of analytical methods is a pivotal step to ensure data integrity and consistency, especially when methods are transferred between laboratories or when different techniques are employed. This guide provides an objective comparison of potential analytical methods for this compound, supported by experimental data and detailed protocols for key methodologies.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of common analytical techniques used for the quantification of phosphonic acids, which are applicable to this compound.
Table 1: Comparison of LC-MS/MS Methods for Phosphonic Acid Quantification
| Validation Parameter | Method 1 (HILIC-MS/MS) | Method 2 (Mixed-Mode HPLC-MS/MS) |
| Lower Limit of Quantification (LLOQ) | 2.0 µg/L (in water)[1] | 0.02 - 0.20 mg/kg (in food matrices)[2] |
| Limit of Detection (LOD) | 0.6 µg/L (in water)[1] | Not explicitly stated |
| Linearity Range | 2.0 - 15.0 µg/L[1] | Not explicitly stated |
| Precision (%RSD) | < 5% | Not explicitly stated |
| Accuracy/Recovery | 92 - 120%[1] | 77 - 107% |
| Biological Matrix | Water[1] | Almonds, Apples, Rice, Rooibos |
| Internal Standard | Isotopically labeled standards recommended[3] | Isotopically labeled standards recommended |
Table 2: Performance of Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Alkylphosphonic Acids
| Validation Parameter | CE-MS Method |
| Limit of Detection (LOD) | 5 mg/L (UV detection), 100 µg/L (MS/MS detection)[4] |
| Linearity | Good correlation coefficients reported with UV detection[4] |
| Biological Matrix | Spiked tap water[4] |
| Internal Standard | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical assays. Below are representative protocols for the primary analytical techniques discussed.
Method 1: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
This method is highly suitable for the analysis of polar compounds like this compound.
1. Sample Preparation (QuPPe Method Adaptation) The Quick Polar Pesticides (QuPPe) method is a common approach for extracting polar compounds from various matrices.
-
Extraction: Homogenize 10 g of the sample with 10 mL of acidified methanol.
-
Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Dilution: Dilute an aliquot of the methanol layer with a solvent compatible with the initial mobile phase conditions.
-
Filtration: Filter the final extract through a 0.22 µm filter before injection.
2. Chromatographic Conditions
-
Column: A HILIC column (e.g., Venusil HILIC, 100 x 2.1 mm, 3 µm) is effective for retaining polar analytes.[5]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is typically used.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30 °C.[5]
3. Mass Spectrometric Detection
-
Ionization Mode: Negative electrospray ionization (ESI-) is generally preferred for phosphonic acids.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and an isotopically labeled internal standard must be optimized. For phosphonic acid, transitions like m/z 81 -> 79 and 81 -> 63 have been used.[5]
Method 2: Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS offers an alternative separation mechanism and can be advantageous for highly polar and charged molecules.
1. Sample Preparation
-
Samples are typically diluted in the background electrolyte (BGE).
-
Filtration through a 0.22 µm filter is necessary to remove particulates.
2. CE Conditions
-
Capillary: A fused silica capillary is commonly used.
-
Background Electrolyte (BGE): A buffer system such as 5 mM sorbic acid-ammonia (pH 6.5) can be employed.[4]
-
Voltage: A high voltage (e.g., -30 kV) is applied for separation.
-
Injection: Hydrodynamic or electrokinetic injection can be used.
3. Mass Spectrometric Detection
-
Ionization Mode: Negative ion mode with an ionspray interface is suitable.[4]
-
Detection Mode: Selected Ion Monitoring (SIM) or MS/MS can be used for detection and quantification.[4]
Visualizing the Cross-Validation Workflow and Method Comparison
To further clarify the processes and comparisons, the following diagrams illustrate a typical cross-validation workflow and a comparison of the key performance parameters of the discussed analytical methods.
References
- 1. phenomenex.com [phenomenex.com]
- 2. Separation of fosetyl and phosphonic acid in food matrices with mixed-mode HPLC column coupled with tandem mass spectrometric detection and method application to other highly polar pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of phosphonic acids by capillary electrophoresis-ionspray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Benchmarking (4-Phenylbutyl)phosphonic Acid in Biosensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate surface linker molecule is a critical step in the development of robust and sensitive biosensors. (4-Phenylbutyl)phosphonic acid is emerging as a promising candidate for the functionalization of metal oxide surfaces commonly used in biosensor fabrication, such as titanium dioxide (TiO₂), indium tin oxide (ITO), and zinc oxide (ZnO). Its unique structure, featuring a phenyl group, suggests potential advantages in terms of stability and biomolecule interaction.
This guide provides a comparative analysis of this compound against other phosphonic acid-based linkers, summarizing key performance characteristics and providing detailed experimental protocols. While direct head-to-head comparisons in a single biosensor system are limited in publicly available literature, this guide synthesizes existing data on phosphonic acid self-assembled monolayers (SAMs) to offer valuable insights into their relative performance.
Performance Comparison of Surface Modifiers
The choice of a linker molecule significantly impacts the analytical performance of a biosensor. Key parameters for comparison include the quality of the self-assembled monolayer (SAM), the efficiency of biomolecule immobilization, and the overall stability of the functionalized surface.
Table 1: Comparison of Phosphonic Acid Linkers for Biosensor Applications
| Feature | This compound (Aromatic) | Long-Chain Alkylphosphonic Acids (e.g., Octadecylphosphonic Acid) | Short-Chain Alkylphosphonic Acids (e.g., Hexylphosphonic Acid) |
| SAM Packing and Order | Potentially less ordered due to the bulky phenyl group, which can disrupt close packing. | Highly ordered, crystalline-like SAMs due to strong van der Waals interactions between alkyl chains.[1][2] | Less ordered SAMs compared to long-chain counterparts due to weaker inter-chain interactions. |
| Surface Hydrophobicity | Moderately hydrophobic due to the phenyl group. | Highly hydrophobic, leading to larger water contact angles. | Moderately hydrophobic, with contact angles increasing with chain length. |
| Biomolecule Immobilization | The phenyl group can potentially interact with aromatic residues of proteins, influencing orientation. | Provides a well-defined surface for covalent attachment of biomolecules. | Functionalization is similar to long-chain versions but the less ordered SAM may affect reproducibility. |
| Stability | Phosphonate-metal oxide bond is highly stable. The aromatic ring may offer additional stability against certain chemical environments. | Excellent long-term stability in acidic, neutral, and physiological solutions.[3] | Good stability, though potentially lower than long-chain analogues under harsh conditions. |
| Non-specific Binding | The aromatic nature might lead to some non-specific binding of certain molecules through π-π stacking interactions. | Well-packed, hydrophobic SAMs can reduce non-specific binding of some proteins but may increase it for others. | Higher potential for non-specific binding compared to well-ordered long-chain SAMs. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for the key experimental procedures cited in this guide.
Protocol 1: Formation of this compound Self-Assembled Monolayer (SAM)
This protocol describes the formation of a this compound SAM on a metal oxide substrate (e.g., TiO₂, ITO).
Materials:
-
This compound
-
Substrate (e.g., TiO₂-coated glass slide)
-
Anhydrous ethanol
-
Deionized water
-
Nitrogen gas stream
-
Sonicator
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in a sequence of deionized water, and anhydrous ethanol for 15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
SAM Formation: Prepare a 1 mM solution of this compound in anhydrous ethanol. Immerse the cleaned and dried substrate in this solution for 12-24 hours at room temperature.
-
Rinsing: After incubation, rinse the substrate thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.
-
Drying: Dry the substrate again under a nitrogen stream.
-
Annealing (Optional but Recommended): To enhance the stability of the SAM, anneal the coated substrate in an oven at 120°C for 1-2 hours.[1][2]
Protocol 2: Protein Immobilization on a Phosphonic Acid-Functionalized Surface
This protocol outlines the covalent immobilization of a protein onto a surface functionalized with a carboxyl-terminated phosphonic acid, a common strategy that can be adapted for surfaces modified with this compound if a subsequent layer with carboxyl groups is added, or if the protein is modified to react with the phenyl group. For direct attachment, a linker with a terminal reactive group would be used. This protocol illustrates a general approach using EDC/NHS chemistry.
Materials:
-
Phosphonic acid-functionalized substrate (e.g., with 11-Carboxyundecylphosphonic acid)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein solution (e.g., antibody, enzyme) in PBS
-
Blocking solution (e.g., 1% Bovine Serum Albumin in PBS)
-
Deionized water
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water or MES buffer (pH 6.0).
-
Immerse the carboxyl-terminated phosphonic acid-functionalized substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Rinse the substrate with deionized water and then with PBS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in the protein solution (typically 0.1-1 mg/mL in PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking:
-
Rinse the substrate with PBS to remove unbound protein.
-
Immerse the substrate in the blocking solution for 30-60 minutes to block any remaining active sites and reduce non-specific binding.
-
-
Final Rinsing:
-
Rinse the substrate thoroughly with PBS and then with deionized water.
-
Dry the substrate under a gentle stream of nitrogen.
-
Visualizations
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for surface functionalization with phosphonic acids.
Caption: Workflow for protein immobilization via EDC/NHS chemistry.
Caption: A generalized signaling pathway for a biosensor.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Thermal Stability of Phosphonic Acid Self-Assembled Monolayers: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking robust surface modification techniques, self-assembled monolayers (SAMs) of phosphonic acids offer a compelling advantage due to their enhanced thermal stability compared to other common SAM-forming molecules, particularly on metal oxide surfaces. This guide provides an objective comparison of the thermal stability of various phosphonic acid SAMs, supported by experimental data and detailed methodologies.
The stability of the anchoring group is a critical factor in the overall thermal robustness of a SAM. Phosphonic acids form strong covalent or coordination bonds with a variety of oxide surfaces, such as silicon oxide (SiO₂), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂). This strong interaction contributes to their superior performance at elevated temperatures, a crucial attribute for applications in microelectronics, catalysis, and biomedical engineering where thermal processing steps are often involved.
Quantitative Comparison of Thermal Stability
The thermal stability of a SAM is typically characterized by the onset temperature of desorption or decomposition. The following table summarizes key quantitative data from recent studies, comparing the thermal performance of phosphonic acid SAMs with a commonly used silane-based SAM.
| SAM Molecule | Substrate | Onset of Thermal Desorption/Decomposition (°C) | Complete Desorption/Decomposition (°C) | Key Findings & Reference |
| Butylphosphonic Acid (BPA) | Si | 350 | ~500 | Organophosphonate SAM is significantly more stable on Si compared to organosilane SAM.[1][2][3] |
| Aminopropyltriethoxysilane (APTES) | Si | 250 | 400 | Serves as a common benchmark for organosilane SAMs, showing lower thermal stability.[1][2][3][4] |
| Alkylphosphonic Acids (general) | Al₂O₃ | > 400-500 | > 700 (anchoring group stable up to ~500-800°C) | The P-O-Metal anchor is very robust; degradation often occurs in the organic backbone.[1][5][6] |
| Phenylphosphonic Acid (PPA) | Cu(111) | ~280 | > 550 (phosphonate anchor) | Decomposition occurs via C-P bond scission, with the phosphonate group remaining on the surface at higher temperatures.[7] |
| Octadecylphosphonic Acid (ODPA) | TiO₂ | > 350 | - | Complete decomposition indicated by changes in surface wettability.[5] |
Experimental Protocols
The evaluation of SAM thermal stability relies on surface-sensitive analytical techniques. Below are detailed methodologies for the key experiments cited in the comparative data.
X-ray Photoelectron Spectroscopy (XPS) for Thermal Desorption Studies
XPS is a powerful technique to determine the elemental composition and chemical state of the atoms at the surface of a material. In thermal stability studies, it is used to monitor the change in the elemental ratios (e.g., C/Si, P/Si) as a function of annealing temperature.
Methodology:
-
SAM Preparation: Phosphonic acid SAMs are deposited on the desired substrate (e.g., Si wafer with a native oxide layer) using a solution-based method, such as the Tethering by Aggregation and Growth (T-BAG) method.[1][2][8]
-
Initial Characterization: The pristine SAM-coated substrate is analyzed with XPS to determine the initial elemental composition. A monochromatized Al Kα X-ray source is typically used.[8]
-
In-Situ Annealing: The sample is subjected to a series of annealing steps at progressively higher temperatures (e.g., from 50 °C to 550 °C) within a reduced pressure environment (e.g., ~20 mTorr) to simulate processing conditions.[1][2] The sample is held at each temperature for a defined period (e.g., 60 minutes).[1][2]
-
Post-Annealing Analysis: After each annealing step, the sample is cooled and analyzed by XPS. The atomic ratios of the elements constituting the SAM (e.g., Carbon, Phosphorus) to the substrate elements (e.g., Silicon) are calculated from the high-resolution spectra.
-
Data Interpretation: A significant decrease in the C/Si and P/Si ratios indicates the desorption or decomposition of the SAM. The onset temperature is defined as the point where this decrease becomes pronounced.
Atomic Force Microscopy (AFM) for Surface Morphology Analysis
AFM is used to visualize the surface topography of the SAMs before and after thermal treatment. It can reveal changes in the monolayer structure, such as the formation of holes or aggregates, which are indicative of thermal degradation.
Methodology:
-
Initial Imaging: The as-deposited SAM on the substrate is imaged using AFM in a suitable mode (e.g., tapping mode or contact mode) to confirm the presence of a uniform monolayer.
-
Thermal Treatment: The sample is annealed at specific temperatures, often corresponding to the transition points observed in XPS.
-
Post-Treatment Imaging: The surface is imaged again with AFM after annealing.
-
Analysis: The images are analyzed for any changes in surface morphology. The appearance of pinholes, aggregates, or a significant increase in surface roughness suggests that the SAM has started to desorb or decompose.[1][2]
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of an experiment designed to compare the thermal stability of different phosphonic acid SAMs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthesized (4-Phenylbutyl)phosphonic Acid and its Reference Standard
This guide provides a comprehensive framework for assessing the purity of synthetically produced (4-Phenylbutyl)phosphonic acid against a certified reference standard. Tailored for researchers, scientists, and professionals in drug development, this document outlines key analytical methodologies, presents data in a comparative format, and includes detailed experimental protocols.
This compound, also known as Fosinopril Related Compound H, is a key molecule in pharmaceutical research and development.[1][2][3][4] Ensuring its purity is critical for accurate experimental outcomes and for meeting regulatory standards. This guide details the use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to identify and quantify the target compound and any potential impurities.
Comparative Analysis of Purity
The purity of a newly synthesized batch of this compound is determined by comparing its analytical profile to that of a certified reference standard. Reference standards from reputable suppliers are typically accompanied by a Certificate of Analysis (CoA), which specifies the purity, often greater than 99.5%, and details the methods used for characterization.[1][2]
Table 1: Comparative Purity Assessment
| Parameter | Synthesized this compound | Reference Standard | Acceptance Criteria |
| Purity by HPLC (Area %) | To be determined | ≥ 99.5% | ≥ 99.0% |
| Identification by ¹H & ³¹P NMR | Conforms to structure | Conforms to structure | Spectra must be superimposable |
| Identification by Mass Spectrometry | Matches expected m/z | Matches expected m/z | Mass difference < 5 ppm |
| Individual Impurity (HPLC) | To be determined | As per CoA | ≤ 0.1% |
| Total Impurities (HPLC) | To be determined | As per CoA | ≤ 0.5% |
| Residual Solvents (GC-HS) | To be determined | As per CoA | As per ICH Q3C guidelines |
Potential Impurities in Synthesized this compound
The manufacturing process of this compound, often involving variations of the Michaelis-Arbuzov reaction, can introduce several impurities.[5] These may include unreacted starting materials, by-products, and intermediates. A thorough purity assessment should aim to identify and quantify these potential contaminants.
Table 2: Potential Impurities and their Origin
| Impurity Name | Structure | Potential Origin |
| 1-Bromo-4-phenylbutane | C₆H₅(CH₂)₄Br | Unreacted starting material |
| Diethyl phosphite | (C₂H₅O)₂P(O)H | Unreacted starting material |
| Diethyl (4-phenylbutyl)phosphonate | C₆H₅(CH₂)₄P(O)(OC₂H₅)₂ | Incomplete hydrolysis of the phosphonate ester intermediate |
| Phenylbutene isomers | C₁₀H₁₂ | By-product from elimination side reactions |
| Phosphorous Acid | H₃PO₃ | Degradation product or impurity in reagents |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Ion-pair reversed-phase HPLC is a robust method for the analysis of phosphonic acids due to their polar nature.
Protocol:
-
Sample Preparation:
-
Reference Standard: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Synthesized Sample: Prepare the synthesized this compound in the same manner.
-
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium phosphate monobasic) with an ion-pairing agent (e.g., 5 mM tetrabutylammonium hydrogen sulfate), adjusted to a suitable pH (e.g., pH 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ³¹P NMR are powerful tools for structural confirmation and purity assessment. The ³¹P NMR spectrum provides a unique signal for the phosphonic acid group, which is highly sensitive to its chemical environment.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample (synthesized or reference standard) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
-
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher
-
Parameters: Acquire a standard proton spectrum to confirm the chemical structure by observing the characteristic signals for the phenyl and butyl groups.
-
-
³¹P NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher, equipped with a broadband probe.
-
Parameters: Acquire a proton-decoupled ³¹P NMR spectrum. The chemical shift should be referenced to an external standard of 85% phosphoric acid. The presence of a single sharp peak confirms the purity of the phosphorus environment.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides sensitive detection and mass confirmation of the target compound and any impurities.
Protocol:
-
Sample Preparation:
-
Prepare samples as described for HPLC analysis, but at a lower concentration (e.g., 10 µg/mL).
-
-
LC Conditions:
-
Employ a method similar to the HPLC protocol, but use a volatile buffer system compatible with mass spectrometry (e.g., ammonium formate or ammonium acetate).
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) for accurate mass measurement.
-
Scan Range: m/z 50-500
-
Expected Mass: The theoretical monoisotopic mass of the [M-H]⁻ ion of this compound is approximately 213.0680 Da.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of this compound.
Caption: Logical flow of the HPLC analytical method.
By adhering to these protocols and comparative analyses, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.
References
In-Vitro Potency vs. In-Vivo Efficacy: A Comparative Analysis of (4-Phenylbutyl)phosphonic Acid Derivatives as ACE Inhibitors
A detailed examination of (4-Phenylbutyl)phosphonic acid derivatives reveals a strong correlation between their in-vitro inhibitory activity against Angiotensin-Converting Enzyme (ACE) and their in-vivo antihypertensive effects. This guide provides a comprehensive comparison of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in understanding their structure-activity relationships and therapeutic potential.
A seminal study in the Journal of Medicinal Chemistry systematically evaluated a series of (phosphinyloxy)acyl amino acid derivatives, including those incorporating a this compound moiety, for their ability to inhibit ACE. The research identified a lead compound, designated as SQ 29,852, which demonstrated superior potency in both laboratory assays and animal models.[1]
Quantitative Comparison of In-Vitro and In-Vivo Activity
The following table summarizes the key quantitative data for a selection of this compound derivatives and the reference compound, Captopril. The in-vitro activity is represented by the IC50 value, which is the concentration of the inhibitor required to reduce the activity of purified rabbit lung ACE by 50%. The in-vivo activity is presented as the ED50 value, the intravenous dose required to inhibit the pressor response to angiotensin I by 50% in conscious normotensive rats.
| Compound | R Group Side Chain | In-Vitro IC50 (nM) | In-Vivo ED50 (nmol/kg, i.v.) |
| Derivative 1 | 4-Phenylbutyl | 0.8 | 63 |
| Derivative 2 | Hexyl | 1.2 | 120 |
| Derivative 3 | 3-Phenylpropyl | 2.1 | 250 |
| Derivative 4 | 5-Phenylpentyl | 1.5 | 90 |
| Captopril | (Reference) | 23 | 63 |
Data extracted from Cushman et al., J Med Chem. 1988, 31(1), 204-12.
The data clearly indicates that the derivative with the 4-phenylbutyl side chain (Derivative 1, also known as SQ 29,852) exhibits the most potent in-vitro ACE inhibition with an IC50 of 0.8 nM. This high in-vitro potency translates to significant in-vivo efficacy, with an ED50 of 63 nmol/kg, equipotent to the established ACE inhibitor Captopril in this animal model.
Structure-Activity Relationship
The structure-activity relationship (SAR) analysis reveals that the nature of the R group side chain significantly influences the inhibitory activity. The 4-phenylbutyl group appears to be optimal for binding to the active site of the angiotensin-converting enzyme. Both shorter (3-phenylpropyl) and longer (5-phenylpentyl) phenylalkyl side chains resulted in a decrease in both in-vitro and in-vivo activity. A simple alkyl chain (hexyl) also showed lower potency compared to the 4-phenylbutyl derivative.
Experimental Protocols
In-Vitro ACE Inhibition Assay
The in-vitro inhibitory activity of the this compound derivatives was determined using a spectrophotometric assay with purified rabbit lung ACE.
Materials:
-
Purified rabbit lung Angiotensin-Converting Enzyme (ACE)
-
Hippuryl-L-histidyl-L-leucine (HHL) as the substrate
-
This compound derivatives (test compounds)
-
Phosphate buffer (pH 8.3)
-
2,4,6-Trinitrobenzenesulfonic acid (TNBSA)
Procedure:
-
The test compound, dissolved in a suitable solvent, was pre-incubated with the purified rabbit lung ACE in phosphate buffer (pH 8.3) at 37°C for 5 minutes.
-
The enzymatic reaction was initiated by the addition of the substrate, Hippuryl-L-histidyl-L-leucine (HHL).
-
The mixture was incubated at 37°C for 30 minutes.
-
The reaction was terminated by the addition of hydrochloric acid.
-
The amount of hippuric acid released was quantified by reacting the product with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) and measuring the absorbance at a specific wavelength using a spectrophotometer.
-
The concentration of the test compound that inhibited 50% of the ACE activity (IC50) was calculated from the dose-response curve.
In-Vivo Blood Pressure Assay in Conscious Rats
The in-vivo antihypertensive activity was evaluated by measuring the inhibition of the pressor response to angiotensin I in conscious, normotensive rats.
Animals:
-
Male Sprague-Dawley rats, weighing between 250-350g.
Procedure:
-
Rats were anesthetized, and catheters were implanted in the carotid artery for blood pressure measurement and in the jugular vein for drug and angiotensin I administration.
-
After a recovery period, the conscious rats were placed in individual restraining cages.
-
A baseline pressor response to an intravenous injection of angiotensin I (e.g., 150 ng/kg) was established.
-
The test compound (a this compound derivative) was administered intravenously at various doses.
-
At specific time points after the administration of the test compound, the pressor response to the same dose of angiotensin I was re-evaluated.
-
The dose of the test compound that caused a 50% reduction in the angiotensin I-induced pressor response (ED50) was determined from the dose-response curve.
Visualizing the ACE Inhibition Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of (4-Phenylbutyl)phosphonic Acid: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for (4-Phenylbutyl)phosphonic acid was not found in the available search results. The following disposal procedures are based on best practices for phosphonic acid derivatives and general laboratory chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to review the SDS for the specific product you are using.
The proper handling and disposal of this compound are critical for ensuring laboratory safety and environmental protection. Due to its properties as a phosphonic acid derivative, it must be treated as hazardous chemical waste.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle the chemical in a safe and controlled environment.
-
Ventilation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][2]
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This includes, but is not limited to, safety goggles with side shields, chemical-resistant gloves, and a laboratory coat.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and eye contact, which can cause serious damage.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and irritation.[3][5] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1][3] Direct disposal into sewer systems or general waste is strictly prohibited.[1][6]
Methodology for Waste Collection and Disposal:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound waste and any contaminated materials (e.g., weighing paper, pipette tips, tubes) in a designated, leak-proof hazardous waste container.[2]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled hazardous waste container.[2]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines.[2] The container should be made of a material compatible with phosphonic acids; avoid metal containers if the substance is in a corrosive form.[1]
-
-
Container Labeling:
-
Storage:
-
Professional Disposal:
-
Once the container is full or has reached the storage time limit set by your institution, contact your EHS office or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1] All disposal must be carried out in accordance with local, state, and federal regulations.[5][7]
-
-
Empty Container Decontamination:
-
Empty containers that previously held this compound must be decontaminated before disposal. Triple-rinse the container with a suitable solvent (e.g., water or as recommended by your EHS office).[1]
-
Collect the rinsate from this process and treat it as hazardous liquid waste.[1] After proper decontamination, the container can be punctured to prevent reuse and disposed of according to institutional guidelines.[1]
-
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.
-
Restrict Access: Immediately alert others in the area and restrict access.
-
Wear PPE: Ensure you are wearing the appropriate PPE as detailed in Table 1 before addressing the spill.[1]
-
Containment: Prevent the material from entering drains or watercourses.[1][5]
-
Cleanup:
-
Final Disposal: Collect all contaminated absorbent materials and place them into a sealed, labeled hazardous waste container.[2]
-
Decontaminate Area: Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling (4-Phenylbutyl)phosphonic acid
Essential Safety and Handling Guide for (4-Phenylbutyl)phosphonic acid
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Immediate Safety Information
This compound and related phosphonic acid compounds are classified as irritants and can be corrosive.[1][2][3][4] It is imperative to handle this chemical with appropriate caution to avoid contact.
Hazard Identification:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[1][3]
-
Specific target organ toxicity (single exposure): May cause respiratory irritation.[1][5]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1][5]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. Equipment should be approved under government standards such as NIOSH (US) or EN 166 (EU).[2][4][6] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2][6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
| Hand Protection | Chemical-resistant gloves must be worn.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Handling the Solid:
-
Preparing Solutions:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Be aware that phosphonic acids are generally soluble in water and common alcohols but poorly soluble in organic solvents.[9]
-
-
Post-Handling:
Disposal Plan
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1][5]
-
Do not allow the product to enter drains.[4]
-
Waste should be collected in a suitable, labeled container for disposal by a licensed professional waste disposal service.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. scribd.com [scribd.com]
- 3. (4-Phenylbutyl)phosphinic acid | C10H14O2P+ | CID 11816451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phosphonics.com [phosphonics.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemos.de [chemos.de]
- 9. Phosphonate - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
